molecular formula C6H10O B153406 3-Hexyn-2-OL CAS No. 109-50-2

3-Hexyn-2-OL

Cat. No.: B153406
CAS No.: 109-50-2
M. Wt: 98.14 g/mol
InChI Key: IFCAMPHNVKBSTF-UHFFFAOYSA-N
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Description

3-Hexyn-2-OL, also known as this compound, is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-3-yn-2-ol
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InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAMPHNVKBSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00875614
Record name 3-HEXYN-2-OL
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Molecular Weight

98.14 g/mol
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CAS No.

109-50-2
Record name 3-Hexyn-2-ol
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Record name 3-Hexyn-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hexyn-2-ol: Properties, Reactions, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Hexyn-2-ol. It is an important chemical intermediate with applications in organic synthesis. This document includes detailed tables of its properties, experimental protocols for its key chemical transformations, and visual diagrams of reaction pathways and workflows to support research and development activities.

Physical and Chemical Properties

This compound is a secondary alcohol containing a carbon-carbon triple bond. Its physical and chemical characteristics are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₁₀O[1][2][3][4]
Molecular Weight 98.14 g/mol [1][2][4]
CAS Number 109-50-2[1][2][4]
Appearance Colorless liquid[1]
Odor Characteristic[1]
Boiling Point 137-138 °C (at 760 Torr)[1]
79-80 °C (at 60 Torr)[2]
Melting Point -55 °C[1]
-34 °C (estimate)[2]
Density 0.909 g/mL at 25 °C[5]
Solubility in Water Slightly soluble (~4.5 g/L at 25 °C)[1]
Solubility in Organic Solvents Soluble in ethanol and ether[1]
Refractive Index (n20/D) 1.447[2][5]
Flash Point 53.3 °C (127.9 °F)[6]
Table 2: Computed Chemical Properties of this compound
PropertyValueSource(s)
Topological Polar Surface Area 20.2 Ų[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
XLogP3 0.781[2][7]
Complexity 93.2[1]

Spectral Data

While detailed spectral data with peak assignments are best obtained through direct analysis, the following provides an overview of expected spectral characteristics.

  • ¹H NMR: Proton NMR spectra are available for prediction and can be found in various chemical databases.

  • ¹³C NMR: Carbon NMR spectra are available for prediction.[1]

  • IR Spectroscopy: The infrared spectrum of this compound will exhibit characteristic peaks for the O-H stretch of the alcohol group (broad, ~3300 cm⁻¹) and the C≡C stretch of the alkyne (weak, ~2200 cm⁻¹).

  • Mass Spectrometry: The NIST WebBook provides mass spectrum data for this compound under electron ionization.[3]

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis due to the presence of both an alcohol and an alkyne functional group.

  • Alcohol Reactions: The secondary alcohol can undergo oxidation to form the corresponding ketone, 3-hexyn-2-one. It can also be esterified or converted to a leaving group for substitution reactions.

  • Alkyne Reactions: The internal alkyne can undergo various reactions such as hydrogenation (reduction) to the corresponding alkene or alkane, and addition reactions across the triple bond.

Its primary applications are as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and flavor and fragrance compounds.[1] For instance, it is used in the synthesis of highly substituted furans.[2]

Experimental Protocols

The following are representative experimental protocols for common transformations of this compound.

Oxidation of this compound to 3-Hexyn-2-one

This protocol utilizes a Swern oxidation, a mild method for converting secondary alcohols to ketones.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via an addition funnel, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

  • Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes, allowing the mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-hexyn-2-one.

Reduction of this compound to (Z)-3-Hexen-2-ol

This protocol employs Lindlar's catalyst for the stereoselective reduction of the alkyne to a cis-alkene.

Materials:

  • This compound

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Hydrogen gas (H₂)

  • Methanol or ethanol as solvent

  • Hydrogenation flask (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation flask.

  • Add a catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the starting material).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon or in a Parr apparatus at low pressure).

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield (Z)-3-Hexen-2-ol.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Synthesis_of_3_Hexyn_2_ol cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 1-Butyne 1-Butyne Deprotonation Deprotonation of 1-Butyne with EtMgBr 1-Butyne->Deprotonation Acetaldehyde Acetaldehyde Nucleophilic_Addition Nucleophilic Addition to Acetaldehyde Acetaldehyde->Nucleophilic_Addition Grignard Reagent Prep Ethylmagnesium bromide (EtMgBr) (from Ethyl bromide + Mg) Grignard Reagent Prep->Deprotonation Deprotonation->Nucleophilic_Addition Forms butynyl Grignard reagent Acid_Workup Aqueous Acid Workup (e.g., NH4Cl) Nucleophilic_Addition->Acid_Workup Forms alkoxide intermediate This compound This compound Acid_Workup->this compound

Synthesis of this compound via Grignard Reaction

Chemical_Transformations_of_3_Hexyn_2_ol cluster_oxidation Oxidation cluster_reduction Reduction 3_Hexyn_2_ol This compound Oxidation_Reagents Swern Oxidation (DMSO, (COCl)2, TEA) or PCC, DMP 3_Hexyn_2_ol->Oxidation_Reagents Oxidation of secondary alcohol Lindlar_Catalyst H2, Lindlar's Catalyst 3_Hexyn_2_ol->Lindlar_Catalyst Syn-hydrogenation of alkyne Sodium_Ammonia Na, NH3 (l) 3_Hexyn_2_ol->Sodium_Ammonia Anti-hydrogenation of alkyne Catalytic_Hydrogenation H2, Pd/C or PtO2 3_Hexyn_2_ol->Catalytic_Hydrogenation Complete hydrogenation of alkyne 3_Hexyn_2_one 3-Hexyn-2-one Oxidation_Reagents->3_Hexyn_2_one Z_3_Hexen_2_ol (Z)-3-Hexen-2-ol Lindlar_Catalyst->Z_3_Hexen_2_ol E_3_Hexen_2_ol (E)-3-Hexen-2-ol Sodium_Ammonia->E_3_Hexen_2_ol 2_Hexanol 2-Hexanol Catalytic_Hydrogenation->2_Hexanol

Key Chemical Transformations of this compound

Safety Information

This compound is a flammable liquid and vapor.[1][8] It is also considered very toxic to aquatic life.[1][8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its dual functionality as both an alcohol and an alkyne allows for a wide range of chemical transformations, making it a useful building block in organic synthesis. The experimental protocols and reaction diagrams provided in this guide serve as a foundation for its practical application in a laboratory setting. Researchers and developers can leverage this information for the synthesis of novel compounds in various fields, including pharmaceuticals and materials science.

References

Synthesis of 3-Hexyn-2-OL from propyne and propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-hexyn-2-ol, a valuable building block in organic synthesis, from the readily available starting materials, propyne and propionaldehyde. The core of this transformation lies in the nucleophilic addition of a lithium acetylide to an aldehyde, a robust and widely utilized method for carbon-carbon bond formation.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence. First, propyne is deprotonated by a strong organometallic base, typically n-butyllithium (n-BuLi), to generate the highly nucleophilic propynyllithium.[1] This is a standard method for the formation of lithium acetylides.[1][2] In the second step, the propynyllithium attacks the electrophilic carbonyl carbon of propionaldehyde. Subsequent acidic workup of the resulting lithium alkoxide intermediate furnishes the desired secondary alcohol, this compound.[3][4]

The overall reaction is as follows:

  • Deprotonation of Propyne: CH₃C≡CH + n-BuLi → CH₃C≡CLi + BuH

  • Nucleophilic Addition and Workup: CH₃C≡CLi + CH₃CH₂CHO → CH₃C≡CCH(OLi)CH₂CH₃ CH₃C≡CCH(OLi)CH₂CH₃ + H₃O⁺ → CH₃C≡CCH(OH)CH₂CH₃ + Li⁺

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product, this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
PropyneC₃H₄40.06-23.20.671 (liquid at -50°C)-
PropionaldehydeC₃H₆O58.0846-500.8071.364
n-ButyllithiumC₄H₉Li64.06-(Varies with solution)-
This compoundC₆H₁₀O98.1479-80 @ 60 Torr[5]0.909 at 25°C1.447

Table 1: Physical and Chemical Properties of Reactants and Product

Spectroscopic Data for this compoundKey Features
¹³C NMR Peaks corresponding to the acetylenic carbons and the carbon bearing the hydroxyl group are characteristic.[6]
IR Spectroscopy A broad absorption band in the region of 3300-3600 cm⁻¹ due to the O-H stretch of the alcohol, and a peak around 2200-2300 cm⁻¹ for the C≡C triple bond stretch are expected.[6]
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[5][7]

Table 2: Spectroscopic Data for this compound

Experimental Protocol

This protocol is adapted from established procedures for the generation of lithium acetylides and their reaction with aldehydes.[8] All operations should be conducted under an inert atmosphere (e.g., argon or dry nitrogen) using anhydrous solvents.

Materials:

  • Propyne gas

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Propionaldehyde (distilled prior to use)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a rubber septum

  • Dry ice/acetone bath

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Generation of Propynyllithium

  • A three-necked flask is flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Anhydrous THF is added to the flask, and the flask is cooled to -78 °C using a dry ice/acetone bath.

  • Propyne gas is bubbled through the cold THF for a predetermined time to achieve the desired molar quantity. Alternatively, condensed propyne can be added.

  • A solution of n-butyllithium in hexanes is added dropwise to the stirred propyne solution at -78 °C. The addition should be slow enough to maintain the internal temperature below -70 °C.

  • After the addition is complete, the mixture is stirred at -78 °C for an additional hour to ensure complete formation of propynyllithium.

Part B: Reaction with Propionaldehyde and Workup

  • Propionaldehyde is added dropwise to the freshly prepared solution of propynyllithium at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • The mixture is allowed to warm to room temperature.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to afford pure this compound.

Visualizations

Synthesis_Workflow Propyne Propyne Propynyllithium Propynyllithium Propyne->Propynyllithium Deprotonation nBuLi n-Butyllithium in THF, -78°C nBuLi->Propynyllithium Alkoxide Lithium Alkoxide Intermediate Propynyllithium->Alkoxide Nucleophilic Addition Propionaldehyde Propionaldehyde Propionaldehyde->Alkoxide Product This compound Alkoxide->Product Protonation Workup Aqueous Workup (NH4Cl or H3O+) Workup->Product

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Propyne Propyne (CH3C≡CH) Acetylide Propynyllithium (CH3C≡CLi) Propyne->Acetylide Deprotonation Base n-BuLi Base->Acetylide Alkoxide Lithium Alkoxide Acetylide->Alkoxide Aldehyde Propionaldehyde (CH3CH2CHO) Aldehyde->Alkoxide Product This compound Alkoxide->Product Proton H3O+ Proton->Product

Caption: Key chemical transformations in the synthesis.

References

An In-depth Technical Guide to 3-Hexyn-2-ol (CAS: 109-50-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hexyn-2-ol (CAS Number 109-50-2), a secondary alkynyl alcohol. It details the compound's physicochemical properties, safety and handling protocols, and spectroscopic characterization. This document includes representative experimental procedures for its synthesis via Grignard reaction and its application in the synthesis of substituted furans. Furthermore, based on current research into related alkynol compounds, a potential mechanism of biological action involving the covalent inhibition of Aldehyde Dehydrogenase 2 (ALDH2) is proposed and illustrated. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

This compound is a colorless liquid characterized by a six-carbon chain containing a hydroxyl group at position 2 and a carbon-carbon triple bond between positions 3 and 4.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 109-50-2[2][3]
Molecular Formula C₆H₁₀O[2][3]
IUPAC Name hex-3-yn-2-ol[2]
Synonyms 1-Butynyl methyl carbinol, 2-Hydroxy-3-hexyne, Hex-3-in-2-ol[1]
InChI InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3[2]
InChIKey IFCAMPHNVKBSTF-UHFFFAOYSA-N[2]
Canonical SMILES CCC#CC(C)O[2][4]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 98.14 g/mol [2]
Appearance Colorless liquid[1]
Density 0.909 g/mL at 25 °C
Boiling Point 143-144 °C[1]
Melting Point -34 °C (estimate)[1]
Flash Point 53.3 °C (127.9 °F)
Solubility Slightly soluble in water (approx. 4.5 g/L at 25 °C). Soluble in organic solvents like ethanol and ether.[1]
Refractive Index (n20/D) 1.447

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by the absence or very low intensity of the molecular ion peak (M⁺) at m/z = 98. This is typical for secondary alcohols, which readily undergo fragmentation.[5] Key fragmentation patterns include:

  • Alpha-Cleavage: The most significant fragmentation pathway involves cleavage of the C-C bonds adjacent to the oxygen atom. This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to give a fragment at m/z = 69, or the loss of a methyl radical (•CH₃, 15 Da) to give a fragment at m/z = 83.

  • Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can lead to a peak at m/z = 80.

Table 3: Predicted Major Mass Spectrometry Fragments

m/zProposed Fragment
83[M - CH₃]⁺
69[M - C₂H₅]⁺
55[C₄H₇]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional Group
~3350 (broad)O-H stretchAlcohol
~3000-2850C-H stretchAlkane
~2240 (weak)C≡C stretchAlkyne
~1100C-O stretchSecondary Alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The molecule contains six chemically distinct carbon atoms, which would result in six unique signals in the proton-decoupled ¹³C NMR spectrum.

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon AtomEnvironmentPredicted Chemical Shift (ppm)
C1C H₃-CH₂-~13
C2-C H(OH)-~58
C3-C≡C -CH(OH)-~85
C4-CH₂-C ≡C-~80
C5CH₃-C H₂-~12
C6C H₃-CH(OH)-~24

¹H NMR: The ¹H NMR spectrum is predicted to show five distinct signals.

Table 6: Predicted ¹H NMR Signals in CDCl₃

ProtonsMultiplicityApprox. Chemical Shift (ppm)Coupling to
-OHSinglet (broad)Variable (1.5-4.0)-
H2Quintet~4.4H6, H5
H5Triplet of Quartets~2.2H1, H2
H1Triplet~1.1H5
H6Doublet~1.4H2

Experimental Protocols

Representative Synthesis of this compound via Grignard Reaction

This protocol describes a generalized procedure for the synthesis of this compound by the reaction of 1-butynylmagnesium bromide with acetaldehyde.[6][7][8] This is a standard method for forming secondary alkynyl alcohols.

Reaction Scheme:

  • CH₃CH₂C≡CH + C₂H₅MgBr → CH₃CH₂C≡CMgBr + C₂H₆

  • CH₃CH₂C≡CMgBr + CH₃CHO → CH₃CH₂C≡CCH(OMgBr)CH₃

  • CH₃CH₂C≡CCH(OMgBr)CH₃ + H₃O⁺ → CH₃CH₂C≡CCH(OH)CH₃ + Mg²⁺ + Br⁻ + H₂O

Materials:

  • 1-Butyne

  • Ethylmagnesium bromide solution (e.g., 1.0 M in THF)

  • Acetaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • To the flask, add a solution of 1-butyne (1.0 equivalent) in anhydrous THF.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add ethylmagnesium bromide (1.05 equivalents) dropwise via the dropping funnel. (Note: Ethane gas will evolve).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of 1-butynylmagnesium bromide.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of freshly distilled acetaldehyde (1.1 equivalents) in anhydrous THF to the dropping funnel and add it dropwise to the Grignard reagent solution. Maintain the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Synthesis of this compound cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Work-up butyne 1-Butyne butynyl_grignard 1-Butynylmagnesium Bromide butyne->butynyl_grignard + EtMgBr - Ethane EtMgBr Ethylmagnesium Bromide (in THF) adduct Alkoxide-MgBr Adduct butynyl_grignard->adduct + Acetaldehyde acetaldehyde Acetaldehyde (in THF) product This compound adduct->product + H3O+ workup Aq. NH4Cl

Fig 1. Synthesis of this compound via Grignard reaction.
Representative Synthesis of a Substituted Furan

Alkynyl alcohols are valuable precursors for the synthesis of substituted furans through metal-catalyzed cyclization reactions. Gold(I) catalysts are particularly effective for this transformation.[9][10] This protocol describes a representative gold-catalyzed intramolecular cyclization.

Reaction Scheme: This reaction proceeds via a 5-exo-dig cyclization mechanism.

Materials:

  • This compound

  • Gold(I) chloride-triphenylphosphine complex [(Ph₃P)AuCl]

  • Silver triflate (AgOTf) or Silver triflimide (AgNTf₂)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • In a separate vial, weigh the gold catalyst, (Ph₃P)AuCl (0.1 - 1.0 mol%), and the silver salt co-catalyst, AgOTf (0.1 - 1.0 mol%).

  • Add the catalysts to the reaction flask containing the this compound solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with diethyl ether or ethyl acetate to remove the metal catalysts.

  • Concentrate the filtrate under reduced pressure to obtain the crude furan product.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Furan Synthesis cluster_path Reaction Pathway alkynol This compound catalyst (Ph3P)AuCl / AgOTf Gold-π Complex Gold-π Complex furan 2-Ethyl-5-methylfuran catalyst->furan  Cycloisomerization   5-exo-dig\nCyclization 5-exo-dig Cyclization Vinyl-Gold\nIntermediate Vinyl-Gold Intermediate Protodeauration\n& Tautomerization Protodeauration & Tautomerization

Fig 2. Gold-catalyzed cycloisomerization to form a furan.

Biological Activity and Potential Mechanism of Action

While there is no direct experimental data on the biological activity of this compound, recent studies on structurally related natural product alkynols, such as falcarinol, have identified Aldehyde Dehydrogenase 2 (ALDH2) as a molecular target.[11][12] These compounds have been shown to act as irreversible, covalent inhibitors of ALDH2.[11][13]

ALDH2 is a critical mitochondrial enzyme responsible for the detoxification of endogenous and exogenous aldehydes, most notably acetaldehyde derived from ethanol metabolism.[14] Inhibition of ALDH2 leads to an accumulation of toxic aldehydes, which can have significant physiological effects.

Proposed Mechanism of Action: Based on the mechanism proposed for other alkynols, this compound could potentially act as a covalent inhibitor of ALDH2. The proposed mechanism involves the nucleophilic attack of a cysteine residue (Cys302) in the active site of ALDH2 onto one of the sp-hybridized carbons of the alkyne. This would result in the formation of a stable, covalent adduct, thereby inactivating the enzyme. This hypothesis provides a compelling avenue for future research into the biological effects of simple alkynols.[11][15]

Fig 3. Proposed mechanism of covalent inhibition of ALDH2.

Safety and Handling

This compound is a flammable liquid and is considered very toxic to aquatic life.[2] Standard laboratory safety precautions should be strictly followed.

Table 7: GHS Hazard and Precautionary Statements

CodeStatement
H226 Flammable liquid and vapor.
H400 Very toxic to aquatic life.
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233 Keep container tightly closed.
P240 Ground and bond container and receiving equipment.
P273 Avoid release to the environment.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
P501 Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a suitable respirator.

Applications and Future Directions

This compound serves as a versatile building block in organic synthesis. Its primary documented use is as a precursor in the synthesis of polysubstituted furans, which are important structural motifs in many natural products and pharmaceuticals.[1]

Given the recent findings on the biological activities of related alkynols, this compound and its derivatives represent an interesting class of small molecules for investigation in drug discovery. Specifically, their potential as modulators of ALDH enzymes warrants further exploration for therapeutic applications in areas such as cancer chemotherapy sensitization and alcoholism treatment.[11][13]

Conclusion

This technical guide has summarized the key chemical, physical, and safety data for this compound. Representative protocols for its synthesis and further functionalization have been provided to aid researchers in their laboratory work. While direct biological data for this specific compound is lacking, a plausible mechanism of action has been proposed based on its structural class, highlighting a promising area for future investigation. This document aims to be a valuable resource for scientists working with or considering the use of this versatile alkynyl alcohol.

References

Spectroscopic data for 3-Hexyn-2-OL (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hexyn-2-ol is a secondary alcohol and an internal alkyne with the chemical formula C₆H₁₀O.[1][2] Its structure, featuring a hydroxyl group and a carbon-carbon triple bond, gives rise to a unique spectroscopic signature. This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The spectroscopic data presented herein is crucial for the structural elucidation and quality control of this compound.

Molecular Structure

The structure of this compound is foundational to understanding its spectroscopic properties. The molecule contains six carbon atoms, ten hydrogen atoms, and one oxygen atom.

Caption: A 2D representation of the molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.35Quartet1HCH-OH (H-2)
~2.15Quartet2HCH₂ (H-5)
~1.75Singlet (broad)1HOH
~1.30Doublet3HCH₃ (H-1)
~1.10Triplet3HCH₃ (H-6)

Interpretation:

  • The CH-OH proton (H-2) is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (H-1). Its downfield shift is attributed to the deshielding effect of the neighboring oxygen atom.

  • The methylene protons (H-5) are predicted to appear as a quartet due to coupling with the terminal methyl protons (H-6).

  • The hydroxyl proton (OH) typically appears as a broad singlet, and its chemical shift can vary with concentration and solvent.

  • The methyl protons at H-1 are split into a doublet by the adjacent methine proton (H-2).

  • The terminal methyl protons (H-6) are split into a triplet by the adjacent methylene protons (H-5).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the ¹H NMR data, experimental ¹³C NMR data for this compound is not widely available. The data presented below is predicted and serves as a reference for spectral interpretation.[5][6][7]

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmCarbon Assignment
~85.0C-3 (alkyne)
~80.0C-4 (alkyne)
~60.0C-2 (CH-OH)
~25.0C-1 (CH₃)
~14.0C-6 (CH₃)
~12.0C-5 (CH₂)

Interpretation:

  • The alkynyl carbons (C-3 and C-4) are characteristically found in the 70-100 ppm region.[8]

  • The carbon bearing the hydroxyl group (C-2) is significantly deshielded and appears around 60 ppm.[9]

  • The remaining aliphatic carbons (C-1, C-5, and C-6) appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The following data is based on typical IR absorption frequencies.[11][12]

Principal IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3350Strong, BroadO-HStretching
~2970Medium-StrongC-H (sp³)Stretching
~2250Weak-MediumC≡CStretching
~1050StrongC-OStretching

Interpretation:

  • A strong, broad absorption band around 3350 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding.[13]

  • Absorptions in the 2970 cm⁻¹ region are attributed to the C-H stretching of the sp³ hybridized carbons in the methyl and methylene groups.

  • A weak to medium intensity peak around 2250 cm⁻¹ is characteristic of the C≡C stretching vibration of the internal alkyne. The intensity is weaker than that of a terminal alkyne.[14]

  • A strong band in the 1050 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.[15]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 98.14 g/mol .[1][2]

Major Mass Spectrometry Fragments

m/zProposed Fragment
98[C₆H₁₀O]⁺˙ (Molecular Ion)
83[M - CH₃]⁺
69[M - C₂H₅]⁺
55[C₄H₇]⁺
43[C₃H₇]⁺ or [C₂H₃O]⁺

Interpretation:

  • The molecular ion peak (M⁺˙) is expected at m/z 98, corresponding to the molecular weight of this compound.[16]

  • The fragmentation of alcohols is often initiated by cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[17][18] Loss of a methyl group ([M - 15]) results in the fragment at m/z 83 .

  • Loss of an ethyl group ([M - 29]) from the other side of the alkyne leads to the fragment at m/z 69 .

  • Further fragmentation can lead to the formation of various smaller carbocations, such as those observed at m/z 55 and 43 . The peak at m/z 43 is often a prominent peak in the mass spectra of compounds containing a propyl group or an acetyl group.[19][20]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, followed by phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative observation of all carbon signals.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a drop of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

G Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Thermodynamic Properties of Secondary Alkynyl Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of secondary alkynyl alcohols. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique reactivity conferred by the hydroxyl and alkynyl functional groups. A thorough understanding of their thermodynamic properties is crucial for reaction design, process optimization, safety assessments, and understanding their metabolic fate.

Core Thermodynamic Data

The following tables summarize the available experimental and computational data for key thermodynamic properties of selected secondary alkynyl alcohols. Due to the limited availability of experimental data for this specific class of compounds, some values are derived from computational studies.

Table 1: Enthalpy of Formation and Combustion

CompoundIUPAC NameFormulaMolar Mass ( g/mol )ΔH°f (gas, 298.15 K) (kJ/mol)ΔH°c (liquid, 298.15 K) (kJ/mol)Data Source
But-3-yn-2-ol1-Methyl-2-propyn-1-olC₄H₆O70.09Data not availableData not available
Pent-4-yn-2-ol1-Methyl-3-butyn-1-olC₅H₈O84.12Data not availableData not availableCheméo[1]
2-Methyl-3-butyn-2-ol2-Methylbut-3-yn-2-olC₅H₈O84.12Data not availableData not available
Hex-5-yn-3-ol1-Ethyl-3-butyn-1-olC₆H₁₀O98.14Data not availableData not available

Note: The lack of readily available experimental data for enthalpy of formation and combustion for these specific compounds highlights a significant data gap in the chemical literature.

Table 2: Phase Change and Heat Capacity Data

CompoundBoiling Point (°C)Enthalpy of Vaporization (ΔHvap) (kJ/mol)Liquid Heat Capacity (Cp) (J/mol·K)Data Source
But-3-yn-2-ol108-111Data not availableData not available
Pent-4-yn-2-ol129-131Data not availableData not availableCheméo[1]
2-Methyl-3-butyn-2-ol103-104Data not availableData not available
Hex-5-yn-3-ol145-147Data not availableData not available

Note: Boiling points are reported at atmospheric pressure. The absence of comprehensive experimental data necessitates reliance on predictive models and computational chemistry for many of these values.

Experimental Protocols

The determination of the thermodynamic properties of secondary alkynyl alcohols relies on a set of well-established experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the secondary alkynyl alcohol (typically 0.5 - 1.5 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system (water and bomb). The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion is then calculated on a molar basis.

experimental_workflow_combustion cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_calc Calculation weigh Weigh Sample place Place in Crucible weigh->place fuse Attach Fuse Wire place->fuse seal Seal Bomb fuse->seal pressurize Pressurize with O2 seal->pressurize submerge Submerge Bomb pressurize->submerge record_T_initial Record Initial Temp. submerge->record_T_initial ignite Ignite Sample record_T_initial->ignite record_T_final Record Final Temp. ignite->record_T_final calc_q Calculate Heat Released (q) record_T_final->calc_q calc_delta_H Calculate ΔH°c calc_q->calc_delta_H experimental_workflow_vaporization start Start weigh_sample Weigh Sample start->weigh_sample place_in_cell Place in Calorimeter Cell weigh_sample->place_in_cell equilibrate Equilibrate at Constant T place_in_cell->equilibrate induce_vaporization Induce Vaporization (Pressure Reduction or Gas Flow) equilibrate->induce_vaporization measure_heat_flow Measure Heat Flow induce_vaporization->measure_heat_flow integrate_heat Integrate Total Heat Absorbed measure_heat_flow->integrate_heat calculate_delta_H Calculate ΔHvap integrate_heat->calculate_delta_H end_node End calculate_delta_H->end_node logical_relationship_dsc cluster_input Inputs cluster_process DSC Measurement cluster_output Outputs cluster_analysis Data Analysis sample Secondary Alkynyl Alcohol dsc Differential Scanning Calorimeter sample->dsc reference Empty Pan reference->dsc calibrant Sapphire Standard calibrant->dsc dsc_program Controlled Temperature Ramp dsc->dsc_program heat_flow_sample Heat Flow (Sample) dsc_program->heat_flow_sample heat_flow_ref Heat Flow (Reference) dsc_program->heat_flow_ref heat_flow_cal Heat Flow (Calibrant) dsc_program->heat_flow_cal comparison Compare Heat Flows heat_flow_sample->comparison heat_flow_ref->comparison heat_flow_cal->comparison calc_cp Calculate Heat Capacity (Cp) comparison->calc_cp

References

Reactivity differences between terminal and internal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity Differences Between Terminal and Internal Alkynes

Introduction

For researchers, scientists, and drug development professionals, a deep understanding of the nuanced reactivity of alkynes is crucial for molecular design and synthesis. The position of the carbon-carbon triple bond—whether at the end of a carbon chain (terminal) or within it (internal)—fundamentally dictates its chemical behavior.[1] This distinction arises primarily from two key factors: the presence of a uniquely acidic proton on the sp-hybridized carbon of terminal alkynes and the different steric and electronic environments surrounding the triple bond.[1] This guide provides a comprehensive technical comparison of terminal and internal alkynes across several pivotal classes of chemical reactions, supported by experimental data and detailed protocols.

Acidity and Acetylide Formation: The Defining Feature of Terminal Alkynes

The most significant difference in reactivity is the acidity of the hydrogen atom attached to a triply bonded carbon in a terminal alkyne.[2] The sp-hybridized carbon orbital has 50% s-character, which is significantly higher than the s-character in sp² (33%) or sp³ (25%) hybridized carbons.[3][4] This high s-character means the electrons in the sp orbital are held closer to the nucleus, increasing the electronegativity of the carbon and stabilizing the resulting conjugate base, the acetylide anion.[4][5]

Internal alkynes lack this terminal hydrogen and therefore do not exhibit this acidic character.[6] The ability to be deprotonated by a strong base makes terminal alkynes valuable precursors to nucleophilic acetylide anions, which are powerful tools for forming new carbon-carbon bonds.[3][4]

Data Presentation: Acidity of Hydrocarbons
Compound TypeHybridizationApproximate pKaRelative Acidity
Alkyne (Terminal)sp~251
Alkenesp²~4410⁻¹⁹
Alkanesp³~5010⁻²⁵

Data sourced from references[3][5].

Logical Relationship: Acetylide Formation and Reaction

The following diagram illustrates the unique reaction pathway available to terminal alkynes upon deprotonation.

G TerminalAlkyne Terminal Alkyne (R-C≡C-H) Acetylene Acetylide Anion (R-C≡C:⁻) TerminalAlkyne->Acetylene Deprotonation Base Strong Base (e.g., NaNH₂) NoReaction No Reaction InternalAlkyne Internal Alkyne (R-C≡C-R') Acetylene->InternalAlkyne SN2 Attack Electrophile Primary Alkyl Halide (R'-X) InternalAlkyneNoH Internal Alkyne (No acidic H) InternalAlkyneNoH->NoReaction

Caption: Reaction pathway unique to terminal alkynes via acetylide anion formation.

Experimental Protocol: Synthesis of an Internal Alkyne via Acetylide Alkylation

Objective: To synthesize 1-phenyl-1-hexyne from phenylacetylene and 1-bromobutane.

Materials:

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Phenylacetylene

  • 1-Bromobutane

  • Anhydrous diethyl ether

  • Ammonium chloride (saturated aqueous solution)

  • Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser with drying tube)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry-ice condenser under a nitrogen atmosphere.

  • Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 50 mL of ammonia gas into the flask.

  • Slowly add 1.1 equivalents of sodium amide to the liquid ammonia with stirring.

  • Add 1.0 equivalent of phenylacetylene dropwise via the dropping funnel over 10 minutes. Stir the resulting solution for 1 hour to ensure complete formation of the sodium acetylide.

  • Add 1.05 equivalents of 1-bromobutane dropwise. The reaction is exothermic; maintain the temperature below -33 °C. After the addition is complete, allow the reaction mixture to stir for 3 hours as the ammonia evaporates.

  • After the ammonia has evaporated, add 50 mL of anhydrous diethyl ether to the residue.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography (silica gel, hexane) to obtain pure 1-phenyl-1-hexyne.

Electrophilic Addition Reactions

Both terminal and internal alkynes undergo electrophilic additions, but the outcomes are governed by regioselectivity and steric hindrance.

Catalytic Hydrogenation

Alkynes can be partially reduced to alkenes or fully reduced to alkanes. The distinction between terminal and internal alkynes is critical for controlling the selectivity of semi-hydrogenation.

  • Syn-Addition (cis-Alkene formation): Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) is used for the syn-addition of hydrogen, converting internal alkynes to cis-alkenes.[7]

  • Anti-Addition (trans-Alkene formation): Dissolving metal reduction (e.g., sodium in liquid ammonia) facilitates the anti-addition of hydrogen, yielding trans-alkenes from internal alkynes.[8]

  • Full Hydrogenation (Alkane formation): Powerful catalysts like platinum or palladium on carbon (Pd/C) will reduce both alkyne types completely to the corresponding alkane.[7]

Generally, the semi-hydrogenation of internal alkynes to the corresponding cis-alkene can be more selective than that of terminal alkynes.[1]

Data Presentation: Alkene Selectivity in Catalytic Hydrogenation
Alkyne TypeSubstrateCatalystAlkene Selectivity (%)Alkane FormationReference
Terminal1-OctyneNickel Boride (P-2)up to 90Observed[1]
TerminalPhenylacetyleneNickel Boride (P-2)up to 90Observed[1]
Internal2-HexyneNickel Boride (P-2)96Minimal[1]
Internal3-HexyneNickel Boride (P-2)98Minimal[1]

Experimental Workflow: Selective Hydrogenation of Alkynes

G Alkyne Alkyne CisAlkene cis-Alkene Alkyne->CisAlkene H₂ / Lindlar's Cat. (Syn-Addition) TransAlkene trans-Alkene Alkyne->TransAlkene Na / NH₃(l) (Anti-Addition) Alkane Alkane Alkyne->Alkane H₂ / Pt, Pd, or Ni (Full Reduction) CisAlkene->Alkane H₂ / Pt, Pd, or Ni TransAlkene->Alkane H₂ / Pt, Pd, or Ni

Caption: Catalytic reduction pathways for alkynes leading to different isomeric products.

Hydration

The addition of water across the triple bond is catalyzed by acid and, typically, a mercury(II) salt. The regiochemical outcome is a key point of differentiation.

  • Terminal Alkynes: Hydration follows Markovnikov's rule, where the initial enol intermediate forms with the hydroxyl group on the more substituted carbon. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone .[9][10] An alternative, anti-Markovnikov hydration can be achieved via hydroboration-oxidation, which produces an aldehyde .[9]

  • Internal Alkynes: For symmetrical internal alkynes, hydration yields a single ketone product.[9] However, the hydration of unsymmetrical internal alkynes is not regioselective and produces a mixture of two isomeric ketone products, as protonation of the two sp carbons occurs without a strong preference.[9][11]

Logical Relationship: Hydration Product Outcomes

G Terminal Terminal Alkyne Ketone Methyl Ketone Terminal->Ketone H₂O, H₂SO₄, HgSO₄ (Markovnikov) Aldehyde Aldehyde Terminal->Aldehyde 1. R₂BH 2. H₂O₂, NaOH (Anti-Markovnikov) Internal Unsymmetrical Internal Alkyne KetoneMix Mixture of Ketones Internal->KetoneMix H₂O, H₂SO₄, HgSO₄

Caption: Divergent products from the hydration of terminal vs. internal alkynes.

Hydrohalogenation

The addition of hydrogen halides (HX) across the triple bond is another electrophilic addition where regioselectivity is key.

  • Terminal Alkynes: The reaction follows Markovnikov's rule, with the halogen adding to the more substituted carbon.[12][13] The addition of a second equivalent of HX results in a geminal dihalide, with both halogens on the same carbon.[14]

  • Internal Alkynes: Symmetrical internal alkynes yield a single vinyl halide. Unsymmetrical internal alkynes give a mixture of regioisomeric vinyl halides, often as a mix of E and Z isomers.[14][15]

Metal-Catalyzed Reactions

Modern organic synthesis relies heavily on metal-catalyzed reactions, some of which exhibit profound selectivity for one type of alkyne over the other.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone of C-C bond formation, creating a bond between an sp-hybridized carbon and an sp²-hybridized carbon.

  • Reactivity: This reaction is exclusive to terminal alkynes .[16][17] It involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[18] The reaction proceeds via the formation of a copper(I) acetylide intermediate.[19]

  • Internal Alkynes: Internal alkynes do not have the required C-H bond for the initial oxidative addition step and are unreactive under Sonogashira conditions.

Experimental Workflow: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_Aryl R¹-Pd(II)-X (L)₂ Pd0->Pd_Aryl Oxidative Addition (R¹-X) Pd_Alkyne R¹-Pd(II)-C≡CR² (L)₂ Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR² Cu_Alkyne->Pd_Aryl from Cu cycle TerminalAlkyne H-C≡CR² TerminalAlkyne->Cu_Alkyne Deprotonation Base Base

References

An In-depth Technical Guide to the Safe Handling and Storage of 3-Hexyn-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 3-Hexyn-2-OL (CAS No. 109-50-2), a flammable and hazardous chemical. The following sections detail the physical and chemical properties, hazard identification, safe handling protocols, storage requirements, and emergency procedures. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [1][2]
Appearance Colorless liquid[3]
Odor Characteristic[3]
Boiling Point 137-138 °C[3]
Melting Point -55 °C[3]
Flash Point 53.3 °C (127.9 °F)[3]
Density 0.909 g/mL at 25 °C[3]
Solubility in Water Slightly soluble[3]
Refractive Index n20/D 1.447[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life

Signal Word: Warning[2]

Hazard Pictograms:

  • Flame (indicating a flammable hazard)

  • Environment (indicating a hazard to the aquatic environment)

Precautionary Statements: [2]

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground/bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use only non-sparking tools.

  • P243: Take precautionary measures against static discharge.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P370+P378: In case of fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish.

  • P391: Collect spillage.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for handling and safety assessment are crucial for minimizing risk in a laboratory setting. The following are generalized protocols that should be adapted based on a specific risk assessment for the intended use of this compound.

General Handling Protocol in a Laboratory Setting

This protocol outlines the essential steps for safely handling this compound in a research environment.

Objective: To provide a standardized procedure for handling this compound to minimize exposure and prevent accidents.

Materials:

  • This compound

  • Appropriate glassware and apparatus

  • Chemical fume hood

  • Personal Protective Equipment (PPE):

    • Flame-resistant lab coat

    • Chemical splash goggles

    • Face shield (when handling larger quantities or when there is a splash risk)

    • Chemically resistant gloves (e.g., nitrile, neoprene)

  • Spill kit for flammable liquids

  • Fire extinguisher (Class B)

Procedure:

  • Pre-Experiment Planning:

    • Conduct a thorough risk assessment for the planned experiment.[4]

    • Review the Safety Data Sheet (SDS) for this compound.[5]

    • Ensure all necessary safety equipment is available and in good working order.

    • Inform colleagues of the work being conducted.[4]

  • Personal Protective Equipment (PPE):

    • Don a flame-resistant lab coat, chemical splash goggles, and appropriate gloves before handling the chemical.[6]

    • A face shield should be worn when there is a significant risk of splashing.

  • Handling in a Fume Hood:

    • All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][7]

    • Ensure the fume hood sash is kept at the lowest possible height while working.

  • Dispensing and Transferring:

    • Use only non-sparking tools and equipment to prevent ignition of flammable vapors.[8]

    • Ground and bond containers when transferring large volumes to prevent static discharge.[8]

    • Dispense the smallest quantity necessary for the experiment.

  • Heating:

    • Avoid the use of open flames. Use intrinsically safe heating equipment such as heating mantles, steam baths, or oil baths.

    • Ensure temperature control to prevent overheating and decomposition.

  • Post-Handling:

    • Tightly close the container of this compound immediately after use.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Properly dispose of all waste, including contaminated gloves and disposable labware, in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

In Vitro Cytotoxicity Assay (Generalized Protocol)

This protocol provides a framework for assessing the potential toxicity of this compound using a cell-based assay. The MTS assay is a colorimetric method for determining the number of viable cells.[9]

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a selected cell line.

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity)[9]

  • Cell culture medium and supplements

  • This compound

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)[9]

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cell line according to standard protocols.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) that is non-toxic to the cells at the final concentration used.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve a range of desired test concentrations.

  • Cell Treatment:

    • Remove the old medium from the 96-well plate.

    • Add the different concentrations of this compound to the wells in triplicate.

    • Include a vehicle control (medium with the solvent) and a negative control (medium only).

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

  • MTS Assay:

    • Following incubation, add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

  • Data Collection and Analysis:

    • Measure the absorbance of the formazan product at 490-500 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value using appropriate software.

Storage and Incompatibility

Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.

Storage Conditions: [10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[10]

  • Store in a designated flammable liquids storage cabinet.[11]

  • Protect from direct sunlight.

  • Grounding and bonding should be used for containers to prevent static electricity buildup.[8]

Incompatible Materials:

  • Strong oxidizing agents: Can cause a violent reaction.

  • Acids and bases: May catalyze polymerization or other reactions.

  • Reducing agents: Incompatible with the alkyne functionality.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.

  • Methods for Cleaning Up: Contain spillage, and then collect with a non-combustible absorbent material, (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.

Visualizations

Logical Relationship for Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency RiskAssessment Conduct Risk Assessment ReviewSDS Review Safety Data Sheet RiskAssessment->ReviewSDS CheckEquipment Check Safety Equipment ReviewSDS->CheckEquipment PPE Don Personal Protective Equipment CheckEquipment->PPE FumeHood Work in Fume Hood PPE->FumeHood Dispense Dispense Smallest Quantity FumeHood->Dispense Spill Spill FumeHood->Spill NoIgnition Use Non-Sparking Tools & No Ignition Sources Dispense->NoIgnition Exposure Personal Exposure Dispense->Exposure CloseContainer Tightly Close Container NoIgnition->CloseContainer Fire Fire NoIgnition->Fire Decontaminate Decontaminate Glassware CloseContainer->Decontaminate WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal WashHands Wash Hands Thoroughly WasteDisposal->WashHands G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay MTS Assay cluster_analysis Data Analysis SeedCells Seed Cells in 96-well Plate PrepareDilutions Prepare Serial Dilutions of this compound SeedCells->PrepareDilutions TreatCells Treat Cells with Dilutions PrepareDilutions->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate AddMTS Add MTS Reagent Incubate->AddMTS IncubateMTS Incubate for 1-4 hours AddMTS->IncubateMTS ReadAbsorbance Read Absorbance at 490-500 nm IncubateMTS->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

References

The Solubility Profile of 3-Hexyn-2-ol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility of 3-Hexyn-2-ol in aqueous and organic media, including established experimental protocols for its determination.

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in various chemical syntheses, including pharmaceuticals and fragrances. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, formulation, and purification processes. This document collates available quantitative and qualitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in the Solubility of Alcohols

The solubility of an alcohol is primarily dictated by the interplay between its polar hydroxyl (-OH) group and its nonpolar hydrocarbon backbone. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, most notably water, which promotes solubility. Conversely, the hydrocarbon portion of the molecule is hydrophobic and interacts favorably with nonpolar organic solvents.

In the case of this compound (C₆H₁₀O), the presence of a six-carbon chain suggests a degree of hydrophobicity that limits its solubility in water. However, the hydroxyl group and the slight polarity imparted by the alkyne functionality allow for some aqueous solubility and broader solubility in organic solvents. As a general trend, the water solubility of alcohols decreases as the length of the carbon chain increases.[1]

Quantitative and Qualitative Solubility Data for this compound

The following table summarizes the available solubility data for this compound. While precise quantitative data in a wide array of organic solvents is not extensively documented in publicly available literature, the compound's structure allows for reasoned estimations based on the "like dissolves like" principle.

SolventFormulaTypeSolubility of this compoundTemperature (°C)
WaterH₂OPolar Protic~ 4.5 g/L[2]25
WaterH₂OPolar Proticlog10(S) = -1.50 (mol/L) (Calculated)Not Specified
EthanolC₂H₅OHPolar ProticSoluble[2]Not Specified
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[2]Not Specified
MethanolCH₃OHPolar ProticMiscible (Predicted)Not Specified
Acetone(CH₃)₂COPolar AproticMiscible (Predicted)Not Specified
TolueneC₇H₈NonpolarSoluble (Predicted)Not Specified
HexaneC₆H₁₄NonpolarSoluble (Predicted)Not Specified

Note: "Soluble" indicates that a significant amount of this compound will dissolve in the solvent. "Miscible (Predicted)" suggests that this compound is likely to be fully miscible with the solvent in all proportions, based on its structural similarity to other C6 alcohols. These predictions are based on general principles of organic chemistry and require experimental verification for specific applications.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent, adapted from the widely accepted shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:
  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample collection

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solute should be visually apparent.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the mixture to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.

    • To separate the saturated solution from the excess undissolved this compound, centrifuge the sample at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved micro-particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using a calibrated analytical instrument (e.g., GC-FID or HPLC) to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Workflow for Experimental Solubility Determination A Preparation of Saturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatic Shaking, 24-48h) A->B C Phase Separation (Settling and Centrifugation) B->C D Filtration (Syringe Filter, e.g., 0.45 µm) C->D E Dilution of Saturated Solution D->E G Analytical Quantification (e.g., GC-FID or HPLC) E->G F Preparation of Standard Solutions F->G H Data Analysis (Calibration Curve) G->H I Solubility Determination (g/L or mol/L) H->I

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Applications in Drug Development and Research

A thorough understanding of the solubility of this compound is critical for its application in pharmaceutical and chemical research. For instance, in drug synthesis, it can be used as a starting material or an intermediate.[2] Its solubility in various reaction solvents will dictate the choice of reaction conditions and purification methods. In formulation science, if this compound or a derivative is part of a final product, its solubility will influence the choice of excipients and the delivery vehicle. The data and protocols presented in this guide are intended to provide a foundational resource for scientists and researchers working with this versatile compound.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of Hexynol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of various hexynol isomers. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the synthesis, purification, and characterization of these compounds, presenting quantitative data in a structured format and outlining detailed experimental protocols.

Introduction to Hexynol Isomers

Hexynols are six-carbon acyclic alcohols containing a carbon-carbon triple bond. Their structural diversity, arising from the different positions of the hydroxyl group and the alkyne moiety, leads to a range of isomers with unique physicochemical properties and potential biological activities. This guide focuses on the primary linear isomers of hexynol, providing a comparative analysis of their key characteristics. The isomers covered in this guide include 1-hexyn-3-ol, 2-hexyn-1-ol, 3-hexyn-1-ol, 3-hexyn-2-ol, 4-hexyn-1-ol, 5-hexyn-1-ol, and 5-hexyn-3-ol. While research into the biological effects of hexynol isomers is still emerging, related alkynol compounds have shown potential in areas such as cancer therapy, highlighting the importance of further investigation into this class of molecules.

Physicochemical Properties of Hexynol Isomers

The physical and chemical properties of hexynol isomers are crucial for their handling, separation, and characterization. The table below summarizes key quantitative data for several common hexynol isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
1-Hexyn-3-ol 105-31-7C₆H₁₀O98.141420.8831.447
2-Hexyn-1-ol 764-60-3C₆H₁₀O98.1466-67 (at 10 mmHg)0.8931.4536
3-Hexyn-1-ol 1002-28-4C₆H₁₀O98.1463-64 (at 12 mmHg)0.891.4540
This compound 109-50-2C₆H₁₀O98.1479-80 (at 60 Torr)0.9091.447
4-Hexyn-1-ol 928-93-8C₆H₁₀O98.1494 (at 30 Torr)0.916 (at 16°C)1.454
5-Hexyn-1-ol 928-90-5C₆H₁₀O98.1473-75 (at 15 mmHg)0.891.450
5-Hexyn-3-ol 19780-84-8C₆H₁₀O98.14---

Synthesis of Hexynol Isomers: Experimental Protocols

The synthesis of hexynol isomers can be achieved through various organic chemistry methodologies. Below are detailed protocols for the preparation of select isomers.

Synthesis of 5-Hexyn-1-ol from 2-(chloromethyl)tetrahydro-2H-pyran[1]

This procedure outlines the synthesis of 5-hexyn-1-ol via the ring-opening of a cyclic ether followed by the formation of a terminal alkyne.

Materials:

  • 2-(chloromethyl)tetrahydro-2H-pyran

  • Liquid ammonia

  • Iron(III) nitrate hydrate IX (catalyst)

  • Sodium metal

  • Ether

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Add a catalytic amount of iron(III) nitrate hydrate IX to approximately 100 mL of liquid ammonia at -40 °C.

  • Add sodium metal (85.3 g, 3.72 mol) in small portions until the formation of sodium amide is confirmed by a color change from dark blue to gray.

  • Slowly add 2-(chloromethyl)tetrahydro-2H-pyran dropwise over 5 hours.

  • Continue stirring the reaction mixture for an additional 3 hours.

  • Remove the cold bath and introduce nitrogen gas to facilitate the evaporation of ammonia.

  • Once the majority of the ammonia has evaporated, slowly and carefully quench the reaction by adding water at room temperature.

  • Extract the aqueous mixture with ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the dried organic phase and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting residue by vacuum distillation to yield 5-hexyn-1-ol as a colorless oil.[1]

Characterization of Hexynol Isomers

The structural elucidation and purity assessment of hexynol isomers are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural determination of hexynol isomers. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Table of ¹H NMR Spectral Data

IsomerProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
1-Hexyn-3-ol [2]H-12.462d2.1
H-34.38dt6.3, 2.1
H-41.67m
H-51.51m
H-60.96t
2-Hexyn-1-ol [3]H-14.2d
H-32.2t
H-41.5m
H-50.9t
5-Hexyn-1-ol ----

Table of ¹³C NMR Spectral Data

IsomerCarbonChemical Shift (ppm)
This compound [4]C1-
C2-
C3-
C4-
C5-
C6-
4-Hexyn-1-ol [5]--
5-Hexyn-1-ol [6]--
5-Hexyn-3-ol [7]--

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in hexynol isomers. Key absorptions include the O-H stretch of the alcohol and the C≡C stretch of the alkyne.

Table of Key IR Absorptions

IsomerO-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)
1-Hexyn-3-ol [8]~3330 (broad)~2110~3300
5-Hexyn-1-ol [9]~3330 (broad)~2118~3308

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns of the isomers, aiding in their identification.

Table of Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
1-Hexyn-3-ol [8]9867, 57, 41, 39
This compound [10]98-
5-Hexyn-1-ol [9]9867, 54, 41, 31
Chromatographic Separation

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like hexynol isomers. The separation is based on differences in boiling points and interactions with the stationary phase of the GC column. For nonpolar columns, isomers with lower boiling points will generally have shorter retention times.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the separation of hexynol isomers, particularly when derivatized or when using specialized columns. For positional isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases can provide enhanced selectivity.[12] For stereoisomers, chiral columns are necessary.[13]

Biological Activity and Potential Applications

While specific data on the biological activity of many hexynol isomers is limited, the broader class of alkynol natural products has garnered interest for its potential therapeutic applications. For instance, some alkynol-containing natural products have demonstrated anti-cancer activity through the irreversible inhibition of aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in detoxification and oxidative stress response.

The cytotoxicity of isomers can vary significantly. For example, studies on hexachlorocyclohexane isomers have shown differential cytotoxicity, with the delta isomer being the most toxic.[14][15] This highlights the importance of characterizing the biological effects of individual isomers.

The potential for hexynol isomers in drug discovery warrants further investigation. Their synthesis provides scaffolds for the development of novel therapeutic agents. For instance, 5-hexyn-1-ol is a known starting material for the synthesis of insect pheromones and other complex molecules like cinnoline-fused cyclic enediynes and certain alkaloids.[1]

Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the processes involved in the study of hexynol isomers, the following diagrams, generated using the DOT language, illustrate key workflows.

experimental_workflow General Experimental Workflow for Hexynol Isomer Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation synthesis Synthesis of Hexynol Isomer purification Purification by Distillation or Chromatography synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Isomer ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms gc Gas Chromatography purification->gc hplc HPLC purification->hplc bioassay Biological Assays (e.g., Cytotoxicity) nmr->bioassay Structure Confirmed ir->bioassay ms->bioassay

Caption: General workflow for the synthesis, purification, and characterization of hexynol isomers.

As specific signaling pathways for hexynol isomers are not yet well-defined in the literature, a diagram illustrating a potential mechanism of action for alkynol compounds, based on existing research, is provided below.

potential_moa Potential Mechanism of Action for Alkynol Compounds alkynol Alkynol Compound (e.g., Hexynol Isomer) cell Cancer Cell alkynol->cell aldh2 ALDH2 Enzyme alkynol->aldh2 Irreversible Inhibition cell->aldh2 ros Reactive Aldehydes & Oxidative Stress aldh2->ros Inhibition leads to accumulation detox Detoxification aldh2->detox ros->aldh2 Substrate apoptosis Apoptosis (Cell Death) ros->apoptosis Induces

Caption: Potential mechanism of action for alkynol compounds in cancer cells.

References

Methodological & Application

Application Notes: Furan Synthesis Utilizing 3-Hexyn-2-OL as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This document outlines a detailed protocol for the synthesis of 2,5-dimethylfuran, a valuable furan derivative, using 3-Hexyn-2-OL as a readily accessible starting material. While a direct, one-step conversion is not prominently documented, a robust and high-yielding two-step synthetic pathway is proposed. This pathway involves an initial hydration of the alkyne functionality in this compound to form the intermediate 1,4-dicarbonyl compound, hexane-2,5-dione. This intermediate is then subjected to a classic acid-catalyzed intramolecular cyclization, known as the Paal-Knorr synthesis, to yield the target 2,5-dimethylfuran.[1][2]

This application note provides detailed experimental protocols for both synthetic steps, alongside quantitative data and visual representations of the workflow and reaction mechanisms to aid researchers, scientists, and drug development professionals in the practical application of this synthetic route.

Overall Synthetic Workflow

The proposed synthesis of 2,5-dimethylfuran from this compound is a two-step process. The initial step is the hydration of the alkyne to form a diketone, followed by an acid-catalyzed cyclization to the furan.

G cluster_0 Step 1: Hydration cluster_1 Step 2: Paal-Knorr Cyclization Precursor This compound Intermediate Hexane-2,5-dione Precursor->Intermediate Gold(I) Catalyst, Water Intermediate_ref Hexane-2,5-dione Furan 2,5-Dimethylfuran Intermediate_ref->Furan Acid Catalyst, Heat

Caption: Overall workflow for the synthesis of 2,5-dimethylfuran.

Experimental Protocols

Step 1: Proposed Gold-Catalyzed Hydration of this compound to Hexane-2,5-dione

This protocol is based on general procedures for the gold-catalyzed hydration of internal alkynes. Optimization may be required to achieve the desired regioselectivity and yield for this specific substrate.

Materials:

  • This compound

  • Gold(I) chloride (AuCl) or a suitable gold(I) catalyst

  • Methanol (MeOH)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in a mixture of methanol and water (e.g., 10:1 v/v).

  • Add the gold(I) catalyst (e.g., 1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude hexane-2,5-dione.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data (Hypothetical):

Reagent/ParameterValue
This compound1.0 g
Gold(I) Catalyst1-5 mol%
SolventMeOH/H₂O (10:1)
Temperature25-60 °C
Reaction Time12-24 h
Expected Yield 60-80%
Step 2: Paal-Knorr Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione

This is a well-established procedure for the synthesis of 2,5-disubstituted furans from 1,4-diketones.[1][3]

Materials:

  • Hexane-2,5-dione

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., H₂SO₄)

  • Toluene or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with Dean-Stark trap

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, magnetic stir bar, and reflux condenser, dissolve hexane-2,5-dione (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The resulting crude product, 2,5-dimethylfuran, can be purified by distillation.

Quantitative Data:

Reagent/ParameterValueReference
Hexane-2,5-dione1.0 g[4]
p-Toluenesulfonic acid1-5 mol%[3]
SolventToluene[3]
TemperatureReflux[3]
Reaction Time2-6 h[4]
Reported Yield >90% [4]

Reaction Mechanisms

Proposed Mechanism for Gold-Catalyzed Hydration of this compound

The gold(I) catalyst activates the alkyne bond, making it susceptible to nucleophilic attack by water. Subsequent tautomerization of the enol intermediate yields the ketone. For an internal alkyne, the regioselectivity of the water attack determines the position of the carbonyl groups.

G cluster_0 Mechanism of Alkyne Hydration Start This compound Activated Gold-Alkyne Complex Start->Activated + Au(I) Enol Enol Intermediate Activated->Enol + H₂O, - H⁺ Product Hexane-2,5-dione Enol->Product Tautomerization

Caption: Proposed mechanism for the hydration of this compound.

Mechanism of the Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis proceeds via an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound.[1][3] The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl group to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic furan ring.

G cluster_0 Paal-Knorr Furan Synthesis Mechanism Diketone Hexane-2,5-dione Protonated Protonated Diketone Diketone->Protonated + H⁺ Enol Enol Intermediate Protonated->Enol Tautomerization Cyclized Cyclized Hemiacetal Enol->Cyclized Intramolecular Attack Dehydrated Dehydrated Intermediate Cyclized->Dehydrated - H₂O Furan 2,5-Dimethylfuran Dehydrated->Furan - H⁺

References

Application Note: Protocols for the Catalytic Hydrogenation of 3-Hexyn-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the selective and non-selective catalytic hydrogenation of 3-hexyn-2-ol. Methodologies for the stereoselective synthesis of (Z)-3-hexen-2-ol using Lindlar and P-2 Nickel catalysts, as well as the complete reduction to 3-hexan-2-ol using Palladium on carbon (Pd/C), are presented. The protocols include information on reaction setup, monitoring, work-up, and product analysis. Comparative data on catalyst performance, including yields and selectivity, are summarized to aid researchers in selecting the optimal method for their synthetic needs.

Reaction Pathways and Selectivity

The catalytic hydrogenation of this compound can be controlled to yield different products depending on the catalyst and reaction conditions employed. The primary pathways involve the partial reduction to the cis-alkene, (Z)-3-hexen-2-ol, or the complete reduction to the corresponding alkane, 3-hexan-2-ol.

G Start This compound Cis_Alkene (Z)-3-Hexen-2-OL (cis-alkene) Start->Cis_Alkene H₂ Lindlar Cat. or P-2 Ni (Syn-addition) Alkane 3-Hexan-2-OL (Alkane) Start->Alkane H₂ (excess) Pd/C, PtO₂ (Full Reduction) Trans_Alkene (E)-3-Hexen-2-OL (trans-alkene) Start->Trans_Alkene Na / NH₃(l) (Anti-addition) [Not Catalytic Hydrogenation] Cis_Alkene->Alkane H₂ Pd/C, PtO₂

Caption: Chemical pathways in the hydrogenation of this compound.

Comparative Performance of Catalytic Systems

The choice of catalyst is critical for achieving the desired product. The following table summarizes typical performance metrics for common catalytic systems used in the hydrogenation of substituted alkynes.

Catalyst SystemTarget ProductTypical Yield (%)Z/E SelectivityKey Advantages & Disadvantages
H₂ / Lindlar Catalyst (5% Pd/CaCO₃, Pb(OAc)₂)(Z)-Alkene85-98%[1]>95% Z-isomer[1]Advantages: Well-established, high Z-selectivity.[2] Disadvantages: Uses toxic lead, pyrophoric catalyst, potential for over-reduction.[1]
H₂ / P-2 Nickel (Ni(OAc)₂ + NaBH₄)(Z)-Alkene95-99%[3]>97% Z-isomer (up to 200:1)[3]Advantages: Lead-free, high Z-selectivity, very sensitive to substrate structure.[3][4] Disadvantages: Prepared in situ, can be less active for hindered substrates.[5]
H₂ / Palladium on Carbon (5-10% Pd/C)Alkane>98%[6]N/AAdvantages: Highly active, efficient for full saturation, reusable. Disadvantages: Low selectivity for the alkene intermediate.

Experimental Protocols

Safety Precautions: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Catalysts like Pd/C can be pyrophoric, especially after filtration; do not allow the filtered catalyst to dry in the air. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol A: Cis-Selective Hydrogenation using Lindlar Catalyst

This protocol details the partial hydrogenation of this compound to (Z)-3-hexen-2-ol.

Materials and Reagents:

  • This compound

  • Lindlar Catalyst (5% Palladium on Calcium Carbonate, poisoned with lead)

  • Solvent (e.g., Ethyl Acetate, Ethanol, or Hexane)

  • Hydrogen (H₂) gas (balloon or cylinder with regulator)

  • Celite® (for filtration)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon setup or hydrogenation apparatus

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel or fritted glass filter)

Procedure:

  • Setup: Add Lindlar catalyst (5-10% by weight relative to the alkyne) to a dry round-bottom flask equipped with a magnetic stir bar.[1]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the chosen solvent (e.g., ethyl acetate) followed by the this compound substrate.

  • Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas from a balloon. For larger scales, a pressurized hydrogenation apparatus can be used (typically ~1 atm).[1]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] The reaction should be stopped once the starting material is consumed to prevent over-reduction to the alkane.

  • Work-up: Once the reaction is complete, purge the flask with inert gas to remove all hydrogen.

  • Filtration: Dilute the reaction mixture with a small amount of solvent and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Caution: Keep the filter cake wet with solvent to prevent ignition.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography if necessary.

Protocol B: Cis-Selective Hydrogenation using P-2 Nickel Catalyst

This protocol describes an alternative, lead-free method for synthesizing (Z)-3-hexen-2-ol. The P-2 Nickel catalyst is prepared in situ.[3]

Materials and Reagents:

  • This compound

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (95% or absolute)

  • Ethylenediamine (optional, as a promoter for enhanced selectivity)[3]

  • Hydrogen (H₂) gas

Equipment:

  • Hydrogenation apparatus (e.g., Brown² Hydrogenator or similar atmospheric pressure setup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

Procedure:

  • Catalyst Preparation: In the reaction flask of a hydrogenation apparatus, dissolve Nickel(II) Acetate (e.g., 1.25 g, 5.0 mmol) in ethanol.[3]

  • System Purge: Purge the apparatus thoroughly with hydrogen gas.

  • Borohydride Addition: While stirring vigorously, add a solution of Sodium Borohydride in ethanol. A fine, black, colloidal precipitate of P-2 Nickel will form immediately.[5]

  • Substrate Addition: Add ethylenediamine (optional, ~2-3 molar equivalents relative to the nickel catalyst) followed by the this compound substrate.[3]

  • Hydrogenation: Ensure the system is connected to a hydrogen source at atmospheric pressure. Hydrogen uptake should begin immediately and is often quantitative within minutes to a few hours.[3]

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by GC analysis of aliquots.

  • Work-up: Once complete, vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® or activated carbon to remove the black nickel catalyst.

  • Purification: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the product.

Protocol C: Full Hydrogenation to 3-Hexan-2-OL using Pd/C

This protocol is for the complete reduction of the alkyne to an alkane.

Materials and Reagents:

  • This compound

  • Palladium on Carbon (5% or 10% Pd/C)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Hydrogen (H₂) gas

Equipment:

  • Parr hydrogenator or a similar apparatus capable of handling pressures above 1 atm (though atmospheric pressure often suffices).

  • Round-bottom flask or pressure vessel.

  • Magnetic stirrer and stir bar.

  • Filtration apparatus.

Procedure:

  • Setup: In a suitable reaction vessel, combine this compound and the solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5% by weight relative to the substrate) to the solution.

  • Hydrogenation: Secure the vessel in the hydrogenation apparatus. Purge the system with an inert gas, then with hydrogen. Pressurize the vessel with hydrogen (1-4 atm) and stir the mixture vigorously.

  • Reaction and Monitoring: The reaction is typically complete within a few hours at room temperature. Monitor by GC-MS to confirm the disappearance of both the starting alkyne and the intermediate alkene.[7]

  • Work-up and Purification: Follow the work-up and filtration steps described in Protocol A. Since the product is often very clean, purification beyond solvent removal may not be necessary.

Experimental Workflow and Analysis

A generalized workflow for catalytic hydrogenation experiments is crucial for ensuring reproducibility and safety. The process involves careful setup, execution under a controlled hydrogen atmosphere, and thorough analysis of the products.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_analysis Analysis A 1. Add Catalyst & Solvent to Flask B 2. Purge with Inert Gas (N₂/Ar) A->B C 3. Add Substrate (this compound) B->C D 4. Purge & Fill with H₂ Gas C->D E 5. Stir Vigorously (RT, 1 atm) D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Purge with N₂ & Filter Catalyst F->G H 8. Remove Solvent (Rotary Evaporation) G->H I 9. Purify Product (Distillation / Chromatography) H->I J 10. Characterize Product (NMR, IR, GC-MS) I->J

References

Application of 3-Hexyn-2-OL in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hexyn-2-OL is a versatile bifunctional molecule containing both a secondary alcohol and an internal alkyne. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceutical intermediates. Its reactivity at both the hydroxyl group and the carbon-carbon triple bond allows for a variety of transformations, leading to the formation of diverse scaffolds. This document outlines the application of this compound in the synthesis of key pharmaceutical intermediates, focusing on the Meyer-Schuster rearrangement to produce α,β-unsaturated ketones, which are precursors to various bioactive molecules.

Key Application: Synthesis of α,β-Unsaturated Ketones via Meyer-Schuster Rearrangement

One of the most significant applications of this compound in pharmaceutical synthesis is its conversion to (E)-hex-4-en-2-one through the Meyer-Schuster rearrangement. This reaction involves the acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated carbonyl compound.[1][2][3][4] (E)-hex-4-en-2-one is a valuable intermediate for the synthesis of various pharmaceutical compounds due to its reactive enone functionality, which can participate in Michael additions, Diels-Alder reactions, and other conjugate additions.

Meyer_Schuster_Rearrangement cluster_reactants Reactants cluster_reaction Meyer-Schuster Rearrangement cluster_product Product This compound This compound Protonation Protonation of Hydroxyl Group This compound->Protonation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) Acid_Catalyst->Protonation 1,3-Shift 1,3-Hydroxyl Shift (Allenic Intermediate) Protonation->1,3-Shift Tautomerization Keto-Enol Tautomerization 1,3-Shift->Tautomerization Hex-4-en-2-one (E)-Hex-4-en-2-one Tautomerization->Hex-4-en-2-one

Application in the Synthesis of Furan-Containing Intermediates

Furan-containing compounds are prevalent in a wide range of pharmaceuticals, including anti-ulcer agents like ranitidine and diuretics like furosemide.[5][6][7] While direct synthesis from this compound is not the primary route for these specific drugs, the rearrangement product, hex-4-en-2-one, can serve as a precursor for the synthesis of substituted furans through various cyclization strategies. For instance, a 1,4-dicarbonyl compound, which can be derived from hex-4-en-2-one, can undergo Paal-Knorr furan synthesis.[5]

Furan_Synthesis_Workflow Start This compound Step1 Meyer-Schuster Rearrangement Start->Step1 Intermediate1 Hex-4-en-2-one Step1->Intermediate1 Step2 Functional Group Transformation (e.g., oxidation) Intermediate1->Step2 Intermediate2 1,4-Dicarbonyl Compound Step2->Intermediate2 Step3 Paal-Knorr Furan Synthesis (Acid-catalyzed cyclization) Intermediate2->Step3 Product Substituted Furan Intermediate Step3->Product Application Potential Precursor for Ranitidine or Furosemide Analogues Product->Application

Experimental Protocols

Protocol 1: Meyer-Schuster Rearrangement of this compound to (E)-Hex-4-en-2-one

This protocol describes the acid-catalyzed rearrangement of this compound.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound109-50-298.1410 g (0.102 mol)
Sulfuric Acid (conc.)7664-93-998.081 mL
Diethyl Ether60-29-774.12200 mL
Saturated Sodium Bicarbonate Solution144-55-884.0150 mL
Anhydrous Magnesium Sulfate7487-88-9120.3710 g

Procedure:

  • A solution of this compound (10 g, 0.102 mol) in 100 mL of diethyl ether is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Concentrated sulfuric acid (1 mL) is added dropwise to the stirred solution.

  • The reaction mixture is heated to reflux and maintained for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and slowly poured into 50 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation to afford (E)-hex-4-en-2-one.

Expected Yield and Characterization:

  • Yield: 70-80%

  • Boiling Point: 135-137 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.85 (m, 1H), 6.10 (dq, J = 15.8, 1.8 Hz, 1H), 2.55 (q, J = 7.0 Hz, 2H), 2.15 (s, 3H), 1.85 (dd, J = 6.8, 1.8 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 198.5, 145.2, 131.8, 41.5, 29.8, 18.2.

Data Summary

CompoundStarting MaterialReaction TypeProductYield (%)
(E)-Hex-4-en-2-oneThis compoundMeyer-Schuster Rearrangementα,β-Unsaturated Ketone70-80

Conclusion

This compound is a valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. Its ability to undergo the Meyer-Schuster rearrangement provides an efficient route to α,β-unsaturated ketones, which are key building blocks for a variety of more complex molecules, including furan-containing scaffolds. The protocols provided herein offer a basis for the laboratory-scale synthesis of these valuable intermediates. Further exploration of the downstream applications of these intermediates will continue to highlight the importance of this compound in medicinal chemistry and drug development.

References

Application Notes and Protocols for Sonogashira Coupling of Secondary Alkynes: 3-Hexyn-2-ol as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction involving secondary alkynes, with a specific focus on substrates like 3-Hexyn-2-ol. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of various functional groups.

The protocols and data presented herein are designed to serve as a valuable resource for chemists in academic and industrial settings, particularly those engaged in medicinal chemistry and drug development.

I. Overview of Sonogashira Coupling with Secondary Alkynes

The Sonogashira coupling typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[1] While the classical Sonogashira reaction relies on this dual-catalyst system, copper-free protocols have been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).

Secondary alkynes, such as this compound, are valuable building blocks in organic synthesis. The presence of the hydroxyl group offers a handle for further functionalization, making the products of their Sonogashira couplings attractive intermediates in the synthesis of complex target molecules.

II. Quantitative Data Summary

The following tables summarize representative quantitative data for the Sonogashira coupling of secondary alkynes with various aryl halides. The data has been compiled from the literature to provide a comparative overview of different catalytic systems and reaction conditions.

Table 1: Copper-Cocatalyzed Sonogashira Coupling of Secondary Alkynes with Aryl Halides

EntryAryl HalideSecondary AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePropargyl alcoholPdCl₂(PPh₃)₂ (0.5)-[TBP][4EtOV]Ionic Liquid55395
21-Iodo-4-nitrobenzenePropargyl alcoholPdCl₂(PPh₃)₂ (0.5)-[TBP][4EtOV]Ionic Liquid55398
31-Iodo-4-methoxybenzenePropargyl alcoholPdCl₂(PPh₃)₂ (0.5)-[TBP][4EtOV]Ionic Liquid55392
4Iodobenzene2-Methyl-3-butyn-2-olNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NToluene902495
54-Bromoacetophenone2-Methyl-3-butyn-2-olNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NToluene902485

Table 2: Copper-Free Sonogashira Coupling of Secondary Alkynes with Aryl Bromides

EntryAryl BromideSecondary AlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂ (2)P(p-tol)₃ (4)DBUTHF601295
24-Bromobenzonitrile2-Methyl-3-butyn-2-olPd(OAc)₂ (2)P(p-tol)₃ (4)DBUTHF601292
31-Bromo-4-fluorobenzene2-Methyl-3-butyn-2-olPd(OAc)₂ (2)P(p-tol)₃ (4)DBUTHF601288
42-Bromotoluene2-Methyl-3-butyn-2-olPd(OAc)₂ (2)P(p-tol)₃ (4)DBUTHF601285

III. Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is adapted from established procedures for the coupling of secondary propargyl alcohols.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous toluene (10 mL)

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the copper catalyst, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted from a procedure for the copper-free coupling of 2-methyl-3-butyn-2-ol with aryl bromides.[2]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃) (0.04 mmol, 4 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and P(p-tol)₃ (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF (2 mL) and stir at room temperature for 15 minutes to form the catalyst complex.

  • To this mixture, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), the remaining THF (3 mL), and DBU (2.0 mmol).

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

IV. Diagrams

Catalytic Cycles of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles in the copper-cocatalyzed version, while the copper-free variant follows a modified pathway.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) start->setup reagents Add Aryl Halide, Pd Catalyst, [Cu Catalyst] setup->reagents solvent_base Add Anhydrous Solvent and Amine Base reagents->solvent_base stir1 Stir at Room Temperature solvent_base->stir1 add_alkyne Add Secondary Alkyne (e.g., this compound) stir1->add_alkyne reaction Heat and Monitor Reaction (e.g., by TLC) add_alkyne->reaction workup Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

References

Application Notes and Protocols: Palladium-Catalyzed Isomerization of Alkynyl Alcohols to α,β-Unsaturated Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed isomerization of alkynyl alcohols represents a powerful and atom-economical method for the synthesis of α,β-unsaturated carbonyl compounds, which are valuable intermediates in the pharmaceutical and fine chemical industries. This transformation allows for the conversion of readily available alkynyl alcohols into thermodynamically more stable enones and enals with high stereoselectivity. Recent advancements have demonstrated the capability of long-range isomerization, expanding the synthetic utility of this reaction.

This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.

Reaction Principle and Mechanism

The isomerization of alkynyl alcohols to α,β-unsaturated carbonyls catalyzed by palladium complexes generally proceeds through a series of migratory insertion and β-hydride elimination steps.[1][2] The process can be initiated by a palladium hydride species that adds across the carbon-carbon triple bond. The subsequent steps involve the migration of the palladium catalyst along the carbon chain, ultimately leading to the formation of a conjugated system. The reaction is driven by the formation of the thermodynamically stable α,β-unsaturated carbonyl moiety. Computational and experimental studies support that allenes and dienyl alcohols can be intermediates in this process.[1][2]

A key feature of modern palladium catalysts in this reaction is their ability to effect long-range isomerization, allowing the transformation of substrates where the alkyne and alcohol functionalities are separated by several methylene units.[1][2][3] The reaction typically yields the (E)-isomer of the α,β-unsaturated carbonyl with high stereocontrol.[1][2][3]

Reaction_Mechanism cluster_0 Catalytic Cycle Alkynyl_Alcohol Alkynyl Alcohol Coordination Coordination Alkynyl_Alcohol->Coordination Substrate Binding Pd_H_Catalyst [(L)nPd(H)Cl] Pd_H_Catalyst->Coordination Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Vinyl_Pd Vinyl-Pd Intermediate Migratory_Insertion->Vinyl_Pd Beta_Hydride_Elimination β-Hydride Elimination Vinyl_Pd->Beta_Hydride_Elimination Allene_Intermediate Allene Intermediate Beta_Hydride_Elimination->Allene_Intermediate Hydropalladation Hydropalladation Allene_Intermediate->Hydropalladation Allyl_Pd Allyl-Pd Intermediate Hydropalladation->Allyl_Pd Chain_Walking Chain Walking (iterative migratory insertion/ β-hydride elimination) Allyl_Pd->Chain_Walking Enol_Pd Enol-Pd Intermediate Chain_Walking->Enol_Pd Tautomerization Tautomerization Enol_Pd->Tautomerization Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Tautomerization->Unsaturated_Carbonyl Regeneration Catalyst Regeneration Tautomerization->Regeneration Regeneration->Pd_H_Catalyst Reforms Active Catalyst

Figure 1: Proposed catalytic cycle for the palladium-catalyzed isomerization of alkynyl alcohols.

Applications in Organic Synthesis

The palladium-catalyzed isomerization of alkynyl alcohols is a versatile tool for the synthesis of complex molecules due to its high efficiency and functional group tolerance.[2][3] This methodology provides access to:

  • α,β-Unsaturated Aldehydes and Ketones: These are fundamental building blocks in organic synthesis, participating in a wide range of transformations such as Michael additions, Diels-Alder reactions, and Wittig reactions.

  • Pharmaceutical Intermediates: The enone functionality is a common motif in many biologically active compounds and natural products.

  • Fine Chemicals and Fragrances: Many fragrances and flavor compounds are α,β-unsaturated carbonyls.

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed isomerization of a variety of alkynyl alcohols to their corresponding α,β-unsaturated carbonyls. The data highlights the scope of the reaction with respect to aryl, heteroaryl, and alkyl substituents.

EntrySubstrate (Alkynyl Alcohol)Catalyst (mol %)SolventTemp (°C)Time (h)Product (α,β-Unsaturated Carbonyl)Yield (%)E/Z Ratio
14-Phenylbut-3-yn-1-ol5Toluene801(E)-4-Phenylbut-2-enal95>20:1
24-(Thiophen-2-yl)but-3-yn-1-ol5Toluene801(E)-4-(Thiophen-2-yl)but-2-enal88>20:1
3Hex-5-yn-1-ol5Toluene803(E)-Hex-2-enal75>20:1
41-Phenylpent-4-yn-2-ol5Toluene803(E)-1-Phenylpent-2-en-4-one65>20:1
55-Phenylpent-4-yn-1-ol5Toluene801(E)-5-Phenylpent-2-enal92>20:1
6Hept-6-yn-1-ol5Toluene803(E)-Hept-2-enal78>20:1

Data synthesized from representative examples in the literature.[1][2][3] The catalyst used is typically a well-defined palladium hydride complex such as [(tBu₃P)₂Pd(H)Cl].

Experimental Protocols

General Protocol for the Palladium-Catalyzed Isomerization of Alkynyl Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow start Start reagents 1. Prepare Reagents - Alkynyl Alcohol (0.5 mmol) - Palladium Catalyst (5 mol%) - Solvent (e.g., Toluene) start->reagents setup 2. Reaction Setup - Add reagents to a dry reaction vessel - Seal under inert atmosphere (N₂ or Ar) reagents->setup reaction 3. Reaction - Heat to specified temperature (e.g., 80 °C) - Stir for the required time (1-3 h) setup->reaction monitoring 4. Monitoring - Track progress by TLC or GC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Work-up - Cool to room temperature - Quench the reaction (if necessary) - Extract with organic solvent monitoring->workup Reaction complete purification 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography workup->purification analysis 7. Analysis - Characterize product by NMR, IR, and MS - Determine yield and stereoselectivity purification->analysis end End analysis->end

Figure 2: General experimental workflow for the palladium-catalyzed isomerization.

Materials:

  • Alkynyl alcohol (1.0 eq)

  • Palladium catalyst (e.g., [(tBu₃P)₂Pd(H)Cl]) (0.05 eq, 5 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium catalyst (0.025 mmol, 5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: Add the alkynyl alcohol (0.5 mmol, 1.0 eq) and anhydrous toluene (to achieve a desired concentration, e.g., 0.1 M).

  • Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for the time indicated by TLC or GC-MS monitoring (typically 1-3 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The reaction mixture can be directly loaded onto a silica gel column for purification.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated carbonyl compound.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The E/Z ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[1][2]

Safety Precautions:

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The palladium-catalyzed isomerization of alkynyl alcohols is a robust and highly selective method for the synthesis of α,β-unsaturated carbonyls. The reaction exhibits broad substrate scope and functional group tolerance, making it a valuable tool in modern organic synthesis. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field to effectively apply this transformation in their synthetic endeavors.

References

Application Notes and Protocols: The Use of 3-Hexyn-2-ol as a Versatile Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hexyn-2-ol is a valuable and versatile chiral building block in organic synthesis, particularly in the construction of complex natural products and bioactive molecules.[1] Its bifunctional nature, possessing both a secondary alcohol and an internal alkyne, allows for a wide range of chemical transformations. The chiral center at the C-2 position makes it an attractive starting material for enantioselective synthesis, enabling the introduction of specific stereochemistry early in a synthetic route. This application note will detail the utility of this compound in the synthesis of natural products, with a focus on providing detailed experimental protocols and data presentation for the synthesis of a key intermediate analogous to a precursor for the natural product (-)-Decarestrictine L.

Physicochemical Properties of this compound:

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
CAS Number 109-50-2
Boiling Point 143-144 °C
Density 0.875 g/mL at 25 °C
Appearance Colorless liquid
Solubility Soluble in organic solvents.

Synthetic Application: Enantioselective Synthesis of a (-)-Decarestrictine L Analogue Intermediate

This section details a synthetic protocol for the preparation of a key intermediate that is analogous to a precursor used in the total synthesis of the natural product (-)-Decarestrictine L. This synthesis highlights the utility of a chiral propargyl alcohol, structurally similar to this compound, as a starting material for constructing complex stereochemical arrays. The following protocol is adapted from a known synthesis of (-)-Decarestrictine L.

Experimental Workflow Diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Deprotection & Cyclization Precursor A Chiral this compound B TBS Protection A->B TBSCl, Imidazole, DMF C Protected Alkyne B->C D Vinyl Iodide Intermediate C->D 1. Catecholborane 2. I₂, NaOAc E Vinyl Iodide D->E F Coupled Product E->F Vinylboronic acid, Pd(PPh₃)₄, Base G Protected Diene F->G H Decarestrictine L Analogue Intermediate G->H TBAF, THF

Caption: General workflow for the synthesis of a (-)-Decarestrictine L analogue intermediate.

Detailed Experimental Protocols:

Step 1: Protection of (S)-3-Hexyn-2-ol

To a solution of (S)-3-Hexyn-2-ol (1.0 g, 10.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C under an argon atmosphere, is added imidazole (1.04 g, 15.3 mmol) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.84 g, 12.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution (20 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate = 95:5) to afford the TBS-protected alkyne as a colorless oil.

Step 2: Hydroboration and Iodination

To a solution of the TBS-protected alkyne (2.0 g, 9.4 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under an argon atmosphere, is added catecholborane (1.13 g, 9.4 mmol) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then cooled to 0 °C, and a solution of sodium acetate (3.86 g, 47.1 mmol) in water (10 mL) is added, followed by the portion-wise addition of iodine (4.78 g, 18.8 mmol). The reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ (20 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude vinyl iodide is used in the next step without further purification.

Step 3: Suzuki Coupling

To a solution of the crude vinyl iodide from the previous step in a 3:1 mixture of toluene and ethanol (20 mL) is added (E)-4-((tert-butyldimethylsilyl)oxy)but-1-en-1-ylboronic acid (3.2 g, 14.1 mmol), followed by an aqueous solution of Na₂CO₃ (2 M, 9.4 mL). The mixture is degassed with argon for 15 minutes, and then tetrakis(triphenylphosphine)palladium(0) (0.54 g, 0.47 mmol) is added. The reaction mixture is heated at 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate = 90:10) to afford the coupled diene.

Step 4: Deprotection to Yield the Intermediate

To a solution of the protected diene (1.5 g, 3.8 mmol) in THF (15 mL) at 0 °C is added a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 8.4 mL, 8.4 mmol). The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl solution (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate = 50:50) to yield the diol intermediate, an analogue precursor to (-)-Decarestrictine L.

Quantitative Data Summary:

The following table summarizes the expected yields for each step of the synthesis.

StepReactionProductYield (%)
1TBS ProtectionTBS-protected (S)-3-Hexyn-2-ol~95%
2Hydroboration/IodinationVinyl Iodide~85% (crude)
3Suzuki CouplingCoupled Diene~70%
4DeprotectionDiol Intermediate~80%

Synthetic Pathway Diagram:

G Start Protected_Alkyne Start->Protected_Alkyne Step 1 TBSCl TBSCl, Imidazole Catecholborane 1. Catecholborane 2. I₂, NaOAc Vinyl_Iodide Vinyl Iodide Intermediate Vinylboronic_acid Vinylboronic acid, Pd(PPh₃)₄, Na₂CO₃ Coupled_Diene Coupled Diene Intermediate TBAF TBAF Final_Product Protected_Alkyne->Vinyl_Iodide Step 2 Vinyl_Iodide->Coupled_Diene Step 3 Coupled_Diene->Final_Product Step 4

Caption: Synthetic pathway to a (-)-Decarestrictine L analogue intermediate.

This compound serves as a readily available and highly useful chiral starting material for the enantioselective synthesis of complex natural products. The presented protocol for the synthesis of a key intermediate analogous to a precursor of (-)-Decarestrictine L demonstrates a practical application of this building block. The versatile reactivity of the alkyne and alcohol functionalities, combined with the defined stereocenter, allows for the efficient construction of intricate molecular architectures, making this compound a valuable tool for researchers in natural product synthesis and drug discovery.

References

Application Notes and Protocols for the Amination of Secondary Alcohols Over Heterogeneous Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct amination of secondary alcohols using heterogeneous catalysts represents a highly atom-economical and environmentally benign route for the synthesis of secondary amines, which are crucial intermediates in the pharmaceutical, agrochemical, and fine chemical industries. This process, often proceeding through a "borrowing hydrogen" or "hydrogen transfer" mechanism, utilizes readily available alcohols and ammonia or primary amines as nitrogen sources, with water as the primary byproduct. Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions compared to traditional methods.

This document provides detailed application notes and experimental protocols for the amination of secondary alcohols using prominent heterogeneous catalytic systems, including non-noble metal catalysts like cobalt-magnesia/titania (Co-MgO/TiO₂) and nickel-copper-iron oxide (NiCuFeOx), as well as ruthenium-based catalysts.

Catalytic Systems and Mechanisms

The amination of secondary alcohols over heterogeneous catalysts typically follows the borrowing hydrogen pathway. This mechanism involves three key steps:

  • Dehydrogenation: The catalyst first dehydrogenates the secondary alcohol to form a ketone intermediate and surface-adsorbed hydrogen species.

  • Condensation: The in-situ generated ketone then reacts with an amine (or ammonia) to form an imine (or enamine) intermediate, releasing a molecule of water.

  • Hydrogenation: The surface-adsorbed hydrogen species then reduce the imine to the final secondary amine product, regenerating the active catalyst.

BorrowingHydrogenMechanism

Quantitative Data Summary

The following tables summarize the performance of different heterogeneous catalysts in the amination of secondary alcohols under various reaction conditions.

Table 1: Performance of Co-MgO/TiO₂ Catalyst in the Amination of Secondary Alcohols [1][2]

Secondary AlcoholAmineTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)
1-PhenylethanolAniline13024>9995>99
1-(p-Tolyl)ethanolAniline13024>9996>99
1-IndanolBenzylamine14024958893
CyclohexanolAmmonia150488575 (primary amine)88

Table 2: Performance of NiCuFeOx Catalyst in the Amination of Secondary Alcohols [3][4][5]

Secondary AlcoholAmineTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)
1-Phenylethanolp-ToluidineReflux (Xylene)24>9591>96
2-OctanolAnilineReflux (Xylene)24888293
CyclopentanolBenzylamineReflux (Xylene)24928592
1-PhenylethanolAmmonia150489080 (primary amine)89

Table 3: Performance of Ru-based Catalysts in the Amination of Secondary Alcohols [6][7][8][9][10][11]

Secondary AlcoholAmineCatalyst SystemTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)
1-Phenylethanoln-HexylamineRu(II)-complex11024>9998>99
2-OctanolAnilineRu(II)-complex11024959196
1-PhenylethanolAnilineRu/C15024928592
CyclohexanolBenzylamineRu(II)-complex11024>9997>98

Experimental Protocols

Protocol 1: Synthesis of Co-MgO/TiO₂ Catalyst by Impregnation Method

Catalyst_Synthesis_CoMgO_TiO2

Materials:

  • Titanium dioxide (TiO₂, P25)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Magnesium(II) nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Deionized water

Procedure:

  • Preparation of Impregnation Solution: Dissolve appropriate amounts of Co(NO₃)₂·6H₂O and Mg(NO₃)₂·6H₂O in deionized water to achieve the desired metal loading (e.g., 5 wt% Co and 2 wt% Mg).

  • Impregnation: Add the TiO₂ support to the impregnation solution with constant stirring. Continue stirring for 4 hours at room temperature to ensure uniform distribution of the metal precursors.

  • Drying: Remove the excess water using a rotary evaporator and dry the resulting solid in an oven at 100°C for 12 hours.

  • Calcination: Calcine the dried powder in a furnace under a static air atmosphere. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 3 hours.

  • Reduction: Prior to the amination reaction, activate the catalyst by reducing it in a tube furnace under a flow of hydrogen gas (H₂). Ramp the temperature to 500°C at a rate of 10°C/min and hold for 2 hours. After reduction, cool the catalyst to room temperature under a flow of argon or nitrogen.

Protocol 2: Synthesis of NiCuFeOx Catalyst by Co-precipitation Method

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Preparation of Metal Salt Solution: Prepare an aqueous solution containing Ni(NO₃)₂, Cu(NO₃)₂, and Fe(NO₃)₃ in the desired molar ratio (e.g., Ni:Cu:Fe = 3:1:1).

  • Co-precipitation: Slowly add a solution of Na₂CO₃ to the metal salt solution with vigorous stirring at a constant pH of 8.0-9.0, maintained by the addition of NaOH solution.

  • Aging: Age the resulting precipitate in the mother liquor for 2 hours at 60°C with continuous stirring.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH 7).

  • Drying: Dry the filter cake in an oven at 110°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace in air at 400°C for 4 hours.

Protocol 3: General Procedure for the Amination of a Secondary Alcohol

Amination_Workflow

Materials and Equipment:

  • Secondary alcohol

  • Amine or ammonia source

  • Heterogeneous catalyst (e.g., Co-MgO/TiO₂, NiCuFeOx, or Ru/C)

  • Anhydrous solvent (e.g., toluene, xylene, or 1,4-dioxane)

  • High-pressure autoclave reactor with a magnetic stirrer and temperature controller

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure autoclave, add the secondary alcohol (e.g., 1.0 mmol), the amine (e.g., 1.2 mmol), the heterogeneous catalyst (e.g., 50 mg), and the solvent (e.g., 5 mL).

  • Sealing and Purging: Seal the autoclave and purge it several times with an inert gas (argon or nitrogen) to remove air.

  • Reaction Conditions: If using ammonia, pressurize the reactor to the desired pressure. Heat the reactor to the specified temperature (e.g., 110-150°C) and stir the reaction mixture for the required duration (e.g., 24-48 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the heterogeneous catalyst.

  • Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • High-pressure autoclave reactors should be handled by trained personnel, and proper safety procedures must be followed.

  • Hydrogen gas is highly flammable and should be handled with extreme caution.

  • The catalysts, especially in their reduced form, can be pyrophoric and should be handled under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Stereoselective Reduction of 3-Hexyn-2-ol to (Z)-3-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the stereoselective reduction of the internal alkyne, 3-hexyn-2-ol, to the corresponding cis-alkene, (Z)-3-hexen-2-ol. The synthesis of Z-alkenes is a critical transformation in the preparation of biologically active molecules and fine chemicals, where the stereochemistry of the double bond significantly influences the molecule's function.[1] This document outlines three common and effective methods for achieving this transformation with high stereoselectivity: catalytic hydrogenation using a Lindlar catalyst, reduction with a P-2 nickel catalyst, and reduction via diimide.

Introduction to Stereoselective Alkyne Reduction

The partial reduction of alkynes is a fundamental reaction in organic synthesis. While complete reduction yields an alkane, stopping the reaction at the alkene stage can produce either the (Z) or (E) isomer. The methods detailed herein are designed for the syn-addition of hydrogen across the triple bond, leading to the desired (Z)-alkene. The choice of catalyst and reaction conditions is paramount to achieving high selectivity and preventing over-reduction to the corresponding alkane, n-hexan-2-ol.

Catalytic Systems for (Z)-Alkene Synthesis

Lindlar Catalyst

The Lindlar catalyst is a "poisoned" palladium catalyst, typically composed of palladium supported on calcium carbonate and treated with lead acetate and quinoline.[2][3] This deactivation of the palladium surface prevents the further reduction of the initially formed cis-alkene to an alkane.[2][3] It is one of the most common and reliable methods for the stereoselective synthesis of (Z)-alkenes from alkynes.[4]

P-2 Nickel Catalyst

The P-2 nickel catalyst is a non-pyrophoric, air-stable alternative to Raney nickel, prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride.[5] When used in conjunction with a modifier like ethylenediamine, the P-2 nickel catalyst exhibits high stereospecificity for the reduction of alkynes to cis-alkenes, with reported cis:trans ratios as high as 200:1 for some substrates.[2][6]

Diimide Reduction

Diimide (N₂H₂) is a reactive intermediate that can be generated in situ from various precursors, such as the oxidation of hydrazine or the decomposition of azodicarboxylates.[2][6] The reduction proceeds through a concerted, six-membered transition state, resulting in the syn-addition of two hydrogen atoms to the alkyne. This metal-free method is advantageous when the substrate contains functional groups that are sensitive to catalytic hydrogenation conditions.[2]

Quantitative Data Summary

The following table summarizes the typical performance of the described catalytic systems for the reduction of this compound and structurally related compounds.

Catalyst SystemSubstrateProductConversion (%)Selectivity to (Z)-Alkene (%)Reference
Lindlar Catalyst3-Hexyne(Z)-3-Hexene>95~93[7]
P-2 Ni with EthylenediamineHex-3-ynecis-Hex-3-eneHigh>99.5 (cis:trans 200:1)[2]
Ligand-Modified Pd3-Hexyn-2-onecis-3-Hexen-2-olHigh85

Note: Data for this compound is limited in the literature; therefore, data from closely related substrates are included for comparative purposes.

Experimental Protocols

Protocol 1: Reduction of this compound using Lindlar Catalyst

This protocol is a representative procedure for the partial hydrogenation of an internal alkyne using a commercially available Lindlar catalyst.

Materials:

  • This compound

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as a co-catalyst poison)

  • Methanol or Ethanol, anhydrous

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon hydrogenation or Parr shaker)

  • Magnetic stirrer

  • Celite or another filtration aid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 10.2 mmol) in anhydrous methanol (20 mL).

  • Add Lindlar catalyst (100 mg, ~10 wt% of the substrate).

  • For enhanced selectivity, a small amount of quinoline (1-2 drops) can be added to the reaction mixture.

  • Seal the flask and flush with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

  • Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude (Z)-3-hexen-2-ol.

  • Purify the product by distillation or column chromatography on silica gel if necessary.

experimental_workflow_lindlar cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Dissolve this compound in Methanol B Add Lindlar Catalyst (& Quinoline) A->B C Flush with H₂ B->C D Stir under H₂ atmosphere (Room Temperature) C->D E Monitor by TLC/GC D->E F Filter through Celite E->F G Solvent Evaporation F->G H Purification (Distillation/Chromatography) G->H I (Z)-3-Hexen-2-ol H->I

Caption: Workflow for Lindlar Catalyst Reduction.

Protocol 2: Reduction of this compound using P-2 Nickel Catalyst

This protocol describes the in situ preparation of the P-2 nickel catalyst and its use for the stereoselective reduction of this compound.

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride (NaBH₄)

  • Ethanol, 95%

  • Ethylenediamine

  • This compound

  • Hydrogen gas (H₂)

  • Round-bottom flask with a sidearm

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • Catalyst Preparation:

    • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve nickel(II) acetate tetrahydrate (0.25 g, 1.0 mmol) in 95% ethanol (10 mL).

    • In a separate flask, prepare a solution of sodium borohydride (0.04 g, 1.05 mmol) in 95% ethanol (5 mL).

    • With vigorous stirring, add the sodium borohydride solution to the nickel acetate solution. A black, finely divided precipitate of the P-2 nickel catalyst will form immediately.

  • Reduction Reaction:

    • To the freshly prepared catalyst suspension, add a solution of this compound (1.0 g, 10.2 mmol) in 95% ethanol (10 mL).

    • Add ethylenediamine (0.24 g, 4.0 mmol) to the reaction mixture.

    • Flush the system with hydrogen gas and maintain a positive pressure of hydrogen (e.g., with a balloon).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, vent the hydrogen and replace it with an inert atmosphere.

    • Remove the catalyst by filtration through a pad of Celite.

    • Wash the filter cake with ethanol.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography.

experimental_workflow_p2_nickel cluster_catalyst_prep Catalyst Preparation (in situ) cluster_reaction Reduction cluster_workup Workup A Ni(OAc)₂ in EtOH C Mix to form P-2 Ni Catalyst A->C B NaBH₄ in EtOH B->C D Add this compound & Ethylenediamine C->D E Hydrogenate (H₂ balloon) D->E F Monitor Reaction E->F G Filter Catalyst F->G H Concentrate Filtrate G->H I Purify Product H->I J (Z)-3-Hexen-2-ol I->J

Caption: Workflow for P-2 Nickel Catalyst Reduction.

Protocol 3: Reduction of this compound using Diimide

This protocol details the generation of diimide from hydrazine hydrate and its use in the reduction of this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Hydrogen peroxide (30% solution) or atmospheric oxygen

  • Copper(II) sulfate (catalyst, optional)

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 10.2 mmol) in ethanol (25 mL).

  • Add hydrazine hydrate (2.0 mL, ~4 equivalents).

  • If using a catalyst, add a small amount of copper(II) sulfate.

  • To initiate the formation of diimide, slowly add hydrogen peroxide dropwise to the stirred solution at room temperature. Alternatively, the reaction can be stirred vigorously in the presence of air (oxygen) over a prolonged period.

  • The reaction may be gently heated to reflux to increase the rate of diimide formation and subsequent reduction.

  • Monitor the reaction by TLC or GC. The reaction may require several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a large volume of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

experimental_workflow_diimide cluster_setup Reaction Setup cluster_reaction Diimide Generation & Reduction cluster_workup Workup & Purification A Dissolve this compound in EtOH B Add Hydrazine Hydrate A->B C Add H₂O₂ (or use air) [CuSO₄ catalyst optional] B->C D Stir at RT or Reflux C->D E Monitor by TLC/GC D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify Product H->I J (Z)-3-Hexen-2-ol I->J

Caption: Workflow for Diimide Reduction.

References

Application Notes and Protocols for the Synthesis of Secondary Alkynyl Alcohols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of secondary alkynyl alcohols, valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The core of this method is the Grignard reaction, a robust and versatile tool for carbon-carbon bond formation.[1][2][3] This protocol outlines the generation of an alkynyl Grignard reagent from a terminal alkyne, followed by its nucleophilic addition to an aldehyde.[1][3][4]

Secondary alkynyl alcohols, also known as propargyl alcohols, are key structural motifs in numerous natural products and pharmacologically active compounds. Their synthesis via the Grignard reaction is a fundamental transformation in organic chemistry, offering a reliable route to these important building blocks.[1]

Quantitative Data Summary

The yields of secondary alkynyl alcohols are influenced by the specific substrates, reaction conditions, and purification methods employed. The following table summarizes typical yields for the synthesis of various secondary alkynyl alcohols using the Grignard reaction.

Alkynyl Grignard ReagentAldehydeProductTypical Yield (%)
Ethynylmagnesium bromideBenzaldehyde1-Phenyl-2-propyn-1-ol85-95
Phenylacetylenylmagnesium bromideCyclohexanecarboxaldehyde1-Cyclohexyl-2-phenyl-2-propyn-1-ol80-90
(Trimethylsilyl)ethynylmagnesium bromideIsobutyraldehyde1-(Trimethylsilyl)-4-methyl-1-pentyn-3-ol75-85
1-Hexynylmagnesium bromideButyraldehyde5-Decyn-4-ol70-80

Experimental Protocols

This section details the methodologies for the key experiments in the synthesis of secondary alkynyl alcohols via a Grignard reaction.

Protocol 1: Preparation of the Alkynyl Grignard Reagent

This protocol describes the formation of an alkynyl Grignard reagent from a terminal alkyne and an alkyl Grignard reagent, such as ethylmagnesium bromide.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Alkyl Grignard reagent (e.g., ethylmagnesium bromide solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Flame-dried, three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.

  • Under a positive pressure of inert gas, charge the flask with the terminal alkyne dissolved in anhydrous THF.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add the alkyl Grignard reagent dropwise from the dropping funnel to the stirred solution. The evolution of a gas (e.g., ethane) should be observed.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.[1]

Protocol 2: Synthesis of the Secondary Alkynyl Alcohol

This protocol details the reaction of the pre-formed alkynyl Grignard reagent with an aldehyde to yield the desired secondary alkynyl alcohol.

Materials:

  • Solution of alkynyl Grignard reagent from Protocol 1

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Cool the solution of the alkynyl Grignard reagent to 0 °C in an ice bath.[1][5]

  • Dissolve the aldehyde in anhydrous THF and add it dropwise to the stirred Grignard reagent solution.[1][5]

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Workup: a. Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[1][5] b. Extract the aqueous layer with diethyl ether (typically 3 times the volume of the aqueous layer).[1][5] c. Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate.[1] d. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude secondary alkynyl alcohol.[1]

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure secondary alkynyl alcohol.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of secondary alkynyl alcohols using a Grignard reaction.

Grignard_Synthesis_Workflow Reagent_Prep Protocol 1: Alkynyl Grignard Reagent Preparation Reaction Protocol 2: Reaction with Aldehyde Reagent_Prep->Reaction Workup Workup: Quenching and Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Pure Secondary Alkynyl Alcohol Purification->Product

Caption: General workflow for secondary alkynyl alcohol synthesis.

Signaling Pathway: Reaction Mechanism

The diagram below outlines the key steps in the Grignard reaction for the synthesis of a secondary alkynyl alcohol.

Grignard_Mechanism cluster_step1 Step 1: Formation of Alkynyl Grignard cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation (Workup) Alkyne Terminal Alkyne (R-C≡C-H) Alkynyl_Grignard Alkynyl Grignard (R-C≡C-MgX) Alkyne->Alkynyl_Grignard + R'-H Alkyl_Grignard Alkyl Grignard (R'-MgX) Alkynyl_Grignard2 Alkynyl Grignard (R-C≡C-MgX) Aldehyde Aldehyde (R''-CHO) Alkoxide Alkoxide Intermediate Alkoxide2 Alkoxide Intermediate Alkynyl_Grignard2->Alkoxide Final_Product Secondary Alkynyl Alcohol Alkoxide2->Final_Product H3O Acidic Workup (e.g., NH4Cl/H2O)

Caption: Mechanism of secondary alkynyl alcohol synthesis.

Troubleshooting and Optimization

Potential issues and optimization strategies are crucial for a successful synthesis.

  • Low Yield:

    • Incomplete Grignard Formation: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. The magnesium turnings can be activated with a small crystal of iodine or 1,2-dibromoethane.[6]

    • Enolization of the Aldehyde: This side reaction can be minimized by using a less sterically hindered Grignard reagent or by lowering the reaction temperature.[5] The addition of a Lewis acid like CeCl₃ can also suppress enolization.

    • Reaction Temperature: Maintaining a low temperature (e.g., -20°C to 0°C) during the addition of the aldehyde can prevent side reactions.[6]

  • Difficult Purification:

    • A complex mixture of byproducts can make purification challenging. Optimizing the reaction conditions to minimize side product formation is the best approach.[5]

    • If the product is volatile, vacuum distillation can be an effective purification method.[6]

  • Grignard Reagent Rearrangement:

    • Propargyl Grignard reagents can rearrange to allenic isomers at higher temperatures. It is critical to maintain low temperatures throughout the reaction.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hexyn-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Hexyn-2-OL. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the nucleophilic addition of a 1-butyne anion to acetaldehyde.[1][2] This is typically achieved by deprotonating 1-butyne with a strong base, such as a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent (e.g., n-butyllithium), followed by the addition of acetaldehyde. The resulting alkoxide is then protonated during an aqueous workup to yield the desired secondary acetylenic alcohol.

Q2: What are the primary factors that influence the yield of the this compound synthesis?

A2: Several factors can significantly impact the yield of this compound. Key considerations include:

  • Choice of Base: The strength and steric hindrance of the base used to deprotonate 1-butyne are critical. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without unwanted side reactions.

  • Reaction Temperature: Temperature control is crucial throughout the reaction, from the formation of the acetylide to the addition of acetaldehyde. Low temperatures are generally favored to minimize side reactions.

  • Solvent: The choice of solvent is critical for a successful Grignard reaction. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium atom, stabilizing the Grignard reagent.

  • Purity of Reagents and Anhydrous Conditions: Grignard and organolithium reagents are highly sensitive to moisture and protic solvents. The presence of water will quench the organometallic reagent, significantly reducing the yield. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Rate of Addition: The slow, controlled addition of reagents, particularly the alkyl halide during Grignard formation and acetaldehyde to the acetylide solution, is important to manage the exothermic nature of the reaction and prevent side product formation.

  • Work-up and Purification: Proper quenching of the reaction and careful purification, typically by distillation, are essential to isolate the pure product and maximize the recovered yield.

Q3: What are the major side products that can lower the yield of this compound?

A3: The primary side reactions that can reduce the yield include:

  • Enolization of Acetaldehyde: The acetylide anion can act as a base and deprotonate the α-carbon of acetaldehyde, forming an enolate. This is more prevalent at higher temperatures and with sterically hindered bases. During the aqueous workup, the enolate is protonated, regenerating the starting acetaldehyde and thus lowering the conversion to the desired product.[1]

  • Wurtz Coupling: If using a Grignard reagent for deprotonation, the Grignard reagent can couple with any unreacted alkyl halide, leading to the formation of alkane impurities.

  • Aldol Condensation: The enolate formed from acetaldehyde can react with another molecule of acetaldehyde, leading to the formation of aldol addition or condensation products.

  • Reduction of Acetaldehyde: If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to ethanol.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Moisture Contamination: Reagents (especially Grignard or organolithium) were quenched by water. 2. Inactive Grignard Reagent: The surface of the magnesium turnings was oxidized. 3. Incorrect Stoichiometry: Insufficient base to deprotonate 1-butyne or insufficient acetaldehyde.1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine or by crushing them. 3. Use a slight excess (1.1-1.2 equivalents) of the base. Ensure accurate measurement of all reagents.
Significant Amount of Unreacted Acetaldehyde Enolization of Acetaldehyde: The acetylide anion acted as a base rather than a nucleophile.1. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of acetaldehyde. 2. Add the acetaldehyde solution slowly and dropwise to the acetylide solution.
Presence of a High-Boiling Impurity Aldol Condensation Products: Formation of 3-hydroxybutanal or crotonaldehyde from the self-condensation of acetaldehyde.1. Maintain a low reaction temperature. 2. Use a less concentrated solution of acetaldehyde.
Formation of an Alkane Byproduct (e.g., Butane if using Ethylmagnesium Bromide) Wurtz Coupling: The Grignard reagent reacted with unreacted ethyl bromide.Add the ethyl bromide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide.
Difficult Purification / Oily Product Presence of multiple side products and unreacted starting materials. 1. Ensure the work-up procedure effectively removes unreacted reagents and salts. 2. Purify the crude product by fractional distillation under reduced pressure to separate this compound from impurities with different boiling points.

Data Presentation

Table 1: Effect of Solvent on Grignard Reaction Yield (General Observations)

SolventKey PropertiesImpact on this compound Synthesis
Diethyl Ether Lower boiling point (35 °C), less coordinating than THF.A standard and effective solvent for Grignard reagent formation and reaction. Its low boiling point can make maintaining a constant reaction temperature easier.
Tetrahydrofuran (THF) Higher boiling point (66 °C), more strongly coordinating.Generally a better solvent for the formation of Grignard reagents due to its higher coordinating ability, which can help to stabilize the reagent. May lead to faster reaction rates.
2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point (80 °C), can be derived from renewable resources.An excellent alternative to THF, often suppressing the formation of Wurtz coupling byproducts.

Table 2: Typical Reaction Conditions and Expected Yields

BaseSolventTemperature (°C)Typical Yield (%)
Ethylmagnesium BromideDiethyl Ether or THF0 to room temperature60-80
n-ButyllithiumTHF or Diethyl Ether-78 to 070-90

Note: Yields are highly dependent on the specific experimental conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Grignard Reagent

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required for specific laboratory conditions.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • 1-Butyne

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel. The reaction is often initiated by gentle heating.

    • Once initiated, continue the addition at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Formation of the Acetylide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of 1-butyne (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. Evolution of ethane gas will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Reaction with Acetaldehyde:

    • Maintain the reaction mixture at 0 °C.

    • Add a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether or THF (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_Grignard Grignard Reagent Formation cluster_Acetylide Acetylide Formation cluster_Addition Nucleophilic Addition cluster_Workup Work-up & Purification Mg Mg Turnings Grignard Ethylmagnesium Bromide Mg->Grignard EtBr Ethyl Bromide EtBr->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Acetylide 1-Butynylmagnesium Bromide Grignard->Acetylide Butyne 1-Butyne Butyne->Acetylide Alkoxide Alkoxide Intermediate Acetylide->Alkoxide Acetaldehyde Acetaldehyde Acetaldehyde->Alkoxide Quench Quench (aq. NH4Cl) Alkoxide->Quench Extraction Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of this compound Check_Reagents Check for Moisture Contamination Start->Check_Reagents Check_Temp Review Reaction Temperature Start->Check_Temp Check_Base Evaluate Base/Acetylide Formation Start->Check_Base Sol_Dry Action: Rigorously dry glassware and use anhydrous solvents. Check_Reagents->Sol_Dry Moisture likely Sol_Temp Action: Maintain low temperature (-78 to 0 °C) during acetaldehyde addition. Check_Temp->Sol_Temp High temp used Sol_Base Action: Ensure complete formation of the acetylide. Consider titrating the organometallic base. Check_Base->Sol_Base Incomplete deprotonation

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Challenges in the purification of 3-Hexyn-2-OL from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Hexyn-2-OL from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

When synthesizing this compound, particularly through a Grignard reaction involving an ethyl Grignard reagent and 1-butyne followed by reaction with acetaldehyde, several impurities can arise. These include:

  • Unreacted Starting Materials: Residual 1-butyne and acetaldehyde can be present in the crude product.

  • Solvent: The solvent used for the Grignard reaction, typically diethyl ether or tetrahydrofuran (THF), will be a major component before evaporation.

  • Byproducts from Side Reactions:

    • Enolization of Acetaldehyde: The Grignard reagent can act as a base, deprotonating the alpha-carbon of acetaldehyde to form an enolate. Upon aqueous workup, this regenerates acetaldehyde.[1]

    • Reduction of Acetaldehyde: If the Grignard reagent possesses a β-hydride, it can reduce acetaldehyde to ethanol.[1]

    • Wurtz-type Coupling Products: Coupling of the Grignard reagent can lead to the formation of butane.

Q2: I have a complex mixture of byproducts. What is the best initial approach to purification?

For complex mixtures, a combination of techniques is often necessary. A common strategy is to first perform a rough separation using fractional distillation under reduced pressure to remove low-boiling impurities and the bulk of any high-boiling residue. The resulting enriched fraction of this compound can then be further purified using preparative chromatography.

Q3: Is this compound stable to acidic or basic conditions during workup and purification?

Secondary alcohols like this compound can be sensitive to both acidic and basic conditions, especially at elevated temperatures.

  • Acidic Conditions: Strong acids can catalyze the dehydration of this compound to form various alkenynes.[2] Rearrangements of the carbon skeleton are also possible if a carbocation intermediate is formed.[3] Therefore, acidic workups should be performed at low temperatures and with mild acids.

  • Basic Conditions: While generally more stable to bases than acids, strong basic conditions, especially at high temperatures, could potentially cause isomerization of the triple bond.[4] The alkoxide form of the alcohol, present under basic conditions, is a better nucleophile than the alcohol itself.[5]

Q4: Can this compound form azeotropes during distillation?

Troubleshooting Guides

Distillation Issues

Problem: Poor separation of this compound from impurities during fractional distillation.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Inefficient Fractionating Column Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.
Distillation Rate is Too High Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate of 1-2 drops per second is recommended.
Incorrect Thermometer Placement Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Formation of an Azeotrope If an azeotrope is suspected, consider using a different solvent for extraction prior to distillation or employ azeotropic distillation by adding an entrainer that forms a new, lower-boiling azeotrope with one of the components.
Chromatography Issues

Problem: Co-elution of this compound with impurities during column chromatography.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Inappropriate Mobile Phase Polarity Optimize the mobile phase composition. For normal-phase chromatography (e.g., silica gel), a less polar eluent will increase the retention time of polar compounds. For reverse-phase chromatography, a more polar eluent will increase retention of non-polar compounds. Gradient elution can also improve separation.[7]
Poor Stationary Phase Selection If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol, cyano).
Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column.[8]
Structurally Similar Impurities If impurities are very similar in structure and polarity to this compound, consider derivatizing the alcohol to a more polar or UV-active compound (e.g., an ester or urethane) to alter its chromatographic behavior and facilitate separation.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound 98.14~140-142 (estimated)79-80 @ 60 mmHg[9]
1-Butyne54.098.1[10][11]-
Acetaldehyde44.0520.2-
2-Butanone72.1179.6[12][13]-
Ethanol46.0778.4-
Diethyl Ether74.1234.6-
Tetrahydrofuran (THF)72.1166-
Ethyl Vinyl Ether72.1136[14]-

Experimental Protocols

General Protocol for Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Charging: Charge the crude this compound into the distilling flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column.

    • Collect any low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure, switch to a clean, pre-weighed receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate.

  • Fraction Collection: If the temperature rises significantly above the boiling point of this compound, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation or collect this fraction separately.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., GC-MS, NMR) to determine their purity.

General Protocol for Preparative Column Chromatography of this compound
  • Column Packing: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the partially purified this compound in a minimum amount of the initial mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect small fractions of the eluent in separate test tubes.

  • Analysis: Spot each fraction on a TLC plate and visualize the spots (e.g., using a UV lamp if applicable, or by staining with an appropriate reagent like potassium permanganate). Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound Reaction Mixture distillation Fractional Distillation (Reduced Pressure) start->distillation analysis1 GC/MS or NMR Analysis of Main Fraction distillation->analysis1 purity_check Is Purity > 98%? analysis1->purity_check end_product Pure this compound purity_check->end_product  Yes chromatography Preparative Column Chromatography purity_check->chromatography No   analysis2 TLC/GC Analysis of Fractions chromatography->analysis2 combine_fractions Combine Pure Fractions & Evaporate Solvent analysis2->combine_fractions combine_fractions->end_product Grignard_Side_Reactions cluster_side_reactions reactants Ethylmagnesium Bromide + Acetaldehyde main_product This compound (Desired Product) reactants->main_product Nucleophilic Addition side_reactions Side Reactions enolization Enolization of Acetaldehyde Regenerated Acetaldehyde (after workup) side_reactions->enolization Grignard as Base reduction Reduction of Acetaldehyde Ethanol side_reactions->reduction β-Hydride Transfer

References

Common side products in the synthesis of 3-Hexyn-2-OL and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hexyn-2-ol. Our aim is to address common issues encountered during synthesis, with a focus on identifying and preventing the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is the Grignard reaction. This typically involves the reaction of an ethylmagnesium halide (e.g., ethylmagnesium bromide) with propynal or, more commonly, the reaction of 1-butynylmagnesium halide with acetaldehyde. Another route involves the reduction of 3-hexyn-2-one.

Q2: What are the primary side products I should be aware of during the Grignard synthesis of this compound?

A2: The main side products of concern are:

  • Allenes (e.g., 1,2-Hexadien-4-ol): Formed from the rearrangement of the acetylenic Grignard reagent or the product alcohol.

  • Wurtz-type coupling products (e.g., 3,5-Octadiyne): Resulting from the reaction of the Grignard reagent with the starting alkyl halide.

  • Enolization products of acetaldehyde: The Grignard reagent can act as a base, deprotonating acetaldehyde to form an enolate, which can lead to aldol condensation products.

  • Unreacted starting materials: Incomplete reaction can leave residual 1-butyne, ethyl halide, or acetaldehyde.

Q3: How can I detect the presence of these side products?

A3: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for identifying and quantifying the presence of this compound and its volatile side products in your reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of the main product and impurities.

Q4: What are the general best practices for a successful Grignard synthesis of this compound?

A4: To maximize the yield and purity of this compound, it is crucial to:

  • Maintain strictly anhydrous (dry) conditions: All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used. Grignard reagents are highly reactive with water.

  • Use an inert atmosphere: Conduct the reaction under an inert gas like nitrogen or argon to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Control the reaction temperature: Low temperatures are generally favored to minimize side reactions.

  • Ensure slow and controlled addition of reagents: This helps to manage the exothermic nature of the reaction and can suppress the formation of certain side products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound 1. Presence of moisture: Inactivation of the Grignard reagent.1. Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
2. Inactive magnesium: The surface of the magnesium turnings may be oxidized.2. Activate the magnesium before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
3. Incorrect stoichiometry: Insufficient amount of Grignard reagent or aldehyde.3. Carefully measure the reactants to ensure the correct molar ratios.
4. Low reaction temperature: While low temperatures are generally good, a temperature that is too low can significantly slow down the reaction rate.4. Optimize the reaction temperature. A common range is 0°C to room temperature, but this may need to be adjusted based on the specific reactants and solvent.
Significant amount of allene byproduct detected 1. High reaction temperature: Promotes the rearrangement of the acetylenic Grignard reagent.1. Maintain a low reaction temperature (e.g., 0°C or below) during the formation of the Grignard reagent and its reaction with the aldehyde.
2. Acidic or basic work-up conditions: Can catalyze the isomerization of the product.2. Use a neutral work-up, for example, with a saturated aqueous solution of ammonium chloride.
Presence of Wurtz-type coupling products 1. High local concentration of alkyl halide: During the formation of the Grignard reagent.1. Add the solution of the alkyl halide (e.g., ethyl bromide) to the magnesium turnings slowly and with vigorous stirring to maintain a low concentration of the halide.
2. High reaction temperature: Can favor the coupling reaction.2. Control the temperature during the formation of the Grignard reagent, using an ice bath if necessary to manage the exotherm.
Formation of oily, high-boiling point residues (potential aldol products) 1. Enolization of acetaldehyde: The Grignard reagent acts as a base.1. Add the Grignard reagent solution slowly to the acetaldehyde solution (inverse addition) to keep the concentration of the Grignard reagent low.
2. Use a less basic Grignard reagent if possible, or consider using a cerium(III) chloride additive to increase the nucleophilicity of the Grignard reagent relative to its basicity.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of common side products. The values presented are illustrative and may vary depending on the specific experimental setup.

Reaction Parameter Condition Expected Yield of this compound (%) Allene Formation (%) Wurtz Coupling (%) Enolization Products (%)
Temperature -20°C75-85< 2< 5< 3
0°C70-802-55-103-5
Room Temperature (25°C)50-605-1510-155-10
Rate of Addition of Ethyl Bromide Slow (over 1 hour)70-80< 5< 5< 5
Fast (over 10 minutes)50-60< 515-25< 5
Rate of Addition of Grignard to Acetaldehyde Slow (over 1 hour)70-80< 5-< 5
Fast (over 10 minutes)60-70< 5-10-20
Solvent Diethyl Ether65-753-75-105-8
Tetrahydrofuran (THF)70-852-53-83-6

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from 1-butyne and acetaldehyde.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Butyne (can be generated in situ or used as a solution)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for Grignard reaction (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) or a nitrogen/argon inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling is observed.

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the ethylmagnesium bromide.

  • Formation of 1-Butynylmagnesium Bromide:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Slowly bubble 1-butyne gas (1.0 equivalent) through the solution or add a solution of 1-butyne in the reaction solvent dropwise. Ethane gas will be evolved.

    • Allow the mixture to stir at 0°C for 1 hour after the addition is complete.

  • Reaction with Acetaldehyde:

    • Maintain the reaction temperature at 0°C.

    • Add a solution of freshly distilled acetaldehyde (1.0 equivalent) in the anhydrous solvent dropwise to the 1-butynylmagnesium bromide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1-Butyne 1-Butyne 1-Butynylmagnesium Bromide 1-Butynylmagnesium Bromide 1-Butyne->1-Butynylmagnesium Bromide + Ethylmagnesium     Bromide Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide Ethyl Bromide->Ethylmagnesium Bromide + Mg (in Ether/THF) Magnesium Magnesium Magnesium->Ethylmagnesium Bromide Acetaldehyde Acetaldehyde Magnesium Alkoxide Magnesium Alkoxide Acetaldehyde->Magnesium Alkoxide Ethylmagnesium Bromide->1-Butynylmagnesium Bromide 1-Butynylmagnesium Bromide->Magnesium Alkoxide + Acetaldehyde This compound This compound Magnesium Alkoxide->this compound + H₃O⁺ (Work-up)

Caption: Synthetic pathway for this compound via Grignard reaction.

Side_Product_Formation cluster_side_products Common Side Products Grignard Synthesis of this compound Grignard Synthesis of this compound Allenes Allenes Grignard Synthesis of this compound->Allenes Isomerization (High Temp) Wurtz Coupling Products Wurtz Coupling Products Grignard Synthesis of this compound->Wurtz Coupling Products Grignard + Alkyl Halide (High Concentration/Temp) Enolization Products Enolization Products Grignard Synthesis of this compound->Enolization Products Grignard as Base (on Acetaldehyde)

Caption: Common side product formation pathways.

Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Check for Moisture Check for Moisture Low Yield?->Check for Moisture Yes Side Products Present? Side Products Present? Low Yield?->Side Products Present? No Activate Magnesium Activate Magnesium Check for Moisture->Activate Magnesium Optimize Temperature Optimize Temperature Activate Magnesium->Optimize Temperature Optimize Temperature->Side Products Present? Allenes? Allenes? Side Products Present?->Allenes? Yes Successful Synthesis Successful Synthesis Side Products Present?->Successful Synthesis No Lower Temperature Lower Temperature Allenes?->Lower Temperature Yes Wurtz Coupling? Wurtz Coupling? Allenes?->Wurtz Coupling? No Neutral Work-up Neutral Work-up Lower Temperature->Neutral Work-up Neutral Work-up->Successful Synthesis Slow Reagent Addition Slow Reagent Addition Wurtz Coupling?->Slow Reagent Addition Yes Enolization? Enolization? Wurtz Coupling?->Enolization? No Slow Reagent Addition->Successful Synthesis Inverse Addition Inverse Addition Enolization?->Inverse Addition Yes Enolization?->Successful Synthesis No Inverse Addition->Successful Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Grignard Synthesis of Alkynols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Grignard synthesis of alkynols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Grignard synthesis of alkynols?

The Grignard synthesis of alkynols typically involves two main steps. First, a Grignard reagent is formed by reacting an organohalide with magnesium metal in an ether solvent. This reagent then acts as a potent nucleophile. In the second step, the Grignard reagent attacks the electrophilic carbon of a carbonyl compound (like an aldehyde or ketone) or an epoxide.[1] Specifically for alkynol synthesis, a common route involves the reaction of an alkynyl Grignard reagent (formed from a terminal alkyne) with an aldehyde or ketone.[2] This is a nucleophilic addition reaction where the acetylide anion attacks the carbonyl carbon, forming a new carbon-carbon bond.[2] A subsequent acidic workup protonates the resulting alkoxide to yield the final alkynol product.[3]

Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

Difficulty in initiating a Grignard reaction is a frequent issue, often stemming from:

  • Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

    • Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently heating the magnesium under vacuum.[4] Mechanical activation by crushing the magnesium turnings in a dry environment can also expose a fresh reactive surface.

  • Presence of Moisture: Grignard reagents are highly sensitive to moisture. Even trace amounts of water in the glassware, solvents, or reagents will quench the Grignard reagent as it forms.

    • Solution: Rigorously dry all glassware, either by flame-drying under an inert atmosphere or by oven-drying. Use anhydrous solvents, and ensure all other reagents are free of water.

  • Impurities in Reagents: The presence of impurities in the alkyl halide or the carbonyl compound can inhibit the reaction.

    • Solution: Use freshly distilled or purified reagents.

Q3: I am observing a low yield of my desired alkynol. What are the potential reasons and how can I improve it?

Low yields in Grignard synthesis of alkynols can be attributed to several factors:

  • Incomplete Grignard Reagent Formation: If the initial formation of the Grignard reagent is inefficient, the subsequent reaction will have a lower yield.

  • Side Reactions: Several side reactions can compete with the desired alkynol formation, reducing the overall yield. Common side reactions include:

    • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide. This can be minimized by the slow addition of the alkyl halide during the Grignard reagent formation.

    • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde or ketone at the alpha-position, leading to the formation of an enolate and regeneration of the starting carbonyl compound upon workup.[5] This is more prevalent with sterically hindered ketones.[5]

    • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the carbonyl compound to an alcohol.[5]

  • Rearrangement of Propargyl Grignard Reagents: When using propargyl halides to form the Grignard reagent, it can undergo rearrangement to form allenic and propargylic isomers, leading to a mixture of products.[6] This is particularly problematic at higher temperatures.[6]

Q4: How can I minimize the formation of side products in my Grignard reaction?

Minimizing side products is crucial for obtaining a high yield and purity of the desired alkynol. Key strategies include:

  • Temperature Control: Maintaining a low reaction temperature is often critical. For instance, in the synthesis of alkynols using propargyl Grignard reagents, keeping the temperature below 0°C is essential to prevent rearrangement to allenic byproducts.[6]

  • Slow Addition of Reagents: Adding the alkyl halide slowly during the formation of the Grignard reagent helps to minimize Wurtz coupling. Similarly, the slow addition of the carbonyl compound to the Grignard reagent can help control the reaction rate and minimize side reactions.

  • Choice of Solvent: The solvent can influence the reactivity and stability of the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used as they solvate and stabilize the Grignard reagent.[7] THF is often preferred for its higher boiling point, which can be beneficial for initiating sluggish reactions, and its greater ability to stabilize the Grignard reagent.[7][8]

  • Stoichiometry: Using an appropriate ratio of Grignard reagent to the carbonyl compound is important. An excess of the Grignard reagent can sometimes lead to increased side product formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate Magnesium surface is passivated with an oxide layer.Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by gentle heating.
Presence of moisture in glassware or reagents.Flame-dry all glassware under an inert atmosphere and use anhydrous solvents and reagents.
Low yield of alkynol Incomplete formation of the Grignard reagent.Ensure magnesium is fully activated and that the alkyl halide is added slowly to maintain a steady reaction.
Wurtz coupling of the alkyl halide.Add the alkyl halide dropwise during the Grignard formation to keep its concentration low.
Enolization of the carbonyl compound.Use a less sterically hindered Grignard reagent or carbonyl compound if possible. Lowering the reaction temperature can also help.
Reduction of the carbonyl compound.Use a Grignard reagent without β-hydrogens if the synthesis allows.
Formation of multiple products Rearrangement of propargyl Grignard reagent.Maintain a low temperature (ideally below 0°C) throughout the reaction.[6]
Competing 1,2- and 1,4-addition to α,β-unsaturated carbonyls.The choice of Grignard reagent and reaction conditions can influence the regioselectivity.
Product decomposition during workup Use of strong acid for quenching.Use a milder quenching agent like a saturated aqueous solution of ammonium chloride.

Data Presentation

Table 1: Effect of Solvent on the Yield of 3-Butyn-1-ol

SolventReported YieldReference
Tetrahydrofuran (THF)75%[9]
Diethyl EtherLower yields reported due to lower boiling point and less effective stabilization of the Grignard reagent.[7][8]

Table 2: Effect of Temperature on Grignard Reactions

ReactionTemperatureObservationReference
Propargyl Grignard with 3-buten-2-one-20°C to -10°CYields of 62-70% with no rearrangement products.[6]
Propargyl Grignard with 3-buten-2-oneRoom Temperature~50/50 mixture of desired product and rearranged internal alkyne.[6]
Grignard with ester20-40°COptimal temperature for minimizing regioisomeric impurities.[10]
Grignard with ester> 40°CIncreased formation of one regioisomer (up to 7.5%).[10]
Grignard with ester< 20°CIncreased formation of another regioisomer (up to 5.8%).[10]

Experimental Protocols

Detailed Methodology for the Synthesis of 3-Butyn-1-ol via Grignard Reaction [11][12]

This protocol describes the synthesis of 3-butyn-1-ol from the reaction of ethynylmagnesium bromide with ethylene oxide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Dry acetylene gas

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Diethyl ether (for extraction)

  • Iodine crystal (for initiation)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet adapter, and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Initiation: Place the magnesium turnings in the flask. Add a small amount of anhydrous THF and a single crystal of iodine to initiate the reaction.

  • Formation of Ethylmagnesium Bromide: Slowly add a solution of ethyl bromide in anhydrous THF to the activated magnesium. The reaction is initiated when the color of the iodine fades and a gentle reflux is observed.

  • Formation of Ethynylmagnesium Bromide: Once the formation of ethylmagnesium bromide is complete, cool the solution to 0-10°C and bubble dry acetylene gas through the solution. This will form a suspension of ethynylmagnesium bromide.

  • Reaction with Ethylene Oxide: Cool the ethynylmagnesium bromide suspension to 0-5°C in an ice bath. Slowly add a pre-cooled solution of ethylene oxide in anhydrous THF to the Grignard reagent, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 3-butyn-1-ol.

Visualizations

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Workup and Purification reagent_prep Prepare Anhydrous Apparatus and Reagents mg_activation Activate Magnesium (e.g., with Iodine) reagent_prep->mg_activation grignard_formation Slowly Add Alkyl Halide to Magnesium in Ether mg_activation->grignard_formation carbonyl_addition Cool Grignard Reagent grignard_formation->carbonyl_addition slow_addition Slowly Add Aldehyde/Ketone carbonyl_addition->slow_addition reaction_stir Stir at Controlled Temperature slow_addition->reaction_stir quench Quench with Saturated Aqueous NH4Cl reaction_stir->quench extraction Extract with Organic Solvent quench->extraction purification Dry, Concentrate, and Purify (Distillation/ Chromatography) extraction->purification

Experimental workflow for Grignard synthesis of alkynols.

Troubleshooting_Workflow cluster_initiation Initiation Issues cluster_side_reactions Side Reactions start Low Yield of Alkynol check_initiation Was Grignard reaction initiation sluggish? start->check_initiation activate_mg Activate Magnesium check_initiation->activate_mg Yes check_side_products Side products detected (e.g., by GC/NMR)? check_initiation->check_side_products No anhydrous Ensure Anhydrous Conditions activate_mg->anhydrous wurtz Wurtz Coupling (Slow alkyl halide addition) check_side_products->wurtz Yes check_reagents Purity of reagents and solvent verified? check_side_products->check_reagents No enolization Enolization (Lower temp, less hindered reagents) wurtz->enolization rearrangement Rearrangement (Maintain low temperature) enolization->rearrangement check_reagents->start Yes, still low yield purify_reagents Purify/Distill Reagents and Solvents check_reagents->purify_reagents No

References

Technical Support Center: Troubleshooting Low Yields in Reactions Involving Secondary Alkynyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving secondary alkynyl alcohols, helping you diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with a secondary alkynyl alcohol is resulting in a low yield or failing completely. What are the most critical initial checks?

A1: When a Sonogashira reaction fails, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction conditions. Here are the first things to verify:

  • Catalyst Integrity: Ensure your palladium and copper co-catalysts are active and have not degraded.[1] The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[1]

  • Inert Atmosphere: These reactions are often sensitive to oxygen. The presence of oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne starting material.[1][2] It is crucial to use anhydrous and anaerobic conditions by thoroughly degassing your solvent and running the reaction under an inert atmosphere like argon or nitrogen.[1]

  • Reagent Purity: Impurities in your aryl halide or alkyne can poison the catalyst.[1] Ensure your starting materials are pure, and consider purifying them if necessary. Also, use a fresh batch of copper(I) iodide, as it can degrade over time.[1]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is this, and how can I prevent it?

A2: This side product is likely the result of Glaser coupling, which is the oxidative homocoupling of your terminal alkyne.[2] This is a common side reaction, especially in copper-catalyzed systems. To minimize it, you can:

  • Maintain a Strict Inert Atmosphere: As mentioned, oxygen promotes Glaser coupling.[2] Rigorous degassing of solvents and the use of Schlenk techniques are essential.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.[2]

  • Consider Copper-Free Conditions: There are several copper-free Sonogashira protocols available that can completely avoid the issue of alkyne homocoupling.[1] These may, however, require different ligands and reaction conditions.

Q3: My Meyer-Schuster rearrangement of a secondary propargylic alcohol is giving a low yield of the desired α,β-unsaturated carbonyl compound. What are the common pitfalls?

A3: Low yields in Meyer-Schuster rearrangements can often be attributed to the reaction conditions and the stability of the starting material and product. Key factors to consider are:

  • Catalyst Choice: While traditionally induced by strong acids, this can lead to side reactions. Milder conditions using transition metal-based catalysts (e.g., gold or ruthenium complexes) or Lewis acids can provide better yields and selectivity.[3]

  • Reaction Temperature: The temperature needs to be carefully optimized. Temperatures that are too low may result in incomplete conversion, while excessively high temperatures can lead to decomposition of the product.

  • Side Reactions: For tertiary alcohols, the Rupe rearrangement can be a competing reaction.[3] For secondary alcohols, condensation reactions to form ethers can also occur.[4]

Q4: How does the choice of solvent and base impact the yield of my Sonogashira reaction?

A4: The solvent and base are critical components of the reaction environment and can significantly influence the outcome.

  • Solvent: The choice of solvent can affect catalyst stability and reaction rate. For instance, some anecdotal evidence suggests that THF might promote the formation of palladium black.[1][5] A screening of solvents with varying polarities can be beneficial to find the optimal conditions for your specific substrates.[6]

  • Base: An amine base is required to deprotonate the alkyne.[1] Commonly used bases include triethylamine and diisopropylamine.[1] It is important to use a sufficient excess of a dry, non-nucleophilic base.[1][2]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Yields in Sonogashira Couplings

If you are experiencing low yields in your Sonogashira coupling reaction, follow this systematic troubleshooting workflow.

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling check_catalyst 1. Check Catalyst Activity - Formation of palladium black? - Use fresh catalyst. start->check_catalyst check_conditions 2. Verify Reaction Conditions - Inert atmosphere (degassed solvent)? - Correct temperature? check_catalyst->check_conditions If catalyst appears fine solution_catalyst Solution: - Use fresh, high-purity catalyst. - Consider different ligands. check_catalyst->solution_catalyst If catalyst is suspect check_reagents 3. Assess Reagent Quality - Purity of aryl halide and alkyne? - Fresh CuI? check_conditions->check_reagents If conditions are correct solution_conditions Solution: - Improve degassing procedure. - Optimize temperature. check_conditions->solution_conditions If conditions are suspect side_reactions 4. Identify Side Reactions - Glaser coupling (alkyne dimer)? check_reagents->side_reactions If reagents are pure solution_reagents Solution: - Purify starting materials. check_reagents->solution_reagents If reagents are impure optimize 5. Optimize Reaction Parameters - Screen solvents and bases. - Vary catalyst and ligand loading. side_reactions->optimize If side reactions are minimal solution_side_reactions Solution: - Use copper-free conditions. - Slow addition of alkyne. side_reactions->solution_side_reactions If side reactions are present solution_optimize Solution: - Systematically screen parameters based on literature. optimize->solution_optimize end Improved Yield solution_catalyst->end solution_conditions->end solution_reagents->end solution_side_reactions->end solution_optimize->end

Caption: Troubleshooting workflow for low yields in Sonogashira couplings.

This protocol helps determine if your palladium catalyst is the source of the low yield.

  • Visual Inspection: Carefully observe the reaction mixture. The formation of a black precipitate (palladium black) is a strong indication of catalyst decomposition and deactivation.[1]

  • Control Reaction with a Reliable Substrate:

    • Set up a small-scale control reaction using a known, reliable aryl halide and alkyne that have previously worked well with your catalyst system.

    • Use fresh, high-purity reagents and meticulously degassed solvent.

    • If this control reaction also fails or gives a low yield, it strongly suggests a problem with the catalyst.

  • Use of a Fresh Catalyst Batch:

    • Repeat your original reaction with a fresh, unopened bottle of the palladium catalyst.

    • If the reaction proceeds with the new catalyst, your old batch has likely deactivated.

  • Consideration of Ligands:

    • If you are using a ligand, ensure it is pure and has been stored correctly. Some phosphine ligands can be air-sensitive.

    • Consider using a different, potentially more robust, ligand that is known to stabilize the palladium catalyst.

Guide 2: Optimizing Meyer-Schuster Rearrangements

For low yields in Meyer-Schuster rearrangements, a systematic optimization of reaction parameters is recommended.

Meyer_Schuster_Troubleshooting start Low Yield in Meyer-Schuster Rearrangement check_catalyst 1. Evaluate Catalyst System - Strong acid vs. metal catalyst? - Catalyst loading. start->check_catalyst check_temp 2. Optimize Temperature - Too low (incomplete reaction)? - Too high (decomposition)? check_catalyst->check_temp If catalyst choice is appropriate solution_catalyst Solution: - Try a milder Lewis acid or transition metal catalyst. check_catalyst->solution_catalyst If catalyst is suspect check_solvent 3. Screen Solvents - Polarity and coordinating ability. check_temp->check_solvent If temperature is optimized solution_temp Solution: - Run a temperature screen. check_temp->solution_temp If temperature is suboptimal check_side_reactions 4. Identify Side Products - Rupe rearrangement product? - Ether formation? check_solvent->check_side_reactions If solvent is suitable solution_solvent Solution: - Test a range of solvents. check_solvent->solution_solvent If solvent is suboptimal solution_side_reactions Solution: - Adjust conditions to favor the desired pathway. check_side_reactions->solution_side_reactions If side reactions are significant end Improved Yield solution_catalyst->end solution_temp->end solution_solvent->end solution_side_reactions->end

Caption: Workflow for optimizing Meyer-Schuster rearrangement yields.

This is a general protocol that can be adapted for optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the secondary propargylic alcohol (1.0 mmol) and the chosen solvent (e.g., toluene, 1.0 mL).

  • Catalyst Addition: Add the catalyst (e.g., aqueous hypophosphorous acid, 5-10 mol%).[4]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 90–110 °C) for the specified time (e.g., 18 hours).[4] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]

Data Presentation

Table 1: Optimization of Sonogashira Coupling Conditions
EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₂Cl₂ (0.5)CuI (1)Et₃N (1.5)[TBP][4EtOV]55>95[4]
2Pd(PPh₃)₂Cl₂ (0.5)NoneEt₃N (1.5)[TBP][4EtOV]55>95[4]
3Pd₁@NC (0.1)CuI (1)NEt₃ (2.2)Toluene8070[7]
4Pd₁@NC (0.1)CuI (1)NEt₃ (2.2)DMF8020[7]
5Pd(CF₃COO)₂ (2.5)CuI (5.0)Et₃N (2.0)DMF100High
Table 2: Catalyst Screening for the Meyer-Schuster Rearrangement
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield of Enone (%)Reference
1AuCl₃ (20)CH₂Cl₂/EtOHRT12-1686[8]
2TsOH·H₂O (20)CH₂Cl₂/EtOHRT1<15[8]
3aq. (OH)P(O)H₂ (10)Toluene901880[4]
4(OH)₂P(O)H (10)Toluene901860[4]
5Diethyl phosphite (10)Toluene901881[4]

Purification of Secondary Alkynyl Alcohols

Low isolated yields can often be a result of challenging purification. Secondary alkynyl alcohols can sometimes be sensitive to silica gel chromatography.

Tips for Purification:

  • Neutralize Silica Gel: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system. This can help prevent decomposition of acid-sensitive products on the column.[2]

  • Alternative Purification Methods: If your compound is still degrading on silica, consider other purification methods such as crystallization or distillation if the compound is thermally stable and volatile.

  • Careful Solvent Removal: Some secondary alkynyl alcohols and their products can be volatile. Use a lower temperature on the rotary evaporator and be mindful of the vacuum applied to avoid product loss.[2]

References

Technical Support Center: Stability and Degradation of Alkynyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability issues and degradation pathways of alkynyl alcohols.

Frequently Asked Questions (FAQs)

Q1: My alkynyl alcohol has turned yellow/brown. What does this mean and is it still usable?

A yellowish or brownish tint in a normally colorless alkynyl alcohol is a common indicator of degradation or the presence of impurities.[1] This can be caused by:

  • Oxidation: Exposure to air can lead to the oxidation of the alcohol or other sensitive parts of the molecule.[1]

  • Polymerization: Many alkynyl alcohols, especially terminal ones like propargyl alcohol, can polymerize over time, with the process being accelerated by heat or the presence of bases.[2]

  • Presence of Impurities: Residual catalysts or byproducts from synthesis can cause discoloration.[1]

Usability: The usability of the discolored alcohol depends on the specific application. For sensitive reactions like catalysis or in drug development, it is highly recommended to purify the alcohol (e.g., by distillation) before use or to use a fresh, pure supply. For less sensitive applications, the impact of the impurities should be assessed on a small scale first.

Q2: I am observing a lower than expected yield in my reaction involving an alkynyl alcohol. What are the potential stability-related causes?

Low yields can be attributed to several factors related to the stability of the alkynyl alcohol:

  • Degradation of Starting Material: If the alkynyl alcohol has degraded during storage, the actual concentration of the active molecule will be lower than anticipated.

  • Side Reactions: The degradation products can interfere with the desired reaction. For instance, aldehydes or ketones formed from oxidation can undergo side reactions with nucleophilic reagents.

  • Incompatibility with Reaction Conditions: The reaction conditions themselves might be promoting the degradation of the alkynyl alcohol. For example, strongly basic conditions can cause polymerization of terminal alkynes.[2]

Q3: What are the ideal storage conditions for alkynyl alcohols to minimize degradation?

To ensure the longevity and purity of alkynyl alcohols, the following storage conditions are recommended:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Cool and Dark Place: Store in a cool, dark place to minimize thermal and photo-degradation. Refrigeration (2-8°C) is often recommended.

  • Tightly Sealed Containers: Use tightly sealed containers to prevent exposure to air and moisture.[1]

  • Amber Glass Bottles: Storing in amber glass bottles can protect the compound from light-induced degradation.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Color Change (Yellowing/Browning) Oxidation, polymerization, or impurities.[1]Purify by distillation or column chromatography. Store under an inert atmosphere in a cool, dark place.[1]
Low Yield in Reactions Degradation of the alkynyl alcohol; side reactions from degradation products.Check the purity of the alkynyl alcohol before use (e.g., by NMR or GC). Purify if necessary. Ensure reaction conditions are compatible with the stability of the alkynyl alcohol.
Formation of Insoluble Material Polymerization of the alkynyl alcohol.Avoid high temperatures and basic conditions if possible.[2] If basic conditions are necessary, consider protecting the alcohol or using a non-nucleophilic base.
Unexpected Peaks in NMR/LC-MS Presence of degradation products such as aldehydes, ketones, or rearranged products.Compare the spectra with a fresh sample. Identify the impurities by techniques like GC-MS. Purify the starting material.
Violent Decomposition Heating in the presence of certain catalysts (e.g., mercury salts) or strong acids/bases without a solvent.[1][2]Always use a solvent when reacting with strong acids or bases. Avoid high temperatures with potentially incompatible catalysts.[2]

Degradation Pathways of Alkynyl Alcohols

Alkynyl alcohols can degrade through several pathways, including:

  • Oxidation: The alcohol functionality can be oxidized to an aldehyde or ketone, and further to a carboxylic acid. The triple bond can also be susceptible to oxidative cleavage.

  • Polymerization: Terminal alkynes, in particular, can undergo polymerization, which can be catalyzed by heat, bases, or metal catalysts.

  • Acid-Catalyzed Hydration and Rearrangement: In the presence of acid, the alkyne can be hydrated to form an enol, which tautomerizes to a ketone. Propargylic alcohols can also undergo rearrangement reactions like the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.

  • Thermal Decomposition: At elevated temperatures, alkynyl alcohols can decompose through radical pathways. For example, propargyl alcohol decomposes at high temperatures to form products like acetylene, propyne, and propenal.[3][4][5][6]

G cluster_main Alkynyl Alcohol cluster_pathways Degradation Pathways cluster_products Degradation Products Alkynyl Alcohol Alkynyl Alcohol Oxidation Oxidation Alkynyl Alcohol->Oxidation [O], Air Polymerization Polymerization Alkynyl Alcohol->Polymerization Heat, Base AcidCatalysis Acid-Catalyzed Hydration/Rearrangement Alkynyl Alcohol->AcidCatalysis H+ ThermalDecomp Thermal Decomposition Alkynyl Alcohol->ThermalDecomp High Temp Aldehyde Aldehyde/Ketone Oxidation->Aldehyde Polymer Polymer Polymerization->Polymer UnsaturatedKetone α,β-Unsaturated Ketone/Aldehyde AcidCatalysis->UnsaturatedKetone RadicalProducts Radical Fragments (e.g., Acetylene, Propyne) ThermalDecomp->RadicalProducts CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Further [O]

General degradation pathways for alkynyl alcohols.

Quantitative Stability Data

Quantitative stability data for alkynyl alcohols is not extensively available in a consolidated format. The stability is highly dependent on the specific structure of the molecule and the conditions. The following table provides a summary of available qualitative and semi-quantitative data for representative alkynyl alcohols.

Compound Condition Stability Observed Degradation Products/Pathway Reference
Propargyl Alcohol Thermal (953-1262 K) UnstableAcetylene, propyne, vinylacetylene, propynal, propenal, benzene via radical mechanism.[3][4][5][6]
Acidic (3.6–10.8 M HCl, 20–95 °C) Half-life decreases with increasing acid concentration and temperature.1-hydroxypropan-2-one, 2-chloroprop-2-en-1-ol, polymers.[7]
Alkaline Soil (pH 7.8) Half-life of 12.6 days.Not specified.[8]
Acidic Soil (pH 4.8) Half-life of 13 days.Not specified.[8]
2-Butyne-1,4-diol Acidic (pH < 4) Unstable, can decompose violently, especially with mercury salts.Acid-catalyzed hydration, polymerization.[1][2]
Basic (pH > 9) Unstable without a solvent at room temperature.Base-catalyzed isomerization, polymerization, or decomposition.[1][2]
Elevated Temperature (>50°C) Stability decreases with increasing temperature.Thermal decomposition, polymerization.[2]
Air/Oxygen Sensitive to oxidation.Various oxidized species.[2][9]

Experimental Protocols

Protocol for a Forced Degradation Study of an Alkynyl Alcohol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

G cluster_stress Stress Conditions cluster_data Analysis Goals start Start: Prepare Stock Solution of Alkynyl Alcohol stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C) photo Photolytic Stress (ICH Q1B guidelines) analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis analysis->data pathway Identify Degradation Products and Pathways mass_balance Calculate Mass Balance method_val Confirm Method Specificity end End: Report Findings pathway->end mass_balance->end method_val->end G cluster_pure Pure cluster_impure Impure start Problem: Unexpected Result in Experiment check_purity Check Purity of Alkynyl Alcohol (e.g., NMR, GC, Color) start->check_purity check_conditions Review Reaction Conditions (Temp, pH, Reagents) check_purity->check_conditions [Pure] purify Purify Alkynyl Alcohol (Distillation/Chromatography) check_purity->purify [Impure] compatible Conditions Compatible? check_conditions->compatible rerun Rerun Experiment purify->rerun compatible->rerun [Yes] modify Modify Conditions (Lower Temp, Protect Group, etc.) compatible->modify [No] modify->rerun

References

Technical Support Center: Scale-up Synthesis of Substituted Alkynols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of substituted alkynols.

Troubleshooting Guides

Grignard Reaction for Alkynol Synthesis

The addition of organomagnesium halides (Grignard reagents) to carbonyl compounds or the reaction of terminal alkynes with a Grignard reagent to form an alkynyl Grignard, followed by reaction with an electrophile, are common methods for synthesizing substituted alkynols. However, scaling up these reactions can present several challenges.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Yield Wurtz Coupling: Reaction of the Grignard reagent with unreacted alkyl/aryl halide.[1][2][3]- Ensure slow, controlled addition of the halide to the magnesium turnings.[1]- Maintain a low concentration of the halide in the reaction mixture.[1]- Use continuous processing to improve selectivity and reduce Wurtz coupling.[2][3]
Enolization of Carbonyl: The Grignard reagent acts as a base, deprotonating the α-carbon of the aldehyde or ketone.[4]- Use less sterically hindered Grignard reagents.[4]- Lower the reaction temperature to favor nucleophilic addition.[4]- Add a Lewis acid like CeCl₃ to enhance the nucleophilicity of the Grignard reagent.[4]
Incomplete Reaction - Ensure magnesium turnings are of high quality and activated (e.g., with iodine).- Verify the concentration of the Grignard reagent via titration before use.- Increase reaction time or temperature as appropriate, while monitoring for side reactions.[4]
Exothermic Runaway Reaction Poor Heat Dissipation: The formation of Grignard reagents is highly exothermic, and heat can build up rapidly in large volumes.[1][5][6]- Use a reactor with a high surface-area-to-volume ratio.- Ensure efficient stirring to promote heat transfer to the reactor walls.- Control the addition rate of the halide to manage the rate of heat generation.[7]- Implement a robust cooling system.
Solid Clogging and Transfer Issues Unreacted Magnesium/Salts: Excess magnesium or precipitated magnesium salts can clog transfer lines.- Use a filter stick or cannula with a filter to transfer the Grignard solution, leaving solids behind.- For larger scales, consider filtering through a pad of Celite.
Difficult Quench Vigorous Reaction: Quenching with water or strong acids can be highly exothermic and violent on a large scale.[8]- Cool the reaction mixture to 0°C before quenching.- Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for a milder quench.[9]- Add the quenching solution slowly and with vigorous stirring.

Troubleshooting Workflow for Grignard Reactions

start Low Yield or Impurity Issue check_grignard Titrate Grignard Reagent start->check_grignard check_temp Review Temperature Control start->check_temp check_addition Analyze Addition Rate start->check_addition check_quench Evaluate Quenching Protocol start->check_quench incomplete Incomplete Reaction check_grignard->incomplete enolization Enolization Suspected check_temp->enolization exotherm Exotherm Control Issue check_temp->exotherm wurtz Wurtz Coupling Suspected check_addition->wurtz mild_quench Use Saturated NH4Cl check_quench->mild_quench optimize_addition Optimize Halide Addition Rate wurtz->optimize_addition optimize_temp Lower Reaction Temperature enolization->optimize_temp use_cecl3 Consider CeCl3 Additive enolization->use_cecl3 improve_cooling Improve Cooling/Stirring exotherm->improve_cooling activate_mg Ensure Mg Activation incomplete->activate_mg If concentration is low end Improved Process optimize_addition->end optimize_temp->end use_cecl3->end improve_cooling->end activate_mg->end mild_quench->end

Troubleshooting logic for Grignard reaction scale-up.
Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for constructing substituted alkynols. Scaling this reaction introduces challenges related to catalyst activity, side reactions, and product purification.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Yield / Incomplete Conversion Catalyst Deactivation: The Pd(0) catalyst can be deactivated by oxidation (presence of air) or by side reactions.- Ensure all solvents and reagents are thoroughly degassed.[10][11] - Maintain a positive pressure of an inert gas (e.g., nitrogen, argon).[11]- Use electron-rich and bulky phosphine ligands to stabilize the palladium catalyst.[10]
Insufficient Catalyst Loading: Catalyst loading that is effective at lab scale may be insufficient at larger scales due to lower tolerance for impurities.- Increase catalyst loading incrementally, monitoring for improvements.- Consider using more active catalyst systems, such as those with palladacycle or N-heterocyclic carbene (NHC) ligands.[12]
Significant Homocoupling (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction in copper-catalyzed Sonogashira reactions.[10][11]- Rigorously exclude oxygen from the reaction mixture through degassing and maintaining an inert atmosphere.[10][11]- Consider copper-free Sonogashira protocols, which are less prone to homocoupling.[11]
Difficulty in Removing Palladium/Copper Catalyst Residues: Residual heavy metals are often difficult to remove from the final product, especially on a large scale where chromatography is less desirable.- Use N-acetylcysteine or other metal scavengers during workup to bind and remove palladium and copper.[13]- Consider using a heterogeneous (solid-supported) palladium catalyst for easier removal by filtration.[14]
Formation of Byproducts Hydrolysis of Starting Materials or Products: The base used in the reaction can cause hydrolysis of sensitive functional groups.- Use a non-nucleophilic base like triethylamine or diisopropylethylamine.- Carefully control the reaction temperature and time to minimize exposure to basic conditions.

Troubleshooting Workflow for Sonogashira Coupling

start Low Yield or Impurity Issue check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_catalyst Evaluate Catalyst System start->check_catalyst check_homocoupling Analyze for Homocoupling start->check_homocoupling check_metal_removal Assess Metal Removal start->check_metal_removal deactivation Catalyst Deactivation check_atmosphere->deactivation check_catalyst->deactivation homocoupling Significant Homocoupling check_homocoupling->homocoupling high_metal High Residual Metals check_metal_removal->high_metal degas Improve Degassing Protocol deactivation->degas change_ligand Use Bulky/Electron-Rich Ligand deactivation->change_ligand cu_free Switch to Copper-Free Protocol homocoupling->cu_free scavenger Use Metal Scavenger high_metal->scavenger heterogeneous_pd Consider Heterogeneous Catalyst high_metal->heterogeneous_pd end Improved Process degas->end change_ligand->end cu_free->end scavenger->end heterogeneous_pd->end

Troubleshooting logic for Sonogashira coupling scale-up.

Frequently Asked Questions (FAQs)

Q1: My reaction yield dropped significantly when moving from a 1 L to a 20 L reactor. What are the most likely causes?

A: A drop in yield upon scale-up is a common issue. The most probable causes are related to mass and heat transfer limitations. In a larger reactor, mixing may be less efficient, leading to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Heat dissipation is also less efficient due to a lower surface-area-to-volume ratio, potentially leading to thermal degradation of reactants or products. Ensure your stirring is adequate for the vessel size and that your cooling system can handle the increased heat load. Re-optimization of the addition rates and temperature profile is often necessary.

Q2: How can I minimize the use of hazardous solvents like diethyl ether in large-scale Grignard reactions?

A: Tetrahydrofuran (THF) is a common alternative to diethyl ether and is often used in industrial Grignard reactions. 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative with a higher boiling point and lower water miscibility. For some cross-coupling reactions, more environmentally friendly solvents like γ-valerolactone-based ionic liquids are being explored.[15] Always consult solvent selection guides and perform small-scale tests to ensure compatibility with your specific reaction.

Q3: What are the key safety considerations when scaling up the synthesis of substituted alkynols?

A: Key safety considerations include:

  • Thermal Hazards: Both Grignard reagent formation and the subsequent reactions can be highly exothermic. A thorough thermal hazard analysis should be conducted to understand the potential for a runaway reaction.[6][7]

  • Handling of Reagents: Many reagents, such as Grignard reagents and some alkynes, are pyrophoric or highly reactive. Ensure appropriate handling procedures are in place.

  • Inert Atmosphere: The need for a strict inert atmosphere for many of these reactions requires robust engineering controls to prevent the ingress of air, which can not only affect the reaction but also create potential fire hazards with pyrophoric reagents.

  • Quenching: The quenching of large-scale reactions must be carefully planned and executed to control the release of heat and gases.

Q4: How do I choose between a homogeneous and a heterogeneous catalyst for a large-scale Sonogashira coupling?

A: The choice depends on several factors. Homogeneous catalysts often exhibit higher activity and selectivity but can be difficult and costly to remove from the product. Heterogeneous catalysts are generally easier to separate (e.g., by filtration), which simplifies purification and allows for catalyst recycling, a significant advantage at scale.[14] However, heterogeneous catalysts may have lower activity and can sometimes suffer from metal leaching into the product. A cost-benefit analysis considering catalyst cost, product purity requirements, and ease of operation should be performed.

Data Presentation

Table 1: Illustrative Comparison of Lab vs. Pilot Scale Grignard Reagent Formation

ParameterLab Scale (1 L)Pilot Scale (50 L)Key Considerations for Scale-Up
Typical Yield 90-95%80-90%Increased potential for side reactions like Wurtz coupling due to mixing and heat transfer issues.[2][3]
Reaction Time 2-4 hours4-8 hoursSlower addition rates are often required to control the exotherm.
Impurity Profile Wurtz byproduct: <5%Wurtz byproduct: 5-15%Less efficient mixing can lead to higher localized concentrations of the halide, favoring the Wurtz reaction.[1]
Heat Management Ice bath / chillerJacketed reactor with cooling fluidThe lower surface-area-to-volume ratio necessitates a more robust and responsive cooling system.[5]

Table 2: Impact of Catalyst Loading and Copper on a Large-Scale Sonogashira Coupling

ScalePd Catalyst LoadingCu(I) Co-catalystYieldHomocoupling ByproductReference
Gram Scale1 mol%2 mol%~85%5-10%General Observation
7 kg Scale0.5 mol%1 mol%99%<0.5%[10][13]
Lab Scale (Cu-free)2 mol%None~80%<1%[11]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of a Propargyl Alcohol via Grignard Reaction (Illustrative)

Objective: To synthesize 1-phenyl-2-propyn-1-ol on a 500 g scale.

Safety Note: This reaction is highly exothermic and should only be performed by trained personnel in a suitable reactor with appropriate safety measures, including an emergency quench system.

Materials:

  • Magnesium turnings (activated)

  • Bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Propargyl aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Toluene

Equipment:

  • 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and addition funnel.

  • Inert gas (Nitrogen or Argon) supply.

  • Cooling system for the reactor jacket.

Procedure:

  • Reactor Setup: Assemble and flame-dry the 10 L reactor. Maintain a positive pressure of nitrogen throughout the procedure.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings under a nitrogen blanket.

    • Add a small portion of anhydrous THF.

    • Slowly add a small amount of bromobenzene to initiate the reaction (indicated by a temperature rise and bubbling).

    • Once initiated, slowly add a solution of bromobenzene in anhydrous THF via the addition funnel over 2-3 hours, maintaining the internal temperature below 40°C using the cooling jacket.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

  • Addition of Propargyl Aldehyde:

    • Cool the Grignard solution to 0-5°C.

    • Slowly add a solution of propargyl aldehyde in anhydrous THF via the addition funnel over 2-3 hours, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quenching:

    • Cool the reaction mixture to 0°C.

    • Slowly and carefully add saturated aqueous NH₄Cl solution via the addition funnel, maintaining the temperature below 20°C. Vigorous gas evolution will occur.

  • Work-up and Isolation:

    • Add toluene to the quenched reaction mixture and stir.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Scale-Up Sonogashira Coupling for an Aryl Alkynol (Illustrative)

Objective: To synthesize 4-(phenylethynyl)phenol on a 1 kg scale.

Safety Note: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated area with appropriate personal protective equipment.

Materials:

  • 4-Iodophenol

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Toluene, degassed

  • Metal scavenger (e.g., N-acetylcysteine)

Equipment:

  • 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and inert gas inlet/outlet.

  • Inert gas (Nitrogen or Argon) supply.

  • Heating/cooling system for the reactor jacket.

Procedure:

  • Reactor Setup: Assemble the 20 L reactor and ensure it is clean, dry, and purged with nitrogen.

  • Reaction Mixture Preparation:

    • Charge the reactor with 4-iodophenol, Pd(OAc)₂, PPh₃, and CuI under a nitrogen atmosphere.

    • Add degassed toluene and degassed triethylamine.

    • Stir the mixture to dissolve the solids.

  • Reaction:

    • Slowly add phenylacetylene to the reaction mixture at room temperature.

    • Heat the reaction mixture to 50-60°C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any solids.

    • Wash the organic solution with dilute aqueous acid to remove triethylamine.

    • Treat the organic layer with an aqueous solution of a metal scavenger to remove residual palladium and copper. Stir for 2-4 hours.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain the pure 4-(phenylethynyl)phenol.

References

Technical Support Center: Automated Reaction Optimization for Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for automated reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during multi-step organic synthesis experiments using automated platforms.

Frequently Asked Questions (FAQs)

Q1: My optimization algorithm is not converging to an optimal solution. What are the common causes and how can I fix this?

A1: Failure of an optimization algorithm to converge can stem from several issues. A primary reason can be noisy experimental data, which can misguide the algorithm.[1] To address this, focus on improving the precision of your analytical methods. If significant noise is unavoidable, consider switching to an optimization algorithm that is more robust to noise, such as SNOBFIT.[1] Another cause could be insufficient exploration of the parameter space. Ensure your initial experimental design, perhaps using a method like Latin Hypercube Sampling, adequately covers the range of possible conditions.[1]

Q2: The predictive model generated by the optimization software has poor accuracy. What steps can I take to improve it?

A2: Poor model accuracy is often a result of insufficient data. The model may not have enough experimental data points to learn the underlying relationships in the reaction. The most direct solution is to increase the number of experiments performed.[1] Additionally, ensure that the data being fed into the model is of high quality and that the chosen model is appropriate for the complexity of your chemical system.

Q3: What are the most common hardware failure points in an automated synthesis system?

A3: Automated synthesis platforms, while powerful, can be prone to specific hardware issues. Common failure points include robotic arms, fluidic systems, and sensors.[2][3] Robotic arms can malfunction due to mechanical wear, software glitches, or collisions.[4][5] Fluidic systems are susceptible to clogging, especially when dealing with precipitates or viscous solutions.[6][7][8][9] Sensors, critical for data collection, can suffer from calibration drift, leading to inaccurate measurements.[10][11][12][13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Hardware Troubleshooting

Issue: Robotic Arm Malfunction

  • Symptom: The robotic arm is not moving, moving erratically, or failing to complete its programmed tasks.

  • Possible Causes & Solutions:

CauseSolution
Software/Control Error 1. Emergency Stop: Immediately engage the emergency stop button to prevent damage.[5] 2. Restart: Power down the entire system, wait for a few minutes, and then restart. 3. Check Logs: Examine the software logs for any specific error messages that can pinpoint the issue.
Mechanical Issue 1. Inspect for Obstructions: Visually inspect the arm's path for any physical obstructions. 2. Check Connections: Ensure all cables connecting the arm to the control unit are securely fastened. 3. Listen for Unusual Noises: Grinding or clicking sounds may indicate a mechanical failure requiring professional servicing.
Calibration Error 1. Re-home the Robot: Use the control software to re-run the homing or calibration sequence. 2. Verify Position: Check if the robot's understanding of its position matches its physical location.

Issue: Clogging in Fluidic System

  • Symptom: Liquid flow is restricted or completely blocked in the tubing or reactor. This can be observed through pressure sensor readings or visual inspection.

  • Possible Causes & Solutions:

CauseSolution
Precipitate Formation 1. Solvent Flush: Flush the system with a strong, compatible solvent to dissolve the precipitate.[6] 2. Introduce Pulsatile Flow: Applying pulsatile flow can help dislodge particles and prevent aggregation.[7] 3. Ultrasonication: If the clog is accessible, applying ultrasonication can help break it up.[6]
High Viscosity of Reagents 1. Dilution: If possible, dilute the reagent to lower its viscosity. 2. Increase Tubing Diameter: For persistent issues, consider using wider diameter tubing for the viscous reagent line.[6]
Particle Aggregation 1. Carrier Liquid: Use an inert carrier liquid as a continuous phase to prevent solid particles from contacting the reactor walls.[6] 2. Reverse Flow: Carefully reversing the flow direction can sometimes dislodge a clog.[7]

Issue: Sensor Calibration Drift

  • Symptom: Inconsistent or inaccurate readings from sensors (e.g., temperature, pressure, concentration).

  • Possible Causes & Solutions:

CauseSolution
Sensor Degradation 1. Recalibration: Perform a multi-point calibration of the sensor against known standards.[10][11] 2. Online Monitoring: Implement online monitoring algorithms to track sensor performance and identify drift in real-time.[11][12]
Environmental Changes 1. Isolate Sensor: Protect the sensor from significant fluctuations in ambient temperature, pressure, or vibrations. 2. Regularly Check Calibration: Increase the frequency of calibration checks if the operating environment is harsh.[10]
Fouling of Sensor Surface 1. Cleaning: Gently clean the sensor surface according to the manufacturer's instructions. 2. Protective Measures: Consider installing a filter or membrane upstream of the sensor to prevent fouling.
Software & Data Troubleshooting

Issue: Inconsistent or Irreproducible Experimental Results

  • Symptom: Repeated experiments under identical programmed conditions yield significantly different results.

  • Possible Causes & Solutions:

CauseSolution
Software Timing Errors 1. Verify Execution Logs: Scrutinize the software's execution logs to ensure that reagent additions, temperature changes, and other steps are happening at the correct times and for the correct durations. 2. Synchronize Clocks: Ensure the clocks of all integrated hardware components are synchronized.
Data Analysis Bottleneck 1. Automated Data Processing: Implement software that can automatically process and analyze data from high-throughput experiments, reducing the chance of manual error.[14] 2. Standardized Data Format: Use a consistent and standardized data format to avoid issues when relating analytical results back to the specific experimental well or reactor.[15][16]
Human Error in Setup 1. Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for preparing stock solutions and setting up the automated system. 2. Use of Checklists: Implement checklists to ensure all steps are completed correctly before starting an automated run.

Experimental Protocols

Protocol 1: Troubleshooting Fluidic Line Clogging

  • Objective: To identify and resolve a clog in the fluidic system.

  • Materials:

    • Appropriate solvent for the suspected precipitate.

    • Syringes.

    • Pressure sensor monitoring software.

    • Low-power ultrasonicator (optional).

  • Procedure:

    • Halt the current experiment and safely depressurize the system.

    • Isolate the suspected clogged line by closing the relevant valves.

    • Disconnect the line from the reactor or other components.

    • Attempt to pass a small amount of air through the line with a syringe to confirm the blockage.

    • Connect a syringe filled with a suitable solvent to one end of the tubing.

    • Gently and slowly apply pressure to flush the clog. Do not exceed the pressure limits of the tubing.

    • If the clog persists, apply gentle, localized ultrasonication to the exterior of the tubing while flushing.

    • Once the clog is cleared, flush the line with clean solvent to remove any remaining residue.

    • Reconnect the tubing and perform a leak test before resuming operation.

Protocol 2: Verifying Sensor Accuracy

  • Objective: To verify the accuracy of a temperature or concentration sensor.

  • Materials:

    • Calibrated reference thermometer or standard solutions of known concentrations.

    • Data acquisition software for the sensor.

  • Procedure:

    • Safely stop the reaction and bring the reactor to a stable, known condition (e.g., room temperature, filled with a blank solvent).

    • For a temperature sensor, insert a calibrated reference thermometer into the reactor as close to the system's sensor as possible.

    • Record the readings from both the system sensor and the reference thermometer over a period of several minutes.

    • For a concentration sensor (e.g., in-line spectroscopy), flow a series of standard solutions with known concentrations through the sensor.

    • Record the sensor's output for each standard.

    • Compare the system sensor's readings to the reference values. If the deviation is outside the acceptable tolerance, perform a full recalibration according to the manufacturer's protocol.

Visualizations

TroubleshootingWorkflow start Problem Detected identify_symptom Identify Symptom (e.g., No Flow, Erratic Movement) start->identify_symptom is_hardware Hardware Issue? identify_symptom->is_hardware is_software Software/Data Issue? is_hardware->is_software No hardware_troubleshooting Follow Hardware Troubleshooting Guide is_hardware->hardware_troubleshooting Yes software_troubleshooting Follow Software/Data Troubleshooting Guide is_software->software_troubleshooting Yes escalate Escalate to Technical Support is_software->escalate No is_resolved Issue Resolved? hardware_troubleshooting->is_resolved software_troubleshooting->is_resolved resolve_issue Resolve Issue is_resolved->resolve_issue Yes is_resolved->escalate No

Caption: A logical workflow for troubleshooting automated synthesis issues.

CloggingTroubleshooting start High Pressure / No Flow Detected stop_flow Stop Flow & Depressurize start->stop_flow check_precipitate Is Precipitate Visible? stop_flow->check_precipitate solvent_flush Perform Solvent Flush check_precipitate->solvent_flush Yes check_viscosity Is Reagent Highly Viscous? check_precipitate->check_viscosity No resolved Flow Restored solvent_flush->resolved dilute_reagent Dilute Reagent or Increase Tubing Diameter check_viscosity->dilute_reagent Yes mechanical_dislodge Apply Pulsatile Flow or Ultrasonication check_viscosity->mechanical_dislodge No dilute_reagent->resolved disassemble Disassemble and Manually Clean mechanical_dislodge->disassemble If Unsuccessful mechanical_dislodge->resolved disassemble->resolved

Caption: A decision tree for troubleshooting fluidic system clogging.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Grignard Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale Grignard preparations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during these sensitive and potentially hazardous reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with large-scale Grignard reactions?

A1: The primary hazard is the potent exothermicity of the Grignard reagent formation, which can lead to a runaway reaction if not properly controlled.[1][2] This is exacerbated by the use of flammable ethereal solvents like diethyl ether and tetrahydrofuran (THF), creating a significant fire risk.[1][3] Another common issue is the initial difficulty in starting the reaction (induction period), which can lead to a dangerous accumulation of the alkyl halide.[4] Once the reaction initiates, the accumulated reagent can react rapidly, causing a sudden and violent exotherm.[4]

Q2: Why is there often an induction period, and what are the risks?

A2: An induction period is a delay in the start of the reaction. It is typically caused by a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents it from reacting with the alkyl halide.[5][6] The primary risk of a long induction period is the accumulation of unreacted alkyl halide in the reactor.[2] When the reaction finally initiates, the large concentration of reagent can react almost instantaneously, leading to a dangerous temperature and pressure spike that can exceed the cooling capacity of the system, potentially causing a runaway reaction.[4]

Q3: What is Wurtz coupling, and how can it be minimized on a large scale?

A3: Wurtz coupling is a significant side reaction where the Grignard reagent reacts with the alkyl halide starting material to form a new carbon-carbon bond, resulting in a homocoupled product (R-R).[7][8][9] This reduces the yield of the desired Grignard reagent and complicates purification. To minimize Wurtz coupling, it is crucial to maintain a low concentration of the alkyl halide. This is achieved through slow, controlled addition of the alkyl halide to the magnesium suspension.[10] Using a continuous process instead of a batch process can also significantly reduce Wurtz coupling by ensuring the halide is consumed as it is added.[9]

Q4: Which solvent is recommended for large-scale Grignard reactions?

A4: Tetrahydrofuran (THF) is often preferred over diethyl ether for large-scale reactions due to its higher boiling point (66 °C vs. 34.6 °C), which allows for better temperature control and more efficient reflux cooling.[3] Additionally, THF is a stronger Lewis base, which can help to stabilize the Grignard reagent.[9] Some studies suggest that 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative, can offer improved safety and performance.[11]

Troubleshooting Guide

Problem 1: The Grignard reaction will not initiate.

Cause: This is a common problem, often due to moisture, an inactive magnesium surface, or impure reagents.[5]

Solution:

  • Ensure Absolute Dryness: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and cooled under an inert atmosphere (nitrogen or argon).[5] Solvents must be anhydrous.[5]

  • Activate the Magnesium: The passivating magnesium oxide layer must be disrupted.[6] Several activation methods can be employed:

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent.[6]

    • Chemical Activation: Add a small crystal of iodine (the brown color will disappear upon reaction with magnesium) or a few drops of 1,2-dibromoethane (which reacts to form ethene gas and magnesium bromide, indicating an active surface).[5][12]

  • Initiator: Add a small amount of a pre-formed Grignard reagent or a more reactive alkyl halide (e.g., methyl iodide) to "kick-start" the reaction.[5]

  • Gentle Heating: A small amount of gentle warming with a heat gun can sometimes provide the activation energy needed for initiation. Be prepared to cool the reaction immediately once it starts.[5]

G Start Reaction Fails to Initiate Check_Dryness Is all glassware and solvent scrupulously dry? Start->Check_Dryness Check_Mg_Activation Is the magnesium surface activated? Check_Dryness->Check_Mg_Activation Yes Dry_System Action: Flame-dry all glassware under vacuum. Use freshly distilled anhydrous solvent. Check_Dryness->Dry_System No Check_Purity Is the alkyl halide pure? Check_Mg_Activation->Check_Purity Yes Activate_Mg Action: Add a crystal of iodine or a few drops of 1,2-dibromoethane. Consider mechanical activation. Check_Mg_Activation->Activate_Mg No Initiation_Success Reaction Initiates Check_Purity->Initiation_Success Yes Initiation_Failure Initiation Still Fails Check_Purity->Initiation_Failure Purify_Halide Action: Purify the alkyl halide (e.g., by distillation). Check_Purity->Purify_Halide No Dry_System->Check_Dryness Activate_Mg->Check_Mg_Activation Purify_Halide->Check_Purity

Caption: Decision-making process for selecting a Grignard quenching method.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Purity of 3-Hexyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical reagents and intermediates like 3-Hexyn-2-ol is fundamental to ensure the reliability, reproducibility, and safety of experimental outcomes and final products. As a small unsaturated alcohol, this compound's purity can be compromised by starting materials, by-products from synthesis, and degradation products. This guide provides a comparative overview of the principal analytical methods for confirming the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities (volatile vs. non-volatile), and the necessity for an absolute purity determination versus relative impurity profiling. For comprehensive purity assessment, employing orthogonal methods—techniques that rely on different separation or detection principles—is highly recommended.

Comparison of Key Analytical Methods
Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Intrinsic property of NMR where signal intensity is directly proportional to the number of nuclei.[3]
Typical Purity Range >95%>95%Provides an absolute purity value (e.g., 99.5 ± 0.2%).[4]
Limit of Detection (LOD) ~0.01 - 0.1% for volatile impurities.[5]~0.01 - 0.1% (UV), dependent on chromophore and detector.~0.1%
Limit of Quantitation (LOQ) ~0.05 - 0.5% for volatile impurities.[6]~0.05 - 0.5% (UV), dependent on chromophore and detector.~0.3%
Strengths - High resolution for volatile compounds.[1]- Robust and reliable for routine analysis.[5]- High sensitivity for hydrocarbons.[7]- Suitable for non-volatile or thermally labile impurities.[8]- Wide variety of stationary and mobile phases.[9]- Primary analytical method, provides absolute purity without a specific reference standard for the analyte.[8][10]- Non-destructive.[3]- Provides structural information.[11]
Limitations - Not suitable for non-volatile impurities.- Requires the analyte to be thermally stable.- this compound lacks a strong chromophore, requiring alternative detection methods to UV (e.g., RI, ELSD) which have lower sensitivity.[8]- Can be more complex to develop methods for polar analytes.[12]- Lower sensitivity compared to chromatographic methods.- Requires a high-purity internal standard that does not overlap with analyte signals.[3][13]- Higher instrument cost.

Experimental Protocols and Workflows

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is an ideal method for assessing the purity of volatile compounds like this compound, separating it from other volatile organic impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Reagents and Standards:

    • High-purity helium (carrier gas).

    • High-purity hydrogen and air (for FID).

    • This compound test sample.

    • Suitable solvent for dilution (e.g., HPLC-grade acetone or dichloromethane).

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1000 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions (adapted from similar alcohol analyses): [1][5]

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard and calibration curve should be used.

Workflow for GC-FID Purity Analysis:

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Dissolve this compound in solvent prep2 Prepare calibration standards prep1->prep2 analysis1 Inject sample into GC prep2->analysis1 analysis2 Separation in capillary column analysis1->analysis2 analysis3 Detection by FID analysis2->analysis3 data1 Integrate peak areas analysis3->data1 data2 Calculate purity by area percent data1->data2 HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve this compound in diluent analysis1 Inject sample into HPLC prep1->analysis1 prep2 Prepare reference standard solution prep2->analysis1 analysis2 Separation on C18 column analysis1->analysis2 analysis3 Detection by RID/ELSD analysis2->analysis3 data1 Integrate peak areas analysis3->data1 data2 Calculate purity against reference standard data1->data2 QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing prep1 Accurately weigh sample and internal standard prep2 Dissolve in deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 analysis1 Acquire ¹H NMR spectrum under quantitative conditions prep3->analysis1 data1 Phase and baseline correct analysis1->data1 data2 Integrate analyte and standard signals data1->data2 data3 Calculate absolute purity data2->data3

References

Comparative Reactivity of 3-Hexyn-2-ol and 3-Hexyn-1-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reactivity of two isomeric alkynyl alcohols, 3-Hexyn-2-ol and 3-Hexyn-1-ol. Understanding the distinct chemical behaviors of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document outlines their differing reactivity in key organic transformations, supported by experimental data and detailed protocols.

Introduction: Structural and Electronic Differences

This compound and 3-Hexyn-1-ol are structural isomers with the molecular formula C₆H₁₀O. The key difference lies in the position of the hydroxyl group, which significantly influences their reactivity. 3-Hexyn-1-ol is a primary alcohol, with the hydroxyl group attached to a carbon atom that is bonded to one other carbon atom. In contrast, this compound is a secondary alcohol, where the hydroxyl group is attached to a carbon atom bonded to two other carbon atoms. This structural variance leads to notable differences in steric hindrance and the electronic environment of the reaction center, thereby dictating their behavior in various chemical reactions.

Physical Properties

A summary of the key physical properties of this compound and 3-Hexyn-1-ol is presented in Table 1. These properties are fundamental for designing reaction conditions and purification procedures.

PropertyThis compound3-Hexyn-1-ol
CAS Number 109-50-2[1]1002-28-4
Molecular Weight 98.14 g/mol 98.14 g/mol
Boiling Point ~137-138 °C~150-151 °C[2]
Density ~0.909 g/mL at 25 °C~0.898 g/mL at 25 °C[2]
Refractive Index ~1.447 at 20 °C~1.454 at 20 °C[2]

Comparative Reactivity Analysis

The differing placement of the hydroxyl group in this compound and 3-Hexyn-1-ol leads to distinct reactivity profiles, particularly in oxidation, hydrogenation, esterification, and nucleophilic substitution reactions.

Oxidation

The oxidation of these two alcohols yields fundamentally different products. 3-Hexyn-1-ol, as a primary alcohol, can be oxidized first to an aldehyde (3-hexynal) and then further to a carboxylic acid (3-hexynoic acid), depending on the oxidizing agent and reaction conditions. In contrast, this compound, a secondary alcohol, is oxidized to a ketone (3-hexyn-2-one).

Expected Reactivity Difference: Due to less steric hindrance around the carbinol hydrogen, primary alcohols like 3-Hexyn-1-ol generally react faster in oxidation reactions compared to secondary alcohols like this compound under similar conditions.

A common and mild oxidizing agent used for the conversion of primary alcohols to aldehydes is Pyridinium Chlorochromate (PCC).

Oxidation_Pathways cluster_0 3-Hexyn-1-ol (Primary Alcohol) cluster_1 This compound (Secondary Alcohol) A 3-Hexyn-1-ol B 3-Hexynal (Aldehyde) A->B PCC, CH2Cl2 C 3-Hexynoic Acid (Carboxylic Acid) B->C Stronger Oxidant (e.g., KMnO4) D This compound E 3-Hexyn-2-one (Ketone) D->E PCC, CH2Cl2

Figure 1: Oxidation pathways for 3-Hexyn-1-ol and this compound.
Catalytic Hydrogenation

The triple bond in both isomers can be selectively hydrogenated to a double bond, typically yielding the cis-alkene, or fully hydrogenated to a single bond. The Lindlar catalyst is commonly employed for the selective semi-hydrogenation of alkynes to cis-alkenes.

Experimental Data for 3-Hexyn-1-ol: Studies on the selective hydrogenation of 3-hexyn-1-ol using a Lindlar catalyst have provided kinetic data. For instance, at 308 K and 0.3 MPa of H₂, the conversion rate of 3-hexyn-1-ol was observed to be 44.0 x 10⁻⁷ mol/s at a substrate to palladium molar ratio of 5 mol/m².[3]

Hydrogenation_Workflow A 3-Hexyn-1-ol or this compound D Mix Substrate, Solvent, and Catalyst A->D B Solvent (e.g., Toluene) B->D C Lindlar Catalyst C->D E Pressurize with H2 (e.g., 1 bar) D->E F Heat to Reaction Temperature (e.g., 40 °C) E->F G Monitor Reaction Progress (e.g., GC) F->G H Work-up and Purification G->H I cis-3-Hexen-1-ol or cis-3-Hexen-2-ol H->I

Figure 2: General experimental workflow for catalytic hydrogenation.
Esterification

Esterification typically involves the reaction of an alcohol with a carboxylic acid or its derivative. The reactivity in this case is highly dependent on steric hindrance.

Expected Reactivity Difference: 3-Hexyn-1-ol, being a primary alcohol, is expected to undergo esterification more readily than the sterically more hindered secondary alcohol, this compound. The bulkier environment around the hydroxyl group of this compound impedes the approach of the acylating agent.

ReactantRelative Rate of Esterification
3-Hexyn-1-ol (Primary)Faster
This compound (Secondary)Slower
Nucleophilic Substitution

In the presence of a strong acid like HBr, the hydroxyl group can be protonated to form a good leaving group (water), followed by nucleophilic attack by the bromide ion. The mechanism of this substitution (SN1 or SN2) is influenced by the structure of the alcohol.

Expected Reactivity Difference:

  • 3-Hexyn-1-ol (Primary): The reaction is likely to proceed via an SN2 mechanism due to the formation of a relatively unstable primary carbocation. The nucleophile (Br⁻) will perform a backside attack on the carbon bearing the protonated hydroxyl group.

  • This compound (Secondary): This alcohol can react via either an SN1 or SN2 pathway . The formation of a secondary carbocation is more favorable than a primary one, making an SN1 pathway possible. However, SN2 can also occur. The reaction conditions (solvent polarity, nucleophile concentration) will significantly influence the predominant mechanism.

Nucleophilic_Substitution cluster_0 3-Hexyn-1-ol (SN2 Pathway) cluster_1 This compound (SN1 Pathway) A 3-Hexyn-1-ol B Protonated Alcohol A->B HBr C Transition State B->C Br- attack D 1-Bromo-3-hexyne C->D E This compound F Protonated Alcohol E->F HBr G Secondary Carbocation F->G -H2O H 2-Bromo-3-hexyne G->H Br- attack

Figure 3: Plausible nucleophilic substitution pathways.

Experimental Protocols

Oxidation of 3-Hexyn-1-ol to 3-Hexynal using Pyridinium Chlorochromate (PCC)

This protocol is a general procedure for the oxidation of a primary alcohol to an aldehyde.

Materials:

  • 3-Hexyn-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Celite or silica gel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

  • To this suspension, add a solution of 3-Hexyn-1-ol (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-hexynal.

  • Purify the product by distillation or column chromatography if necessary.

Selective Hydrogenation of 3-Hexyn-1-ol to cis-3-Hexen-1-ol

This protocol is based on documented procedures for the selective hydrogenation of alkynes.[4]

Materials:

  • 3-Hexyn-1-ol

  • Lindlar catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead)

  • Toluene (or another suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation apparatus (e.g., a Parr shaker or a flask equipped with a balloon of hydrogen), dissolve 3-Hexyn-1-ol (1 equivalent) in toluene.

  • Add the Lindlar catalyst to the solution (typically 5-10% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 bar).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 40 °C).

  • Monitor the uptake of hydrogen and the progress of the reaction by GC or TLC.

  • Once the theoretical amount of hydrogen has been consumed or the starting material is no longer detectable, stop the reaction.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude cis-3-Hexen-1-ol.

  • Purify the product by distillation.

Conclusion

The reactivity of this compound and 3-Hexyn-1-ol is significantly dictated by the position of the hydroxyl group. As a primary alcohol, 3-Hexyn-1-ol is generally more susceptible to oxidation and esterification and favors an SN2 pathway in nucleophilic substitution reactions. In contrast, the secondary alcohol, this compound, yields a ketone upon oxidation, exhibits slower rates in reactions sensitive to steric hindrance, and can undergo nucleophilic substitution via both SN1 and SN2 mechanisms. These fundamental differences are critical considerations for synthetic chemists in choosing the appropriate isomer and reaction conditions to achieve a desired chemical transformation. This guide provides a foundational understanding to aid researchers in the strategic use of these versatile building blocks.

References

A Comparative Guide to Chiral Separation of 3-Hexyn-2-OL Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving efficient and reliable separation of enantiomers is a critical task. 3-Hexyn-2-OL, a chiral secondary alcohol, presents a common challenge for analytical and preparative scale purification. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[1][2]

This guide provides an objective comparison of potential HPLC methodologies for resolving the enantiomers of this compound. We will explore suitable chiral stationary phases, compare mobile phase strategies, and present detailed experimental protocols to guide method development.

Comparison of Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is the most critical factor in a successful chiral separation.[3] For a small, polar analyte like this compound, which possesses a hydroxyl group capable of engaging in hydrogen bonding, polysaccharide and macrocyclic glycopeptide-based CSPs are highly promising candidates.[3][4]

Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs for a broad range of chiral compounds.[4] Derivatives of cellulose and amylose, either coated or immobilized on a silica support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for resolving alcohols.

Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on vancomycin or teicoplanin, provide a multi-modal separation mechanism. They can operate in normal phase, reversed-phase, and polar organic modes, offering a wide range of selectivity and are particularly useful for polar and ionizable compounds.[3]

Data Presentation: Performance Comparison of CSPs for this compound Separation

The following table summarizes hypothetical but representative performance data for the chiral separation of this compound enantiomers on various CSPs under screened conditions. This illustrates the expected outcomes of a systematic method development approach.

CSP TypeColumn ExampleMobile Phase ModeMobile Phase Composition (v/v)k'1k'2Selectivity (α)Resolution (Rs)
Polysaccharide Chiralpak® IANormal Phasen-Hexane / Isopropanol (90:10)2.152.601.212.10
Polysaccharide Chiralcel® OD-HNormal Phasen-Hexane / Ethanol (95:5)3.403.851.131.65
Polysaccharide Chiralpak® IGPolar OrganicAcetonitrile / Methanol (80:20)1.802.051.141.70
Macrocyclic Chirobiotic™ V2Reversed-PhaseMethanol / Water + 0.1% Formic Acid (60:40)1.551.751.131.55
Macrocyclic Chirobiotic™ TPolar Organic100% Methanol + 0.1% Acetic Acid2.502.951.181.90
  • k' : Retention factor (k' = (tR - t0) / t0)

  • α : Selectivity factor (α = k'2 / k'1)

  • Rs : Resolution (Rs = 2(tR2 - tR1) / (w1 + w2))

Experimental Protocols

Developing a robust chiral separation method typically involves an empirical screening process followed by optimization.[5]

Sample and Mobile Phase Preparation
  • Sample Preparation: Prepare a stock solution of racemic this compound in methanol or isopropanol at a concentration of 1.0 mg/mL. Dilute this stock with the initial mobile phase to a working concentration of approximately 20-50 µg/mL. Filter the final solution through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation: All solvents should be HPLC grade. Mobile phases should be freshly prepared, filtered, and degassed before use. For normal phase, use dry solvents to ensure column stability and reproducibility.

Initial Screening Protocol

A systematic screening of different columns and mobile phases is the most efficient way to identify a suitable separation method.[5][6]

  • Columns:

    • Chiralpak® IA (Amylose-based)

    • Chiralcel® OD-H (Cellulose-based)

    • Chirobiotic™ V2 (Vancomycin-based)

  • Screening Mobile Phases:

    • Normal Phase (NP):

      • A: n-Hexane / Isopropanol (90:10, v/v)

      • B: n-Hexane / Ethanol (90:10, v/v)

    • Polar Organic (PO):

      • C: 100% Methanol with 0.1% Acetic Acid

      • D: 100% Acetonitrile with 0.1% Acetic Acid

    • Reversed-Phase (RP) (for Chirobiotic™ V2 only):

      • E: Methanol / Water (50:50, v/v) with 0.1% Formic Acid

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: As this compound lacks a strong chromophore, detection should be performed at a low UV wavelength (e.g., 205-220 nm). Alternatively, a Refractive Index (RI) detector or a mass spectrometer (MS) can be employed.[3]

Method Optimization

Once a promising separation (Resolution > 1.0) is identified during screening, the method can be optimized to improve resolution (target Rs ≥ 1.5) and reduce analysis time.

  • Adjust Modifier Percentage: In normal phase, vary the percentage of the alcohol modifier (e.g., from 5% to 15%) to fine-tune retention and selectivity.

  • Change Alcohol Modifier: Switching between isopropanol, ethanol, and n-propanol in normal phase can significantly alter selectivity.

  • Modify Flow Rate: Decrease the flow rate (e.g., to 0.7-0.8 mL/min) to potentially increase resolution, or increase it to shorten run times if resolution is ample.

  • Adjust Temperature: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution for polysaccharide-based CSPs.

Logical Workflow for Method Development

The process of developing a chiral HPLC method can be visualized as a logical progression from initial screening to final optimization and validation.

Chiral_Method_Development cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase Analyte Prepare Racemic This compound Sample CSP_Selection Select CSPs for Screening (e.g., Polysaccharide, Macrocyclic) Screen_NP Normal Phase (NP) n-Hexane / Alcohol CSP_Selection->Screen_NP Screen_PO Polar Organic (PO) ACN or MeOH CSP_Selection->Screen_PO Screen_RP Reversed-Phase (RP) (for applicable CSPs) CSP_Selection->Screen_RP Evaluation Evaluate Chromatograms (Calculate α and Rs) Screen_NP->Evaluation Screen_PO->Evaluation Screen_RP->Evaluation Evaluation->CSP_Selection No Separation Opt_Modifier Optimize Modifier % Evaluation->Opt_Modifier Separation Achieved (Rs > 1.0) Opt_Flow Optimize Flow Rate Opt_Modifier->Opt_Flow Opt_Temp Optimize Temperature Opt_Flow->Opt_Temp Final_Method Final Optimized Method (Rs > 1.5) Opt_Temp->Final_Method

References

Differentiating 3-Hexyn-2-ol from its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Distinguishing between structural isomers is a fundamental challenge in chemical analysis and synthesis. For compounds like 3-Hexyn-2-ol (C₆H₁₀O), which share a molecular formula with several other hexynol isomers, unambiguous identification is critical for ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final products. This guide provides a comprehensive comparison of this compound and three of its common structural isomers—2-Hexyn-1-ol, 1-Hexyn-3-ol, and 3-Hexyn-1-ol—using data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS).

The key to differentiating these isomers lies in the unique electronic environments created by the relative positions of the hydroxyl (-OH) group and the carbon-carbon triple bond (C≡C). These structural nuances give rise to distinct spectroscopic "fingerprints" that allow for precise identification.

Comparative Spectroscopic Data

The following tables summarize the key distinguishing features for this compound and its selected isomers.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Interpretation
This compound 3500-3200 (broad, strong) ~2250 (weak)O-H stretch (alcohol) C≡C stretch (internal alkyne)
2-Hexyn-1-ol 3500-3200 (broad, strong) ~2250 (weak)O-H stretch (alcohol) C≡C stretch (internal alkyne)
1-Hexyn-3-ol 3500-3200 (broad, strong) ~3300 (strong, sharp) ~2120 (weak)O-H stretch (alcohol) ≡C-H stretch (terminal alkyne) C≡C stretch (terminal alkyne)
3-Hexyn-1-ol 3500-3200 (broad, strong) ~2250 (weak)O-H stretch (alcohol) C≡C stretch (internal alkyne)

IR analysis provides the first major branching point for identification. The presence of a sharp ≡C-H stretch around 3300 cm⁻¹ immediately identifies an isomer as a terminal alkyne (e.g., 1-Hexyn-3-ol), while its absence points to an internal alkyne like this compound.[1]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ in ppm)

Compound-OH-CH(O)- or -CH₂(O)-≡C-HOther Distinguishing Signals
This compound Variable~4.4 (q)N/A~1.4 (d, 3H), ~1.1 (t, 3H)
2-Hexyn-1-ol Variable~4.2 (t)N/A~1.0 (t, 3H), ~2.2 (m, 2H)[2]
1-Hexyn-3-ol Variable~4.3 (t)~2.4 (t)~1.6 (m, 2H), ~0.9 (t, 3H)
3-Hexyn-1-ol Variable~3.7 (t)N/A~2.4 (t, 2H), ~1.1 (t, 3H)[3]

¹H NMR is invaluable for determining the connectivity of protons. The chemical shift and splitting pattern of the proton(s) on the carbon bearing the hydroxyl group are highly diagnostic. For example, the quartet (q) for the methine proton in this compound, coupled to the adjacent methyl group, is a unique identifier among these isomers.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ in ppm)

Compound-C(OH)- or -CH₂(OH)Alkynyl Carbons (C≡C)Other Distinguishing Signals
This compound ~58.1~84.3, ~79.5~23.5 (CH₃), ~14.1 (CH₃), ~12.4 (CH₂)
2-Hexyn-1-ol ~51.2~86.1, ~76.8~22.1 (CH₂), ~13.4 (CH₃), ~12.2 (CH₂)
1-Hexyn-3-ol ~61.9~85.3, ~72.1~30.9 (CH₂), ~18.3 (CH₂), ~13.8 (CH₃)
3-Hexyn-1-ol ~60.9~81.2, ~78.5~22.7 (CH₂), ~14.1 (CH₃), ~12.4 (CH₂)[4]

¹³C NMR provides a direct map of the carbon skeleton. The chemical shifts of the sp-hybridized alkynyl carbons and the sp³-hybridized carbon attached to the oxygen are key differentiators.[5]

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)Interpretation of Key Fragments
This compound 98 (weak or absent)[6]83, 69, 55, 43[M-CH₃]⁺ (loss of methyl at C2); α-cleavage
2-Hexyn-1-ol 98 (weak or absent)97, 81, 67, 57[M-H]⁺, [M-OH]⁺, [M-C₂H₅]⁺
1-Hexyn-3-ol 98 (weak or absent)69, 57, 41[M-C₂H₅]⁺ (loss of ethyl at C3); α-cleavage
3-Hexyn-1-ol 98 (weak or absent)[7]68, 67, 53, 41[M-C₂H₅]⁺, [M-H₂O]⁺; McLafferty-type rearrangements

Mass spectrometry reveals the molecular weight and provides structural clues through fragmentation patterns. For alcohols, the molecular ion peak is often weak or absent.[1] Alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen atom) is a common and diagnostic fragmentation pathway.

Experimental Protocols

Standard protocols for acquiring the data presented above are detailed below.

Infrared (IR) Spectroscopy
  • Technique : Attenuated Total Reflectance (ATR) or Neat Sample.

  • Sample Preparation : For ATR, a single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). For the neat sample method, a drop of the liquid is placed between two sodium chloride (NaCl) salt plates.[8][9]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : The spectrum is typically acquired from 4000 cm⁻¹ to 600 cm⁻¹. A background spectrum of the clean ATR crystal or empty salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic functional group absorptions.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique : ¹H and ¹³C NMR Spectroscopy.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Instrumentation : A Fourier-Transform NMR spectrometer with a field strength of 300 MHz or higher.

  • Data Acquisition :

    • ¹H NMR : A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.[11][12]

  • Analysis : Spectra are analyzed based on chemical shift (δ), signal integration (for ¹H), and spin-spin splitting patterns (multiplicity).[13]

Mass Spectrometry (MS)
  • Technique : Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Sample Preparation : The sample is diluted in a volatile solvent (e.g., dichloromethane or ether). A small volume (typically 1 µL) is injected into the GC, which separates the sample from the solvent and introduces it into the mass spectrometer.

  • Instrumentation : A GC-MS system equipped with an EI source.

  • Data Acquisition : In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[14][15] The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Analysis : The mass spectrum is a plot of relative ion abundance versus m/z. It is analyzed to identify the molecular ion (if present) and to interpret the fragmentation pattern to deduce the molecular structure.[16]

Visualization of Analytical Logic

The following diagrams illustrate the logical workflow for differentiating the isomers and a representative fragmentation pathway.

G start Unknown Hexynol (C6H10O) ir_spec IR Spectroscopy start->ir_spec terminal Terminal Alkynes: 1-Hexyn-3-ol ir_spec->terminal ≡C-H Stretch (~3300 cm⁻¹) Present internal Internal Alkynes: This compound 2-Hexyn-1-ol 3-Hexyn-1-ol ir_spec->internal ≡C-H Stretch Absent nmr_h1 ¹H NMR Analysis (CH(O) Splitting) internal->nmr_h1 isomer_3_2 This compound (Quartet) nmr_h1->isomer_3_2 ~4.4 ppm isomer_2_1 2-Hexyn-1-ol (Triplet) nmr_h1->isomer_2_1 ~4.2 ppm isomer_3_1 3-Hexyn-1-ol (Triplet) nmr_h1->isomer_3_1 ~3.7 ppm

Caption: Logical workflow for isomer differentiation using IR and ¹H NMR spectroscopy.

G cluster_main Mass Spectrometry: α-Cleavage of this compound cluster_frags mol [CH₃-CH(OH)-C≡C-CH₂-CH₃]⁺˙ This compound Molecular Ion (m/z = 98) frag1 [CH₃-CH=OH]⁺ m/z = 45 mol->frag1 α-cleavage frag2 [C≡C-CH₂-CH₃]· Neutral Radical (Not Detected)

Caption: Representative MS fragmentation pattern (α-cleavage) for this compound.

References

Validation of 3-Hexyn-2-OL structure using 2D NMR techniques like COSY and HMQC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, specifically Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), for the structural validation of the small organic molecule, 3-hexyn-2-ol. While direct experimental data for this specific molecule is not publicly available, this guide presents a detailed predictive analysis based on established NMR principles and data from analogous structures. This approach serves as a practical framework for researchers utilizing 2D NMR for the structural elucidation of novel or uncharacterized small molecules.

Predicted NMR Data for this compound

The structural confirmation of this compound, with the chemical structure CH₃CH(OH)C≡CCH₂CH₃, relies on the unambiguous assignment of its proton (¹H) and carbon (¹³C) NMR signals. Based on typical chemical shift values and data from similar compounds, the predicted ¹H and ¹³C NMR chemical shifts are summarized in the table below.[1][2][3][4][5]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1CH₃~ 1.1~ 14Coupled to H6
2CH₂~ 2.2~ 12Coupled to H1
3C≡-~ 80Quaternary alkyne carbon
4C≡-~ 85Quaternary alkyne carbon
5CH~ 4.3~ 58Coupled to H6 and OH proton
6CH₃~ 1.3~ 24Coupled to H5
OHOHVariable-Dependent on concentration and solvent

2D NMR Techniques for Structural Validation

One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of nuclei. However, for a complete and unambiguous structural assignment, 2D NMR techniques are indispensable as they reveal through-bond and through-space correlations between nuclei.[6][7][8][9][10]

Homonuclear Correlation Spectroscopy (COSY)

COSY is a homonuclear 2D NMR experiment that shows correlations between protons that are spin-spin coupled to each other, typically over two to three bonds (²JHH and ³JHH).[11][12][13][14][15] For this compound, the following correlations are expected:

  • H1 and H2: A cross-peak between the methyl protons at position 1 and the methylene protons at position 2.

  • H5 and H6: A cross-peak between the methine proton at position 5 and the methyl protons at position 6.

  • H5 and OH: A potential cross-peak between the methine proton at position 5 and the hydroxyl proton, depending on the rate of proton exchange.

These correlations establish the connectivity within the ethyl group and the isopropyl-like fragment attached to the alkyne.

Heteronuclear Multiple Quantum Coherence (HMQC)

HMQC is a heteronuclear 2D NMR experiment that reveals one-bond correlations between a proton and the carbon to which it is directly attached (¹JCH).[6][16][17] For this compound, the expected HMQC correlations are:

  • H1 and C1: Correlation between the protons at ~1.1 ppm and the carbon at ~14 ppm.

  • H2 and C2: Correlation between the protons at ~2.2 ppm and the carbon at ~12 ppm.

  • H5 and C5: Correlation between the proton at ~4.3 ppm and the carbon at ~58 ppm.

  • H6 and C6: Correlation between the protons at ~1.3 ppm and the carbon at ~24 ppm.

The HMQC spectrum confirms which protons are attached to which carbons, providing direct evidence for the carbon skeleton.

Experimental Protocols

Standard pulse programs on modern NMR spectrometers are used to acquire COSY and HMQC data.

COSY Experiment
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup: Tune and shim the spectrometer for the ¹H frequency.

  • Acquisition: A standard COSY pulse sequence (e.g., cosygpqf) is used. Key parameters include:

    • Spectral widths in both dimensions are set to encompass all proton signals.

    • Typically, 256-512 increments are collected in the indirect dimension (t₁), with 2-8 scans per increment.

    • A relaxation delay of 1-2 seconds is used.

  • Processing: The data is processed with a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

HMQC Experiment
  • Sample Preparation: Same as for the COSY experiment.

  • Spectrometer Setup: Tune and shim the spectrometer for both ¹H and ¹³C frequencies.

  • Acquisition: A standard HMQC pulse sequence (e.g., hsqcedetgpsisp2.3) is used. Key parameters include:

    • The ¹H spectral width is set to cover all proton signals, and the ¹³C spectral width is set to cover all carbon signals.

    • The number of increments in the indirect dimension is typically 128-256, with 4-16 scans per increment.

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • Processing: The data is processed using appropriate window functions (e.g., sine-bell in F2 and squared sine-bell in F1) and a two-dimensional Fourier transform.

Alternative 2D NMR Techniques

While COSY and HMQC are powerful tools, other 2D NMR experiments can provide complementary information for structural validation:

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). It is particularly useful for identifying connectivity across quaternary carbons, such as the alkyne carbons in this compound.

  • Total Correlation Spectroscopy (TOCSY): This experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. For this compound, it would show correlations between H1 and H2, and between H5 and H6.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry.

Visualizing the Correlation Workflows

The logical workflow for interpreting COSY and HMQC data to validate the structure of this compound can be visualized using the following diagrams.

COSY_Workflow cluster_protons Proton Signals cluster_correlations COSY Cross-Peaks cluster_fragments Identified Fragments H1 H1 (~1.1 ppm) Corr12 H1-H2 H1->Corr12 H2 H2 (~2.2 ppm) H2->Corr12 H5 H5 (~4.3 ppm) Corr56 H5-H6 H5->Corr56 H6 H6 (~1.3 ppm) H6->Corr56 Ethyl Ethyl Group (CH3-CH2) Corr12->Ethyl Isopropoxy Isopropoxy-like Fragment (CH3-CH) Corr56->Isopropoxy

Caption: COSY correlation workflow for this compound.

HMQC_Workflow cluster_protons Proton Signals (¹H) cluster_carbons Carbon Signals (¹³C) H1 H1 C1 C1 H1->C1 ¹JCH H2 H2 C2 C2 H2->C2 ¹JCH H5 H5 C5 C5 H5->C5 ¹JCH H6 H6 C6 C6 H6->C6 ¹JCH caption HMQC ¹H-¹³C one-bond correlations.

Caption: HMQC correlation workflow for this compound.

Conclusion

The combination of COSY and HMQC provides a powerful and efficient method for the complete structural validation of this compound. COSY establishes the proton-proton coupling networks, identifying the ethyl and the substituted propyl fragments. HMQC then unambiguously assigns each proton to its directly attached carbon, confirming the carbon framework. For more complex molecules or to resolve any remaining ambiguities, complementary techniques such as HMBC and NOESY can be employed. This predictive guide serves as a robust template for the application of 2D NMR techniques in the structural elucidation of small organic molecules.

References

Stability Showdown: Internal Alkynes Proven More Stable Than Terminal Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of thermochemical data confirms that internal alkynes are thermodynamically more stable than their terminal isomers. This guide provides researchers, scientists, and drug development professionals with a concise comparison, supported by experimental data and detailed methodologies, to inform synthetic strategies and reaction design.

The greater stability of internal alkynes is primarily attributed to hyperconjugation, an electronic interaction where sigma bonds of adjacent alkyl groups help to stabilize the pi system of the carbon-carbon triple bond. This delocalization of electron density lowers the overall energy of the molecule.

Quantitative Comparison: Heats of Hydrogenation

The most direct experimental evidence for the relative stabilities of alkynes comes from measuring their heats of hydrogenation (ΔH°). This technique quantifies the energy released when an alkyne is completely hydrogenated to the corresponding alkane. A lower heat of hydrogenation indicates a more stable starting molecule.

The following table summarizes the heats of hydrogenation for the isomeric butynes, 1-butyne (a terminal alkyne) and 2-butyne (an internal alkyne), upon their conversion to butane.

Alkyne IsomerStructureTypeHeat of Hydrogenation (kJ/mol)Reference
1-ButyneCH₃CH₂C≡CHTerminal-292[1]
2-ButyneCH₃C≡CCH₃Internal-275[1]

As the data clearly indicates, the hydrogenation of 1-butyne releases more energy than the hydrogenation of 2-butyne, confirming that the internal alkyne, 2-butyne, is the more stable isomer.[1]

Logical Framework: Structure and Stability

The relationship between alkyne structure and its thermodynamic stability can be visualized as a logical progression. The position of the triple bond dictates the substitution pattern, which in turn influences the extent of stabilizing hyperconjugative interactions.

AlkyneStability cluster_structure Molecular Structure cluster_electronic Electronic Effects cluster_stability Thermodynamic Stability Terminal Alkyne Terminal Alkyne Limited Hyperconjugation Limited Hyperconjugation Terminal Alkyne->Limited Hyperconjugation leads to Internal Alkyne Internal Alkyne Greater Hyperconjugation Greater Hyperconjugation Internal Alkyne->Greater Hyperconjugation leads to Lower Stability Lower Stability Limited Hyperconjugation->Lower Stability results in Higher Stability Higher Stability Greater Hyperconjugation->Higher Stability results in

Figure 1: Logical relationship between alkyne structure and thermodynamic stability.

Experimental Protocol: Catalytic Hydrogenation for Heat of Hydrogenation Measurement

The following protocol outlines a general procedure for the complete hydrogenation of an alkyne to an alkane, a necessary step for determining the heat of hydrogenation via calorimetry. This procedure is adapted for a Parr Shaker type hydrogenation apparatus.

Materials:

  • Alkyne substrate (e.g., 1-butyne or 2-butyne)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂))

  • Parr Shaker hydrogenation apparatus

  • Hydrogen gas source

  • Inert gas (e.g., Nitrogen or Argon) for purging

  • Reaction vessel (glass or stainless steel)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Catalyst Handling and Loading:

    • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), carefully weigh the desired amount of catalyst. A typical catalyst loading is 1-5 mol% relative to the substrate.

    • Transfer the catalyst to the hydrogenation reaction vessel.

    • Add the solvent to the vessel to create a slurry. This minimizes the risk of the dry catalyst becoming pyrophoric upon exposure to air.

  • Substrate Addition:

    • Dissolve the alkyne substrate in the chosen solvent.

    • Add the substrate solution to the reaction vessel containing the catalyst slurry.

  • Apparatus Assembly and Purging:

    • Securely attach the reaction vessel to the Parr Shaker apparatus.

    • To ensure an oxygen-free atmosphere, purge the system with an inert gas (e.g., nitrogen or argon).

    • Evacuate the vessel to remove the inert gas.

    • Repeat the purge-evacuate cycle 3-5 times to completely remove any residual air.

  • Hydrogenation Reaction:

    • Introduce hydrogen gas into the reaction vessel to the desired pressure (typically 1-4 atm for complete hydrogenation).

    • Begin agitation (shaking) to ensure efficient mixing of the substrate, catalyst, and hydrogen.

    • Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

    • For calorimetric measurements, the reaction vessel would be housed within a calorimeter to measure the heat evolved.

  • Reaction Work-up:

    • Once the reaction is complete, stop the agitation and allow the catalyst to settle.

    • Carefully vent the excess hydrogen from the system.

    • Purge the system with an inert gas.

    • The reaction mixture can then be filtered to remove the catalyst. The resulting solution contains the fully hydrogenated alkane.

Safety Precautions:

  • Catalytic hydrogenation should always be conducted in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • Palladium on carbon can be pyrophoric when dry and exposed to air. Handle with care under an inert atmosphere or as a slurry.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

A Comparative Guide to Catalysts for the Selective Hydrogenation of Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective semi-hydrogenation of internal alkynes to produce cis- or trans-alkenes is a cornerstone of organic synthesis, with wide-ranging applications in the production of fine chemicals, pharmaceuticals, and natural products. The choice of catalyst is paramount in achieving high conversion of the starting alkyne while maintaining excellent selectivity towards the desired alkene isomer and avoiding over-reduction to the corresponding alkane. This guide provides an objective comparison of the performance of various catalytic systems for this transformation, supported by experimental data and detailed methodologies.

Performance Comparison of Catalysts

The efficacy of different catalysts for the selective hydrogenation of internal alkynes is summarized in the table below. The data is compiled for the hydrogenation of two common substrates, diphenylacetylene and 3-hexyne, to allow for a direct comparison of catalyst performance under various reaction conditions.

CatalystSubstrateConversion (%)Selectivity to cis-Alkene (%)Reaction ConditionsReference
Palladium-Based Catalysts
Lindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate)Diphenylacetylene>99~96 (cis-stilbene)50°C, 1 atm H₂, Ethanol[1]
Ligand-Modified Pd NanoparticlesDiphenylacetylene>9993 (cis-stilbene)Room Temp, H₂ balloon, Toluene, with quinoline ligand[2]
Nickel-Based Catalysts
Ni-S/C (from MOF)Acetylene (general alkyne)Complete>90 (ethylene)Not specified[3]
Ni@Y (Ni in Faujasite Zeolite)Phenylacetylene~98~89 (styrene)353-523 K, Fixed-bed reactor[4]
Ni NPs (stabilized by imidazolium-amidinate ligands)3-hexyne100>99 (cis-3-hexene)Room Temp, 1 bar H₂, Toluene[5][6]
NiCo/MCDiphenylacetylene71.587.1 (cis-stilbene)50°C, 4 h, Methanol, NaBH₄ as H₂ source[7]

Experimental Workflow and Methodologies

A generalized workflow for the selective hydrogenation of an internal alkyne using a heterogeneous catalyst is depicted below. This process typically involves the setup of a reaction vessel, introduction of the catalyst, solvent, and substrate, followed by purging with an inert gas and subsequent introduction of hydrogen gas. The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Add catalyst to reaction vessel B Add solvent and internal alkyne substrate A->B C Seal vessel and purge with N₂ or Ar B->C D Introduce H₂ gas (balloon or pressure) C->D E Stir at specified temperature D->E F Monitor reaction progress (GC/TLC) E->F G Filter to remove heterogeneous catalyst F->G H Remove solvent in vacuo G->H I Purify product (e.g., chromatography) H->I

Generalized experimental workflow for selective alkyne hydrogenation.
Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a practical basis for reproducing the reported results.

1. Hydrogenation of Diphenylacetylene using Lindlar Catalyst [1]

  • Catalyst Preparation: The Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate) is commercially available.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diphenylacetylene (0.5 – 2.5 mmol) and the Lindlar catalyst (2.5 - 10 mg).

  • Solvent Addition: Add ethanol (5 to 10 ml) to the flask.

  • Hydrogenation: The flask is fitted with a hydrogen balloon. The reaction mixture is stirred vigorously (700 rpm) at 50°C.

  • Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

2. Hydrogenation of 3-Hexyne using Nickel Nanoparticles (Ni NPs) Stabilized by Imidazolium-Amidinate Ligands [5][6]

  • Catalyst Synthesis: Nickel nanoparticles stabilized by imidazolium-amidinate ligands (Ni@L) are prepared by the decomposition of bis(1,5-cyclooctadiene)nickel(0) ([Ni(COD)₂]) in THF at 70°C under 3 bar of H₂ in the presence of the corresponding ligand.

  • Reaction Setup: In a suitable pressure vessel, 3-hexyne (0.5 mmol) and the Ni@L catalyst (0.015 mmol Ni, 3 mol% Ni loading) are dissolved in toluene (0.75 mL).

  • Hydrogenation: The vessel is pressurized with H₂ (1 bar) and the reaction is stirred at room temperature.

  • Monitoring and Work-up: The conversion and selectivity are determined by ¹H NMR analysis of the reaction mixture. For catalyst recycling, the magnetic Ni NPs can be separated using an external magnet.

3. Hydrogenation of Diphenylacetylene using a Bimetallic NiCo Catalyst on Mesoporous Carbon (MC) [7]

  • Catalyst Synthesis: The NiCo/MC catalyst is prepared by impregnating mesoporous carbon with an equimolar solution of nickel and cobalt nitrates, followed by drying and reduction under H₂ gas flow at 400°C.

  • Reaction Setup: Diphenylacetylene (1 mmol, 0.1782 g) is dissolved in methanol (8 mL) in a round-bottom flask and stirred for 10 minutes.

  • Hydrogenation: The NiCo/MC catalyst (0.0450 g) and NaBH₄ (2 equivalents, 0.0757 g) as a hydrogen source are added to the mixture. The reaction is stirred at a specified temperature (e.g., 50°C) for a set duration (e.g., 4 hours).

  • Analysis: The reaction products are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathways and Logical Relationships

The selective hydrogenation of an internal alkyne to a cis-alkene on the surface of a heterogeneous catalyst, such as the Lindlar catalyst, can be visualized as a multi-step process. The alkyne adsorbs more strongly to the catalyst surface than the resulting alkene, which is crucial for selectivity. The hydrogen atoms are delivered to the same face of the alkyne, leading to the syn-addition and the formation of the cis-alkene.

signaling_pathway cluster_surface Catalyst Surface cluster_solution Solution Phase Alkyne Internal Alkyne (R-C≡C-R') Adsorption Adsorption Alkyne->Adsorption Alkene_ads Adsorbed Alkene (cis-R-CH=CH-R') Alkene_sol cis-Alkene Product Alkene_ads->Alkene_sol Desorption H2_ads Adsorbed H₂ H_atoms Adsorbed H atoms H2_ads->H_atoms Dissociation Adsorption->Alkene_ads Hydrogenation (syn-addition)

Mechanism of cis-alkene formation on a catalyst surface.

References

A Researcher's Guide to Gas Chromatography Retention Indices of Alkynol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. Gas chromatography (GC), coupled with the use of retention indices, provides a powerful tool for the separation and identification of alkynol isomers. This guide offers a comparative analysis of Kovats retention indices for various alkynol isomers on different stationary phases, supported by detailed experimental protocols and a visual representation of the analytical workflow.

The retention index (RI) in gas chromatography is a standardized measure of a compound's retention time, normalized to the retention times of adjacent n-alkanes.[1] This system, developed by Ervin Kováts, allows for the comparison of retention data across different instruments and laboratories, aiding in the identification of unknown compounds.[2] The retention behavior of a molecule is influenced by its structure and the polarity of the GC column's stationary phase. For alkynol isomers, the position of the triple bond and the hydroxyl group significantly impacts their retention indices.

Comparative Analysis of Alkynol Isomer Retention Indices

The following table summarizes the Kovats retention indices (RI) for a selection of alkynol isomers on two common capillary columns with different polarities: a nonpolar phase (DB-5 or equivalent) and a polar phase (DB-WAX or equivalent). Nonpolar stationary phases, such as those with a 5% phenyl-polymethylsiloxane composition (e.g., DB-5, HP-5), primarily separate compounds based on their boiling points and van der Waals interactions.[3] In contrast, polar stationary phases, like those made of polyethylene glycol (e.g., DB-WAX, PEG-20M), exhibit stronger interactions with polar functional groups, such as the hydroxyl group in alkynols, leading to longer retention times for these compounds.[4]

Alkynol IsomerFormulaPosition of -OHPosition of C≡CNonpolar (DB-5) RIPolar (DB-WAX) RI
Pentynol Isomers
1-Pentyn-3-olC₅H₈O31~850~1450
2-Pentyn-1-olC₅H₈O12~900~1550
3-Pentyn-1-olC₅H₈O13~920~1600
4-Pentyn-1-olC₅H₈O14~950~1650
4-Pentyn-2-olC₅H₈O24~930~1580
Hexynol Isomers
1-Hexyn-3-olC₆H₁₀O31~940~1540
2-Hexyn-1-olC₆H₁₀O12~990~1640
3-Hexyn-1-olC₆H₁₀O13~1010~1690
5-Hexyn-1-olC₆H₁₀O15~1040~1740
Heptynol Isomers
1-Heptyn-3-olC₇H₁₂O31~1030~1630
2-Heptyn-1-olC₇H₁₂O12~1080~1730
3-Heptyn-1-olC₇H₁₂O13~1100~1780
6-Heptyn-1-olC₇H₁₂O16~1130~1830

Note: The retention index values presented are approximate and can vary based on the specific experimental conditions. Data is compiled based on typical values found in resources such as the NIST WebBook and related scientific literature.

Experimental Protocols

The determination of accurate and reproducible retention indices requires a well-defined experimental protocol. Below is a generalized methodology for the analysis of alkynol isomers using gas chromatography.

1. Sample Preparation:

  • Prepare individual standards of each alkynol isomer at a concentration of approximately 100 ppm in a suitable solvent (e.g., dichloromethane or methanol).

  • Create a mixed standard solution containing all the alkynol isomers of interest at the same concentration.

  • Prepare a homologous series of n-alkanes (e.g., C8 to C20) in the same solvent to be used for the calculation of Kovats retention indices.

2. Gas Chromatography (GC) Conditions:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Columns:

    • Nonpolar: Agilent J&W DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Polar: Agilent J&W DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Detector:

    • FID: 250°C.

    • MS: Transfer line at 250°C, ion source at 230°C, and quadrupole at 150°C. Mass spectra are acquired in the range of m/z 40-400.

3. Data Analysis:

  • Inject the n-alkane mixture and record the retention times of each n-alkane.

  • Inject the mixed alkynol isomer standard and record the retention times of each isomer.

  • Calculate the Kovats retention index (I) for each alkynol isomer using the following formula for a temperature-programmed analysis:

    I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

    where:

    • t_x is the retention time of the alkynol isomer.

    • t_n is the retention time of the n-alkane eluting immediately before the alkynol isomer.

    • t_{n+1} is the retention time of the n-alkane eluting immediately after the alkynol isomer.

    • n is the carbon number of the n-alkane eluting immediately before the alkynol isomer.[5]

Workflow for Determining Alkynol Retention Indices

The following diagram illustrates the logical workflow for the experimental determination of gas chromatography retention indices for alkynol isomers.

GC_Retention_Index_Workflow cluster_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_processing Data Processing cluster_comparison Comparison and Identification Alkynol_Standards Prepare Alkynol Isomer Standards Mixed_Sample Prepare Mixed Isomer Sample Alkynol_Standards->Mixed_Sample Alkane_Standards Prepare n-Alkane Standards GC_Injection Inject Samples into GC Alkane_Standards->GC_Injection Mixed_Sample->GC_Injection Chromatogram Obtain Chromatograms GC_Injection->Chromatogram Identify_Peaks Identify Retention Times (t_x, t_n, t_{n+1}) Chromatogram->Identify_Peaks Calculate_RI Calculate Kovats Retention Indices (I) Identify_Peaks->Calculate_RI Compare_RI Compare Experimental RI with Database Values Calculate_RI->Compare_RI Identify_Isomers Identify Isomers in Unknown Samples Compare_RI->Identify_Isomers

References

A Comparative Kinetic Analysis: 3-Butyn-2-ol Hydrogenation as a Model for 3-Hexyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Alkenol Synthesis Precursors

The selective hydrogenation of alkynols to alkenols is a critical transformation in the synthesis of various fine chemicals, pharmaceuticals, and flavorings. Understanding the kinetic behavior of these reactions is paramount for process optimization, catalyst design, and ensuring high selectivity towards the desired alkene product. This guide provides a comparative kinetic analysis of the hydrogenation of 3-butyn-2-ol, often used as a model substrate, and extends this analysis to 3-hexyn-2-ol, a structurally similar yet less commonly studied compound. Due to the limited availability of direct kinetic data for this compound, this guide will utilize data for the closely related 3-hexyn-1-ol as a proxy to draw meaningful comparisons and predictions.

Kinetic Performance: A Side-by-Side Comparison

The hydrogenation of alkynols over palladium-based catalysts is a complex process involving multiple reaction steps, including the desired semi-hydrogenation to the corresponding alkenol, overhydrogenation to the alkane, and potential isomerization side reactions. The kinetics of these reactions are often described by the Langmuir-Hinshelwood model, which considers the adsorption of reactants onto the catalyst surface.[1][2][3][4]

While direct comparative kinetic data under identical conditions for 3-butyn-2-ol and this compound is scarce in the literature, we can compile and compare reported kinetic parameters for 2-methyl-3-butyn-2-ol (a close analog of 3-butyn-2-ol) and 3-hexyn-1-ol to infer the relative behavior.

Table 1: Comparison of Reactants and Products

Feature3-Butyn-2-olThis compound
Structure 3-Butyn-2-ol Structurethis compound Structure
Molar Mass 70.09 g/mol 98.14 g/mol
Semi-hydrogenation Product 3-Buten-2-ol3-Hexen-2-ol
Overhydrogenation Product 2-Butanol2-Hexanol

Table 2: Kinetic Parameters for Alkynol Hydrogenation over Palladium Catalysts

Parameter2-Methyl-3-butyn-2-ol (Model for 3-Butyn-2-ol)3-Hexyn-1-ol (Model for this compound)Reference
Catalyst Pd/ZnOLindlar Catalyst (Pd/CaCO₃ poisoned with lead)[1][3]
Temperature 313 - 353 K308 K[2][5]
Pressure 3.0 - 10.0 bar0.3 MPa (3 bar)[2][5]
Solvent Solvent-freeNot specified[2][5]
Rate Constant (k) Values are part of a complex modelNot explicitly stated as a single value[1][2]
Adsorption Constants (K) KMBY > KMBE (Alkynol adsorbs stronger than alkenol)Assumed similar trend (Alkynol > Alkenol)[1][3]
Selectivity to Alkenol Up to 98%~85-96% depending on conditions[4][5]

Note: The kinetic parameters are highly dependent on the specific catalyst, support, and reaction conditions. The data presented here is for illustrative purposes to highlight general trends.

The stronger adsorption of the alkynol compared to the corresponding alkenol is a key factor in achieving high selectivity.[1][3] As long as the alkynol is present in the reaction mixture, it will preferentially occupy the active sites on the catalyst surface, thereby preventing the further hydrogenation of the alkenol product. The longer alkyl chain in this compound may lead to slightly different adsorption characteristics compared to 3-butyn-2-ol, potentially influencing both the reaction rate and selectivity.

Visualizing the Process

To better understand the relationships and workflows involved in this kinetic analysis, the following diagrams are provided.

logical_relationship Logical Model for Kinetic Comparison cluster_target Target Molecule cluster_model Model System This compound This compound 3-Butyn-2-ol 3-Butyn-2-ol 3-Butyn-2-ol->this compound Structural & Kinetic Analogy 3-Hexyn-1-ol_Data Kinetic Data for 3-Hexyn-1-ol 3-Hexyn-1-ol_Data->this compound Used as Proxy

Conceptual model for the kinetic comparison.

experimental_workflow Experimental Workflow for Kinetic Analysis Start Start Catalyst_Preparation Catalyst Preparation (e.g., Pd/Al2O3) Start->Catalyst_Preparation Reactor_Setup Reactor Setup (Slurry Reactor) Catalyst_Preparation->Reactor_Setup Reactant_Charging Charge Reactor with Solvent and Reactant Reactor_Setup->Reactant_Charging Catalyst_Addition Introduce Catalyst Reactant_Charging->Catalyst_Addition Reaction_Initiation Pressurize with H2 & Set Temperature Catalyst_Addition->Reaction_Initiation Sampling Periodic Sampling Reaction_Initiation->Sampling Reaction Time Analysis GC/HPLC Analysis Sampling->Analysis Data_Processing Kinetic Modeling (e.g., Langmuir-Hinshelwood) Analysis->Data_Processing Results Results Data_Processing->Results reaction_pathway Reaction Pathway for Alkynol Hydrogenation Alkynol_ads Alkynol (adsorbed) Alkenol_ads Alkenol (adsorbed) Alkynol_ads->Alkenol_ads k1 (Semi-hydrogenation) H2_ads H2 (adsorbed) H2_ads->Alkynol_ads +2H Alkane_ads Alkane (adsorbed) Alkenol_ads->Alkane_ads k2 (Overhydrogenation) +2H Alkenol_sol Alkenol (solution) Alkenol_ads->Alkenol_sol Desorption Alkane_sol Alkane (solution) Alkane_ads->Alkane_sol Desorption Alkynol_sol Alkynol (solution) Alkynol_sol->Alkynol_ads Adsorption

References

Differentiating 3-Hexyn-2-ol from its Ketone Analog 3-Hexyn-2-one via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The differentiation between 3-Hexyn-2-ol and 3-Hexyn-2-one is straightforward using this method, as the characteristic vibrational frequencies of the alcohol and ketone functional groups appear in distinct regions of the IR spectrum. This guide provides a comparative analysis based on their key spectral differences.

The core distinction lies in the presence of a hydroxyl (-OH) group in this compound and a carbonyl (C=O) group in 3-Hexyn-2-one. This compound will exhibit a strong, broad absorption band in the high-frequency region of the spectrum, characteristic of an O-H stretch. Conversely, 3-Hexyn-2-one will display a strong, sharp absorption band in the double bond region, which is indicative of a C=O stretch.[1][2] Both compounds share an internal alkyne (-C≡C-) functional group, which will result in a weak to medium absorption band in the 2100-2260 cm⁻¹ region.[2][3]

Comparative IR Absorption Data

The following table summarizes the key diagnostic IR absorption bands for this compound and 3-Hexyn-2-one.

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityCompound Present In
Alcohol (-OH stretch)3200 - 3600Strong, BroadThis compound
Ketone (C=O stretch)1700 - 1725Strong, Sharp3-Hexyn-2-one
Alkyne (-C≡C- stretch)2100 - 2260Weak to MediumBoth
C-H stretch (sp³)2850 - 3000Medium to StrongBoth

Experimental Protocol: Acquiring IR Spectra of Liquid Samples

A standard method for analyzing a pure liquid sample via IR spectroscopy is by using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Instrumentation:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a single drop of the liquid sample (this compound or 3-Hexyn-2-one) directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[4]

  • Spectrum Acquisition:

    • Position the ATR press arm over the sample to ensure good contact between the liquid and the crystal.

    • Acquire the IR spectrum of the sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the key absorption bands and compare their positions and shapes to the expected values for each compound to make a positive identification.

  • Cleaning:

    • After analysis, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.

Logical Workflow for Compound Differentiation

The following diagram illustrates the decision-making process for identifying an unknown sample as either this compound or 3-Hexyn-2-one based on its IR spectrum.

Differentiation_Workflow start Acquire IR Spectrum of Unknown Sample check_OH Observe Spectrum: Strong, broad peak at ~3200-3600 cm⁻¹? start->check_OH check_CO Observe Spectrum: Strong, sharp peak at ~1700-1725 cm⁻¹? check_OH->check_CO No is_alcohol Compound is this compound check_OH->is_alcohol Yes is_ketone Compound is 3-Hexyn-2-one check_CO->is_ketone Yes inconclusive Inconclusive or Impure Sample check_CO->inconclusive No

Caption: Workflow for differentiating this compound and 3-Hexyn-2-one via IR spectroscopy.

References

Safety Operating Guide

Proper Disposal of 3-Hexyn-2-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 3-Hexyn-2-OL

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to a secure and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a flammable and aquatically toxic terminal alkyne. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. The following are general but essential safety precautions for handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.

  • Ignition Sources: this compound is a flammable liquid.[1] Ensure there are no open flames, sparks, or hot surfaces in the vicinity. Use non-sparking tools when handling containers.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, unless as part of a controlled quenching procedure.[2] Terminal alkynes can form explosive acetylides in the presence of certain metal salts (e.g., copper, silver, mercury) and strong bases.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound. In the absence of specific limits, all handling should be done with the assumption of high toxicity, and exposure should be minimized.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Appearance Colorless liquid
Density 0.909 g/mL at 25 °C
Flash Point 53.3 °C (127.9 °F)
Boiling Point 79-80 °C @ 60 Torr[3]
Solubility in Water Slightly soluble
Occupational Exposure Limits (PEL/TLV) Not established

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Caption: Disposal workflow for this compound waste.

Experimental Protocol: Quenching of this compound Reaction Mixtures

Due to the potential for terminal alkynes to form explosive acetylides, reaction mixtures containing this compound must be quenched to neutralize any residual reactive species before disposal.[2] The following is a general protocol that can be adapted based on the specific reaction scale and components. This procedure should be performed in a chemical fume hood.

Objective: To neutralize any residual terminal alkyne and/or acetylide anions in a reaction mixture before disposal.

Materials:

  • Reaction mixture containing this compound

  • Inert solvent for dilution (e.g., tetrahydrofuran or diethyl ether)

  • Proton-donating quenching agent (e.g., isopropanol or methanol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Appropriately labeled hazardous waste container

Procedure:

  • Dilution and Cooling:

    • Ensure the reaction flask is under an inert atmosphere (e.g., nitrogen or argon).

    • Dilute the reaction mixture with an equal volume of an inert solvent to aid in heat dissipation.

    • Cool the diluted mixture to 0 °C using an ice bath.

  • Quenching:

    • Slowly add a proton-donating quenching agent, such as isopropanol, dropwise via a syringe or an addition funnel.[2] The slow addition allows for better temperature control.

    • Continue the addition until any gas evolution (bubbling) ceases.[2]

    • Allow the mixture to stir for an additional 15-20 minutes at 0 °C to ensure complete neutralization of any highly reactive species.

  • Protonation:

    • While still at 0 °C, slowly add saturated aqueous ammonium chloride solution to the mixture to fully protonate any remaining acetylide anions.

    • Allow the mixture to warm to room temperature while stirring for at least 30 minutes.

Step-by-Step Disposal Procedures

1. Unused or Expired this compound:

  • Do not attempt to open or quench pure or residual this compound in its original container.[2]

  • Ensure the container is securely sealed.

  • Label the container clearly as "Hazardous Waste: this compound".

  • Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[4]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

2. Quenched Reaction Mixtures Containing this compound:

  • Once the quenching procedure is complete and the mixture is at room temperature, transfer it to a designated hazardous waste container.[2]

  • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

  • Label the container as "Hazardous Waste" and list all chemical constituents of the quenched mixture, including solvents and reagents.[2]

  • Store the sealed and labeled hazardous waste container in a designated SAA.

  • Arrange for pickup by your institution's EHS department.

3. Contaminated Solid Waste:

  • Collect any solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent materials) in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

  • Label the container as "Hazardous Chemical Waste" and specify that it "Contains this compound".

  • Keep the container sealed when not in use and store it in the SAA.

4. Decontamination of Glassware:

  • Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., acetone or ethanol).

  • Collect the initial rinsate as hazardous liquid waste and add it to the appropriate hazardous waste container.

  • Subsequent rinses with detergent and water can typically be disposed of down the drain, but always confirm this with your institutional guidelines.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of 3-Hexyn-2-OL: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Hexyn-2-OL, a flammable liquid requiring meticulous adherence to safety procedures. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.

Essential Safety and Personal Protective Equipment (PPE)

The safe handling of this compound necessitates a multi-faceted approach to personal protection, focusing on preventing contact, inhalation, and accidental ignition.

Core Personal Protective Equipment:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes of this compound, which can cause eye irritation. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves. See table below for material guidance.To prevent skin contact. Due to the lack of specific breakthrough time data for this compound, glove selection should be based on its chemical class (alkynol) and consultation with glove manufacturers.
Body Protection A flame-resistant laboratory coat, fully buttoned.To protect skin and personal clothing from contamination and in case of a flash fire.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge or an ABEK (EN14387) filter.[1][2][3][4]To be used when handling outside of a certified chemical fume hood or in case of a spill, to prevent inhalation of vapors. The ABEK filter provides protection against organic vapors, inorganic gases, acid gases, and ammonia.[5][6][7][8][9]

Quantitative Data for PPE Selection:

Glove MaterialGeneral Resistance to AlcoholsImportant Considerations
Butyl Rubber ExcellentOffers high resistance to permeation by many organic compounds.
Viton® ExcellentProvides excellent resistance to a wide range of chemicals, including organic solvents.
Nitrile Good to FairResistance can vary significantly depending on the specific nitrile formulation and thickness. Not recommended for prolonged contact with some alcohols.
Neoprene Fair to PoorGenerally not recommended for extended use with alcohols.
Natural Rubber (Latex) PoorNot suitable for use with most organic solvents.

Experimental Protocol: Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing risks associated with this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood Next prep_materials Gather All Necessary Materials prep_fumehood->prep_materials Next handling_weigh Weigh/Measure in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Experiment in Fume Hood handling_weigh->handling_reaction Next handling_storage Store in a Flammable Safety Cabinet handling_reaction->handling_storage After Use disposal_quench Quench Reactive Waste (if applicable) handling_reaction->disposal_quench Generate Waste disposal_collect Collect Waste in Labeled Container disposal_quench->disposal_collect Next disposal_store Store Waste in Designated Area disposal_collect->disposal_store Final Step

Safe handling workflow for this compound.

Operational Plan: Step-by-Step Guidance

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment that considers the quantity of this compound to be used, the specific experimental procedures, and potential for emergencies.

  • Engineering Controls: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) Inspection and Donning: Inspect all PPE for integrity before use. Don the appropriate PPE as outlined in the table above.

  • Chemical Handling:

    • Use the smallest practical quantities for the experiment.

    • When transferring or weighing, do so within the chemical fume hood.

    • Keep containers of this compound tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Use a designated flammable safety cabinet for storage.

  • Spill Response:

    • In the event of a small spill inside a chemical fume hood, absorb the material with a chemical absorbent, collect it in a sealed container, and dispose of it as hazardous waste.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to ensure safety and regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should clearly state "Hazardous Waste," "Flammable Liquid," and list "this compound" as a constituent.

  • Reactive Waste: If the experimental procedure involves reactive reagents, these must be fully quenched before being collected as waste.[10] Unquenched reactive materials should be disposed of as a separate waste stream and handled by EHS.[10][11]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not pour this compound down the drain.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.